Molnupiravir
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O7/c1-6(2)12(19)22-5-7-9(17)10(18)11(23-7)16-4-3-8(15-21)14-13(16)20/h3-4,6-7,9-11,17-18,21H,5H2,1-2H3,(H,14,15,20)/t7-,9-,10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNPEHXGEKVIHG-QCNRFFRDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)NO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)NO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501028058 | |
| Record name | Molnupiravir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501028058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2492423-29-5, 2349386-89-4 | |
| Record name | Molnupiravir [USAN:INN:WHO-DD] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2492423295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molnupiravir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15661 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Molnupiravir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501028058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MOLNUPIRAVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YA84KI1VEW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Molnupiravir: A Technical Guide to its Discovery and Development
Molnupiravir (brand name Lagevrio) is an orally administered antiviral medication that has emerged as a significant tool in the management of COVID-19. This technical guide provides an in-depth overview of the discovery and development timeline of this compound, its mechanism of action, and detailed summaries of the key preclinical and clinical studies that led to its authorization. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and visual representations of key processes.
Discovery and Development Timeline
The journey of this compound from a university laboratory to a globally recognized antiviral spans several years and involves key collaborations between academia and the pharmaceutical industry.
| Year | Event | Organization(s) | Key Developments |
| 2013 | Initial Research | Emory University | Emory Institute for Drug Development (EIDD) begins research on a broad-spectrum antiviral compound, β-D-N4-hydroxycytidine (NHC), also known as EIDD-1931.[1] |
| 2014 | DRIVE Screening Project | Drug Innovation Ventures at Emory (DRIVE) | A screening project funded by the Defense Threat Reduction Agency is initiated to find an antiviral for Venezuelan equine encephalitis virus (VEEV), leading to the identification of EIDD-1931.[2] |
| 2019 | Influenza Program | National Institute of Allergy and Infectious Diseases (NIAID) | NIAID approves the advancement of this compound (EIDD-2801), a prodrug of EIDD-1931, into Phase I clinical trials for influenza.[2] |
| March 2020 | Pivot to COVID-19 | DRIVE, Ridgeback Biotherapeutics | With the onset of the COVID-19 pandemic, research shifts to SARS-CoV-2. DRIVE licenses this compound to Ridgeback Biotherapeutics for clinical development.[2][3] |
| May 2020 | Partnership with Merck | Ridgeback Biotherapeutics, Merck & Co. | Ridgeback Biotherapeutics partners with Merck & Co. to accelerate the development of this compound. |
| September 2020 | Phase 2/3 MOVe-OUT Trial Initiation | Merck & Co., Ridgeback Biotherapeutics | The pivotal Phase 2/3 MOVe-OUT clinical trial begins to evaluate the efficacy and safety of this compound in non-hospitalized adults with mild to moderate COVID-19.[4] |
| October 2021 | Positive Interim Analysis | Merck & Co., Ridgeback Biotherapeutics | Interim analysis of the MOVe-OUT trial shows that this compound reduced the risk of hospitalization or death by approximately 50%.[5] |
| November 4, 2021 | First Global Approval (UK) | Medicines and Healthcare products Regulatory Agency (MHRA) | The UK's MHRA grants the world's first authorization for this compound for the treatment of mild to moderate COVID-19 in adults.[6][7] |
| December 23, 2021 | Emergency Use Authorization (USA) | U.S. Food and Drug Administration (FDA) | The U.S. FDA issues an Emergency Use Authorization (EUA) for this compound for the treatment of mild-to-moderate COVID-19 in certain high-risk adults.[8][9][10] |
Mechanism of Action
This compound is a prodrug of the ribonucleoside analog β-D-N4-hydroxycytidine (NHC). Its antiviral activity is based on inducing widespread mutations in the viral RNA during replication, a process known as lethal mutagenesis or viral error catastrophe.
Preclinical Development
In Vitro Antiviral Activity
Experimental Protocol: The antiviral activity of NHC, the active metabolite of this compound, was evaluated against various SARS-CoV-2 variants in different cell lines. A common method is the cytopathic effect (CPE) reduction assay or plaque reduction assay.
-
Cell Culture: Vero E6 cells (or other susceptible cell lines like Calu-3) are seeded in multi-well plates and incubated until a confluent monolayer is formed.
-
Virus Infection: Cells are infected with a specific SARS-CoV-2 variant at a predetermined multiplicity of infection (MOI).
-
Drug Treatment: Immediately after infection, the cell culture medium is replaced with a medium containing serial dilutions of NHC.
-
Incubation: The plates are incubated for a period (e.g., 72 hours) to allow for viral replication and CPE development.
-
Quantification: The extent of CPE is observed microscopically, or the number of viral plaques is counted after staining with a dye like crystal violet. The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) is calculated as the drug concentration that inhibits CPE or plaque formation by 50% compared to untreated virus-infected controls.[5][11]
| SARS-CoV-2 Variant | Cell Line | IC50 / EC50 (µM) | Reference(s) |
| Ancestral (WA1) | Vero E6 | ~1.23 | [1] |
| Alpha (B.1.1.7) | Vero E6 | 0.28 - 5.50 | [1] |
| Beta (B.1.351) | Vero E6 | 0.28 - 5.50 | [1] |
| Gamma (P.1) | Vero E6 | 0.28 - 5.50 | [1] |
| Delta (B.1.617.2) | Vero E6 | 0.28 - 5.50 | [1] |
| Omicron (B.1.1.529 and sublineages) | Vero E6 | 0.28 - 5.50 | [1] |
| Various Variants | Calu-3 | 0.11 - 0.38 | [11] |
| Various Variants | hACE2-A549 | ~0.1 | [11] |
Animal Model Studies
Ferret Transmission Model
Experimental Protocol: This study aimed to assess the effect of this compound on the transmission of SARS-CoV-2.
-
Animal Model: Ferrets were used as they readily transmit SARS-CoV-2.[12][13]
-
Infection: A group of ferrets (source animals) were intranasally inoculated with SARS-CoV-2.
-
Treatment: Treatment with this compound (administered orally by gavage) or a placebo was initiated when the source animals began to shed the virus.[14]
-
Co-housing: The treated or placebo-controlled source animals were then co-housed with uninfected contact ferrets.[15]
-
Assessment: Nasal washes were collected from all animals to measure viral load and determine if transmission occurred to the contact animals.[14]
Results: Treatment with this compound was found to completely block the transmission of SARS-CoV-2 to the untreated contact ferrets.[12][15]
Syrian Hamster Model
Experimental Protocol: This model was used to evaluate the therapeutic efficacy of this compound in reducing viral replication and lung pathology.
-
Animal Model: Syrian hamsters, which are susceptible to SARS-CoV-2 and develop respiratory disease, were used.[7]
-
Infection: Hamsters were intranasally infected with a specific SARS-CoV-2 variant.[7]
-
Treatment: Oral administration of this compound or a vehicle control was initiated at various time points before or after infection.[7]
-
Assessment: At specific days post-infection, animals were euthanized, and lung tissues were collected to measure viral titers (by plaque assay) and to assess lung pathology through histopathology.[7] Oral swabs were also collected to measure viral RNA load.[7]
Results: this compound treatment significantly reduced viral replication in the lungs and improved lung pathology in hamsters infected with various SARS-CoV-2 variants, including Alpha, Beta, Delta, and Omicron.[7]
Clinical Development
Phase 1: Safety and Pharmacokinetics in Healthy Volunteers
Experimental Protocol: This was a randomized, double-blind, placebo-controlled, first-in-human study to evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound.
-
Participants: Healthy adult volunteers were enrolled.
-
Design: Participants were randomized to receive either this compound at different dose levels or a placebo. The study included single ascending dose and multiple ascending dose cohorts. The effect of food on pharmacokinetics was also assessed.[16][17]
-
Assessments: Safety was monitored through the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms. Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of this compound and its active metabolite NHC were determined from plasma samples collected at various time points.[16][17]
| Parameter | Value |
| NHC Tmax (median) | 1.00 - 1.75 hours |
| NHC Terminal Half-life (single dose) | ~1 hour |
| NHC Terminal Half-life (multiple doses) | ~7.1 hours |
| Dose Proportionality | Cmax and AUC increased in a dose-proportional manner |
| Food Effect | Decreased rate of absorption, but no decrease in overall exposure |
Results: this compound was well-tolerated with no serious adverse events reported. The pharmacokinetic profile supported twice-daily dosing.[16][17]
Phase 2/3: MOVe-OUT Trial in Non-Hospitalized Adults
Experimental Protocol: This was a global, randomized, placebo-controlled, double-blind, multi-site trial to evaluate the efficacy and safety of this compound in non-hospitalized adults with mild to moderate COVID-19 at high risk for progressing to severe disease.
-
Inclusion Criteria: Non-hospitalized adults (≥18 years) with laboratory-confirmed mild-to-moderate COVID-19, symptom onset within 5 days of randomization, and at least one risk factor for severe disease (e.g., obesity, older age, diabetes, heart disease).[8][18]
-
Randomization: Participants were randomized 1:1 to receive either this compound (800 mg) or a placebo orally every 12 hours for 5 days.[18]
-
Primary Endpoint: The primary efficacy endpoint was the percentage of participants who were hospitalized or died through day 29.[8]
-
Secondary Endpoints: Secondary endpoints included changes in viral RNA load, time to symptom resolution, and safety.[5][18]
Efficacy Results (Full Population):
| Outcome | This compound Group (n=709) | Placebo Group (n=699) | Absolute Risk Reduction | Relative Risk Reduction |
| Hospitalization or Death | 6.8% (48) | 9.7% (68) | 3.0% (95% CI: 0.1, 5.9) | 30% (RR: 0.70; 95% CI: 0.49, 0.99) |
| Deaths | 1 | 9 | - | - |
Safety Results: The incidence of adverse events was comparable between the this compound and placebo groups.
Other Key Clinical Trials
-
MOVe-IN: A Phase 2/3 trial in hospitalized patients with COVID-19. This trial was stopped as the data indicated that this compound was unlikely to demonstrate a clinical benefit in this population.[3]
-
AGILE: A UK-based platform trial that evaluated the safety and virological efficacy of this compound in both vaccinated and unvaccinated individuals with COVID-19.[4][19]
-
PANORAMIC: A UK-based, open-label, platform-adaptive randomized controlled trial that assessed this compound in a broader, highly vaccinated population at increased risk of adverse outcomes. The trial found that this compound did not reduce the risk of hospitalization or death but did accelerate recovery.[20][21][22]
Drug Development and Approval Workflow
References
- 1. This compound maintains antiviral activity against SARS-CoV-2 variants and exhibits a high barrier to the development of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. merck.com [merck.com]
- 4. AGILE: Candidate specific trial protocol 2 (CST2): EIDD-2801 (this compound) Primary Analysis - DataCat: The Research Data Catalogue [datacat.liverpool.ac.uk]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits SARS-CoV-2 variants including Omicron in the hamster model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rebelem.com [rebelem.com]
- 9. SARS-CoV-2 VOC type and biological sex affect this compound efficacy in severe COVID-19 dwarf hamster model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Making Statistical Sense of the this compound MOVe-OUT Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. This compound Blocks SARS-CoV-2 Transmission in Ferrets [medicaldialogues.in]
- 15. Drug blocks SARS-CoV-2 transmission in ferrets - Futurity [futurity.org]
- 16. Human Safety, Tolerability, and Pharmacokinetics of this compound, a Novel Broad-Spectrum Oral Antiviral Agent with Activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. academic.oup.com [academic.oup.com]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. panoramictrial.org [panoramictrial.org]
- 21. PANORAMIC trial - Wikipedia [en.wikipedia.org]
- 22. Health outcomes 3 months and 6 months after this compound treatment for COVID-19 for people at higher risk in the community (PANORAMIC): a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Molnupiravir mechanism of action lethal mutagenesis
An In-depth Technical Guide on the Core Mechanism of Molnupiravir: Lethal Mutagenesis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is an orally bioavailable prodrug of the ribonucleoside analog β-D-N4-hydroxycytidine (NHC), which has demonstrated broad-spectrum antiviral activity against numerous RNA viruses, including SARS-CoV-2.[1][2][3][4] Its primary mechanism of action is lethal mutagenesis, a process that drives the viral population to extinction by inducing an unsustainable number of mutations within the viral genome.[5][6][7] This document provides a detailed technical overview of this compound's metabolic activation, its interaction with the viral RNA-dependent RNA polymerase (RdRp), the molecular basis of its mutagenic effects, and the resulting "error catastrophe."[5][6] Quantitative data on its efficacy, pharmacokinetics, and mutagenic frequency are summarized. Furthermore, detailed protocols for key experimental assays used in its evaluation are provided to facilitate understanding and replication of pivotal studies.
Core Mechanism: Lethal Mutagenesis
The antiviral activity of this compound is not based on direct inhibition of viral enzymes or chain termination, but rather on introducing catastrophic errors during viral RNA replication.[8] This multi-step process circumvents the proofreading mechanisms of coronaviruses and leads to the production of non-viable viral progeny.[2]
Prodrug Activation Pathway
This compound (EIDD-2801) is the 5′–isobutyrate prodrug of NHC (EIDD-1931), designed to enhance oral bioavailability.[1] Once administered, it undergoes rapid and extensive metabolism.
-
Hydrolysis: In the plasma, esterases hydrolyze the isobutyrate ester group, releasing the active nucleoside analog, NHC.[1][3][4]
-
Cellular Uptake: NHC is transported into host cells via nucleoside transporters.[1]
-
Phosphorylation: Inside the cell, host kinases sequentially phosphorylate NHC to its active triphosphate form, NHC-triphosphate (NHC-TP or EIDD-2061), through mono- and di-phosphate intermediates.[1][2][3][4] This active form, NHC-TP, is a substrate for the viral RNA-dependent RNA polymerase (RdRp).[1][9]
Incorporation and Tautomerism
NHC-TP acts as a competitive substrate for the viral RdRp, being mistaken for either cytidine triphosphate (CTP) or uridine triphosphate (UTP).[9][10] The key to its mutagenic action lies in the tautomeric nature of the NHC base. NHC exists in two forms: a hydroxylamine form that mimics cytidine and an oxime form that mimics uridine.[1] This allows NHC to form stable base pairs with either guanine (G) or adenine (A) in the template RNA strand.[1][9][11]
-
As a Cytidine Analog: The viral RdRp incorporates NHC monophosphate (NHC-MP) into the nascent RNA strand opposite a G in the template.
-
As a Uridine Analog: The RdRp can also incorporate NHC-MP opposite an A in the template.[11]
Importantly, the incorporation of NHC-MP does not cause immediate chain termination, allowing the synthesis of a full-length, but mutated, viral RNA genome to proceed.[1][2]
Ambiguous Templating and Error Catastrophe
Once NHC-MP is incorporated into a viral RNA strand, that strand can then serve as a template for the next round of replication. During this second step, the tautomeric ambiguity of the incorporated NHC-MP directs the RdRp to insert either an A or a G into the new complementary strand.[9][11][12]
-
If the original template base was G, NHC-MP is incorporated. In the next round, this NHC-MP can template the incorporation of A, resulting in a G-to-A transition mutation.[1][8]
-
If the original template base was A, NHC-MP is incorporated. This NHC-MP can then template the incorporation of G, resulting in an A-to-G transition. However, the predominant mutations observed are G-to-A and C-to-U.[6][8][13]
This two-step process leads to a rapid and irreversible accumulation of transition mutations (G→A and C→U) throughout the viral genome.[8][14] As mutations accumulate with each replication cycle, the viral population eventually crosses a threshold of genomic integrity, a state known as "error catastrophe."[5][6] This results in the production of defective, non-infectious viral particles, ultimately leading to the clearance of the infection.[5]
Evasion of Proofreading
Coronaviruses possess a 3'-to-5' exoribonuclease (ExoN) proofreading mechanism that can remove mismatched nucleotides, a feature that renders many chain-terminating nucleoside analogs ineffective.[2] However, this compound's active form, NHC, can form stable base pairs with both G and A within the RdRp active site.[9][12][15] This structural stability is believed to prevent the ExoN machinery from recognizing the incorporated NHC-MP as an error, thus allowing it to escape removal and become fixed in the viral genome.[2][9]
Quantitative Data Summary
The efficacy and characteristics of this compound have been quantified through numerous in vitro, in vivo, and clinical studies.
In Vitro Efficacy
The antiviral activity of NHC has been demonstrated in various cell lines against SARS-CoV-2 and its variants of concern.
| Cell Line | Virus Strain/Variant | Metric | Value (µM) | Reference |
| Vero | SARS-CoV-2 | IC₅₀ | 0.3 | [15] |
| Calu-3 | SARS-CoV-2 | IC₅₀ | 0.08 | [15] |
| Vero E6-GFP | SARS-CoV-2 | EC₅₀ | 0.3 | [15] |
| Huh7 | SARS-CoV-2 | EC₅₀ | 0.4 | [15] |
| Vero E6 | SARS-CoV-2 (WA1, B.1.1.7, B.1351, P1) | IC₅₀ | ~Equally effective | [16] |
| A549-ACE2 | SARS-CoV-2 (Multiple VoCs) | IC₅₀ | 0.04 - 0.16 | [17] |
Pharmacokinetic Properties (Human)
Pharmacokinetic data are based on the measurement of the active metabolite, NHC, in plasma following oral administration of this compound.
| Parameter | Value | Reference |
| Tₘₐₓ (Time to max concentration) | 1.5 hours | [1][3][4] |
| Effective t₁/₂ (Half-life) | 3.3 hours | [1][3][4] |
| Terminal t₁/₂ (Half-life) | 20.6 hours | [3][4] |
Mutagenesis Frequency Data
Treatment with this compound leads to a characteristic mutational signature dominated by transition mutations.
| Study Type | Key Finding | Observation | Reference |
| Clinical Trial (AGILE) | Transition/Transversion Ratio | Significantly increased Ts/Tv ratio in the this compound group vs. placebo. | [18][19] |
| Clinical Trial (AGILE) | Specific Mutations | Significant increase in C→U and G→A mutations. | [18] |
| Observational Study | Mutational Signature | A distinct mutational signature (high G→A and C→T) emerged in global databases in 2022, correlating with this compound usage. | [19] |
| Case-Control Study | Mutation Density | In macaques, MOV treatment resulted in an overall mutation density of ~0.05%, equating to ~15 substitutions across the genome. |
Clinical Virologic Response
Clinical trials have quantified the impact of this compound on viral clearance in patients with COVID-19.
| Trial | Population | Finding | Reference |
| Phase 2a | Non-hospitalized adults | Accelerated SARS-CoV-2 RNA clearance and elimination of infectious virus. | [20] |
| PANORAMIC | At-risk adult outpatients | Viral decline half-life decreased from 0.72 days (Usual Care) to 0.41 days (on this compound). | [21] |
| MOVe-OUT, PLATCOV, PANORAMIC | Simulated analysis | This compound has greater potency against Omicron variants than pre-Omicron variants. | [22] |
| MOVe-OUT | Non-hospitalized adults | Reduced incidence of hospitalization or death compared with placebo. | [3][4] |
Key Experimental Protocols
The following sections detail generalized methodologies for critical experiments used to evaluate this compound.
Protocol: In Vitro Antiviral Efficacy Assay
This protocol describes a method to determine the 50% inhibitory concentration (IC₅₀) of NHC using a cytopathic effect (CPE) inhibition assay.
-
Cell Culture: Plate Vero E6 cells in 96-well microplates and grow to confluence.
-
Drug Preparation: Prepare a serial dilution of NHC (the active metabolite of this compound) in culture medium.
-
Infection: Infect the confluent cell monolayers with a SARS-CoV-2 variant at a specified multiplicity of infection (MOI), typically ~0.1.[16]
-
Treatment: Immediately after infection, remove the virus inoculum and add the media containing the serially diluted NHC. Include "virus control" (cells + virus, no drug) and "cell control" (cells only, no virus or drug) wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 3-4 days.
-
Quantification of CPE: Visually score the wells for the presence of virus-induced CPE. Alternatively, use a cell viability reagent (e.g., CellTiter-Glo®) to quantify the percentage of viable cells relative to controls.
-
IC₅₀ Calculation: Calculate the IC₅₀ value, defined as the drug concentration required to inhibit the virus-induced CPE by 50%, using a non-linear regression analysis of the dose-response curve.
Protocol: Viral Genome Sequencing and Mutational Analysis
This protocol outlines a workflow for identifying this compound-induced mutations in viral RNA from clinical samples.
-
Sample Collection & RNA Extraction: Collect nasopharyngeal swabs from participants at baseline (Day 1) and subsequent time points (e.g., Day 3, Day 5) during treatment.[18] Extract total viral RNA using a certified kit.
-
Library Preparation: Synthesize cDNA from the extracted RNA. Prepare amplicon-based sequencing libraries using a protocol that covers the entire SARS-CoV-2 genome, such as the EasySeq™ RC-PCR SARS-CoV-2 WGS kit or a multiplexed Primer ID (MPID-NGS) approach for higher accuracy.[18][23]
-
Sequencing: Perform high-throughput sequencing on an appropriate platform (e.g., Illumina).
-
Bioinformatic Analysis:
-
Quality Control: Trim raw sequencing reads to remove low-quality bases and adapter sequences.
-
Mapping: Align the processed reads to a reference SARS-CoV-2 genome (e.g., Wuhan-Hu-1, NC_045512.2).[18]
-
Variant Calling: Identify single nucleotide variants (SNVs) at each position compared to the reference.
-
Mutation Analysis: For each sample, calculate the total number of mutations, the frequency of each type of base change (e.g., C→U, G→A), and the overall transition-to-transversion (Ts/Tv) ratio.[18]
-
-
Comparative Analysis: Compare the mutational profiles of samples from this compound-treated individuals against those from the placebo group to identify treatment-emergent mutational signatures.
Protocol: Ferret Model for SARS-CoV-2 Transmission Study
Ferrets are a suitable animal model for studying the efficacy of antivirals in reducing SARS-CoV-2 transmission.
-
Acclimatization: House ferrets individually for a period of acclimatization.
-
Inoculation: Intranasally inoculate a group of donor ferrets with SARS-CoV-2.
-
Treatment: Begin prophylactic or therapeutic treatment of the donor ferrets with this compound (e.g., 5 mg/kg orally, twice daily) or a vehicle control. Treatment timing is critical (e.g., 12 hours pre- or post-inoculation).[24]
-
Co-housing: At a set time post-inoculation (e.g., 12-24 hours), co-house each donor ferret with a naive, untreated contact ferret to assess direct-contact transmission.
-
Monitoring and Sampling: Monitor all animals daily for clinical signs (e.g., temperature, activity level). Collect nasal washes on alternate days for 8-10 days to quantify viral load.
-
Viral Load Quantification: Determine viral titers in the nasal washes using quantitative RT-PCR (for viral RNA) and/or plaque assays (for infectious virus).
-
Endpoint Analysis: Compare the viral loads in the nasal washes of contact ferrets co-housed with treated donors versus those co-housed with vehicle-control donors. A significant reduction or complete lack of virus in the contacts of treated donors indicates that the drug blocks transmission.
Conclusion
This compound's mechanism of lethal mutagenesis represents a distinct antiviral strategy that leverages the high replication rate of RNA viruses against them.[6] By acting as a deceptive substrate for the viral RdRp, its active metabolite NHC introduces a cascade of mutations that the virus's proofreading machinery fails to correct.[2][9] This accumulation of errors ultimately leads to an "error catastrophe," resulting in the production of non-functional viral progeny and clearance of the infection.[5][6] Quantitative analysis from in vitro, preclinical, and clinical studies confirms its potent mutagenic and antiviral activity.[3][15][18] The experimental protocols detailed herein provide a framework for the continued investigation and understanding of this and other mutagenic antiviral agents.
References
- 1. This compound: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A lethal mutagenic drug against rapidly mutating severe acute respiratory syndrome coronavirus 2—A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound’s mechanism of action drives “error catastrophe” in SARS-CoV-2: A therapeutic strategy that leads to lethal mutagenesis of the virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Repurposing this compound for COVID-19: The Mechanisms of Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of this compound-induced SARS-CoV-2 mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of this compound-induced SARS-CoV-2 mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of this compound-induced SARS-CoV-2 mutagenesis. | BioGRID [thebiogrid.org]
- 13. news-medical.net [news-medical.net]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | this compound and Its Antiviral Activity Against COVID-19 [frontiersin.org]
- 16. academic.oup.com [academic.oup.com]
- 17. biorxiv.org [biorxiv.org]
- 18. Characterisation of SARS-CoV-2 genomic variation in response to this compound treatment in the AGILE Phase IIa clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medrxiv.org [medrxiv.org]
- 20. medrxiv.org [medrxiv.org]
- 21. Randomized controlled trial of this compound SARS-CoV-2 viral and antibody response in at-risk adult outpatients - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound clinical trial simulation suggests that polymerase chain reaction underestimates antiviral potency against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Combined Treatment of Severe Acute Respiratory Syndrome Coronavirus 2 Reduces this compound-Induced Mutagenicity and Prevents Selection for Nirmatrelvir/Ritonavir Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound Revisited—Critical Assessment of Studies in Animal Models of COVID-19[v1] | Preprints.org [preprints.org]
The Biochemical Core of Molnupiravir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Molnupiravir (MK-4482, EIDD-2801) is an orally bioavailable prodrug of the ribonucleoside analog N-hydroxycytidine (NHC). It demonstrates broad-spectrum antiviral activity against numerous RNA viruses, including SARS-CoV-2, the causative agent of COVID-19. This document provides a comprehensive overview of the biochemical properties, structure, mechanism of action, and relevant experimental methodologies associated with this compound. Quantitative data are summarized for clarity, and key pathways and workflows are visualized to facilitate understanding.
Structural and Physicochemical Properties
This compound is the isopropylester prodrug of N-hydroxycytidine (NHC), a modification that enhances its oral bioavailability.[1][2] Upon administration, it is rapidly hydrolyzed in vivo to its active metabolite, NHC.[3][4] The fundamental chemical and physical properties of this compound are detailed below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₉N₃O₇ | [5][6][7] |
| Molecular Weight | 329.31 g/mol | [5] |
| IUPAC Name | [(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-(hydroxyamino)-2-oxopyrimidin-1(2H)-yl)tetrahydrofuran-2-yl]methyl 2-methylpropanoate | [1] |
| CAS Number | 2492423-29-5 | [8] |
| XLogP | 0 | [9] |
| Hydrogen Bond Donors | 4 | [9] |
| Hydrogen Bond Acceptors | 8 | |
| Rotatable Bonds | 6 | [9] |
| Topological Polar Surface Area | 143.14 Ų | [9] |
Recent studies have elucidated the crystal structure of this compound, identifying three polymorphs (Forms I, II, and III) and several solvates.[10][11] The crystal structure of Form I and four solvates (ethanol, isopropanol, isobutanol, and tetrahydrofuran) have been determined by single-crystal X-ray diffraction.[10] This structural information is critical for understanding the solid-state properties of the drug, which can influence its formulation and bioavailability.
Mechanism of Action: Viral Error Catastrophe
This compound's antiviral activity is primarily attributed to its induction of "viral error catastrophe" or "lethal mutagenesis".[1][4][12] The active form of the drug, NHC-5'-triphosphate (NHC-TP), acts as a competitive substrate for the viral RNA-dependent RNA polymerase (RdRp).[3][13][14]
The mechanism can be summarized in the following steps:
-
Uptake and Activation: this compound is absorbed and rapidly hydrolyzed to NHC.[3] NHC is then taken up by host cells and phosphorylated by host kinases to its active triphosphate form, NHC-TP.[3][15]
-
Incorporation into Viral RNA: During viral replication, the RdRp incorporates NHC-TP into the newly synthesized viral RNA strand instead of the natural cytidine or uridine triphosphates.[2][3]
-
Tautomerization and Mutagenesis: NHC exists in two tautomeric forms. One form mimics cytidine and pairs with guanosine, while the other mimics uridine and pairs with adenosine.[2][16] This dual-coding potential leads to the introduction of widespread mutations in the viral genome during subsequent rounds of replication.[3][12][17]
-
Error Catastrophe: The accumulation of these mutations eventually exceeds the virus's ability to produce viable progeny, leading to a non-functional viral population and the cessation of infection.[1][4][18]
A key advantage of this mechanism is the high genetic barrier to resistance.[19][20] No significant evidence of phenotypic or genotypic resistance to NHC has been observed in vitro even after multiple passages.[21][22][23]
Figure 1: Mechanism of action of this compound.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its rapid conversion to NHC.
| Parameter | Value | Condition | Reference |
| NHC Cmax | 2970 ng/mL | 800 mg oral dose every 12 hours | [1] |
| NHC Tmax | 1.5 hours | 800 mg oral dose every 12 hours | [1][24] |
| NHC AUC₀₋₁₂h | 8360 h*ng/mL | 800 mg oral dose every 12 hours | [1] |
| NHC Effective Half-life | 3.3 hours | - | [1][24] |
| NHC Terminal Half-life | 20.6 hours | - | [3][24] |
| Protein Binding | Not protein bound (this compound and NHC) | - | [1] |
| Elimination | ≤3% eliminated in urine as NHC | - | [1] |
A population pharmacokinetic analysis indicated that this compound can be administered to adults without dose adjustments based on age, sex, body size, food, and mild-to-moderate renal or mild hepatic impairment.[25]
Figure 2: Metabolic activation pathway of this compound.
In Vitro Antiviral Activity
NHC has demonstrated potent antiviral activity against a range of coronaviruses. The 50% inhibitory concentration (IC₅₀) and 50% effective concentration (EC₅₀) values vary depending on the cell line and the specific virus.
| Virus | Cell Line | Assay | IC₅₀ / EC₅₀ (µM) | Reference |
| SARS-CoV-2 | Vero | - | 0.3 | [26] |
| SARS-CoV-2 | Calu-3 | - | 0.08 | [26] |
| SARS-CoV-2 | Vero E6-GFP | - | 0.3 | [26] |
| SARS-CoV-2 | Huh7 | - | 0.4 | [26] |
| SARS-CoV-2 | - | RdRp activity | 0.22 | [19][26] |
| SARS-CoV | Vero 76 | CPE reduction, NR assay | 5.0 (EC₅₀) | [26] |
| MERS-CoV | - | - | 0.56 (EC₅₀) | [26] |
| Murine Hepatitis Virus (MHV) | - | - | 0.17 (EC₅₀) | [26] |
| HCoV-NL63 | - | - | 0.4 (IC₅₀) | [26] |
| SARS-CoV-2 Variants (Alpha, Beta, Gamma, Delta, Lambda, Mu, Omicron) | - | - | 0.28 - 5.50 | [22][23] |
Experimental Protocols
In Vitro Antiviral Activity Assay (General Workflow)
A common method to determine the in vitro efficacy of an antiviral compound like this compound involves a cell-based assay measuring the inhibition of viral-induced cytopathic effect (CPE) or viral RNA replication.
Figure 3: General experimental workflow for in vitro antiviral assay.
Detailed Steps for a CPE Inhibition Assay:
-
Cell Culture: Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in 96-well microtiter plates at a density that will form a confluent monolayer after 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound or its active metabolite NHC in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.
-
Treatment and Infection: Remove the cell culture medium and add the diluted compound to the wells. Subsequently, infect the cells with a predetermined multiplicity of infection (MOI) of the target virus. Include control wells with no virus (cell control) and virus with no drug (virus control).
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient to observe significant CPE in the virus control wells (typically 3-5 days).
-
Quantification of Cell Viability:
-
Remove the supernatant from the wells.
-
Fix the cells with a solution such as 10% formalin.
-
Stain the cells with a dye that binds to viable cells, such as 0.5% crystal violet.
-
After washing and drying, solubilize the dye with a solvent like methanol.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the cell and virus controls. The EC₅₀ value, the concentration at which 50% of the viral CPE is inhibited, can then be determined using non-linear regression analysis.
Quantification of this compound and NHC in Plasma by LC-MS/MS
The quantification of this compound and its metabolite NHC in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a sensitive and specific method for this purpose.[27][28]
Protocol Outline:
-
Sample Preparation:
-
Thaw plasma samples.
-
Precipitate proteins by adding a solvent like acetonitrile, often containing an internal standard (e.g., a stable isotope-labeled version of the analyte).[27][28]
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Chromatographic Separation:
-
Inject the prepared sample into an HPLC system.
-
Use a suitable column (e.g., a C18 column) to separate the analytes from other plasma components.[28][29]
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).[27][28]
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer.
-
Use an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Operate the mass spectrometer in Selected Reaction Monitoring (SRM) mode to detect specific precursor-to-product ion transitions for this compound, NHC, and the internal standard, ensuring high selectivity and sensitivity.[28]
-
-
Quantification:
-
Generate a calibration curve by analyzing standards of known concentrations.
-
Determine the concentration of the analytes in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Conclusion
This compound is a promising oral antiviral agent with a unique mechanism of action that relies on inducing lethal mutagenesis in viral RNA. Its favorable pharmacokinetic profile and high barrier to resistance make it a valuable tool in the management of infections caused by RNA viruses. The structural data, biochemical properties, and experimental methodologies outlined in this guide provide a foundational resource for researchers and professionals in the field of drug development. Further research into its long-term effects and potential for combination therapies will continue to define its role in antiviral medicine.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C13H19N3O7 | CID 145996610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. [Table, CHEMICAL FORMULA AND STRUCTURE]. - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. science.thewire.in [science.thewire.in]
- 13. This compound: A Versatile Prodrug against SARS-CoV-2 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Viral target and metabolism-based rationale for combined use of recently authorized small molecule COVID-19 medicines: this compound, nirmatrelvir, and remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. news-medical.net [news-medical.net]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | this compound and Its Antiviral Activity Against COVID-19 [frontiersin.org]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
- 22. This compound maintains antiviral activity against SARS-CoV-2 variants and exhibits a high barrier to the development of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. This compound: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Population Pharmacokinetics of this compound in Adults With COVID-19: Lack of Clinically Important Exposure Variation Across Individuals - Simulations Plus [simulations-plus.com]
- 26. This compound and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Development and Validation of a High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) Method for Quantification of Major this compound Metabolite (β-D-N4-hydroxycytidine) in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 28. scienceopen.com [scienceopen.com]
- 29. cmbr-journal.com [cmbr-journal.com]
Molnupiravir as a ribonucleoside analog prodrug
An In-depth Technical Guide to Molnupiravir as a Ribonucleoside Analog Prodrug
Executive Summary
This compound (brand name Lagevrio) is an orally bioavailable prodrug of the synthetic ribonucleoside analog β-D-N4-hydroxycytidine (NHC).[1][2] It exhibits broad-spectrum antiviral activity against numerous RNA viruses, including SARS-CoV-2, the causative agent of COVID-19.[3][4] Its mechanism of action is novel among human antivirals, functioning through the induction of "viral error catastrophe" or "lethal mutagenesis".[5][6] After oral administration, this compound is rapidly converted to NHC, which is taken up by cells and phosphorylated to its active 5'-triphosphate form (NHC-TP).[7][8] The viral RNA-dependent RNA polymerase (RdRp) mistakes NHC-TP for natural cytidine or uridine triphosphates and incorporates it into nascent viral RNA.[1][6] This incorporation leads to an accumulation of mutations throughout the viral genome, ultimately producing non-viable virions and extinguishing the infection.[5][9] Clinical trials have demonstrated its efficacy in reducing the risk of hospitalization or death in high-risk, non-hospitalized adults with mild-to-moderate COVID-19.[10][11]
Mechanism of Action: Lethal Mutagenesis
The antiviral activity of this compound is not based on direct inhibition of viral enzymes but on inducing catastrophic errors during viral replication. This process can be broken down into two key stages: metabolic activation and induction of mutagenesis.
Metabolic Activation Pathway
This compound is an isopropylester prodrug designed to improve oral bioavailability.[12] In the body, it undergoes rapid hydrolysis by host esterases, such as Carboxylesterase-2 (CES2), to release its primary circulating metabolite, NHC.[12][13][14] NHC is then taken up by host cells and sequentially phosphorylated by host kinases to NHC-monophosphate (NHC-MP), NHC-diphosphate (NHC-DP), and finally the pharmacologically active anabolite, NHC-triphosphate (NHC-TP).[7][8][15]
Caption: Intracellular conversion of this compound to its active triphosphate form.
Induction of Viral Error Catastrophe
The active NHC-TP acts as a competitive substrate for the viral RdRp.[10] The key to its mutagenic effect lies in the tautomeric nature of the N4-hydroxycytidine base. It can exist in two forms: one that mimics cytidine and pairs with guanosine, and another that mimics uridine and pairs with adenosine.[1][8]
The two-step mutagenesis process is as follows:
-
Incorporation: The viral RdRp incorporates NHC-monophosphate (NHC-MP) into the newly synthesized viral RNA strand, primarily opposite a template guanine (G) or adenine (A).[16][17] Biochemical assays show that NHC-TP predominantly competes with CTP for incorporation.[17]
-
Mispairing during Templating: When the newly synthesized RNA strand containing NHC-MP serves as a template for the next round of replication, the incorporated NHC can pair with either A or G. This leads to a high frequency of G-to-A and C-to-U transition mutations throughout the genome.[5][18][19]
This accumulation of random mutations exceeds the virus's ability to maintain genomic integrity, even with its proofreading exonuclease (nsp14), leading to the production of non-functional proteins and non-viable virions.[9][15] This mechanism gives this compound a high barrier to the development of viral resistance.[4][20]
Caption: Logical flow of this compound's lethal mutagenesis mechanism of action.
Quantitative Antiviral Efficacy and Pharmacokinetics
In Vitro Antiviral Activity
NHC, the active metabolite of this compound, has demonstrated potent in vitro activity against a wide range of RNA viruses, including multiple variants of SARS-CoV-2.[4][21]
| Virus / Variant | Cell Line | Assay Type | EC₅₀ / IC₅₀ (µM) | Reference |
| SARS-CoV-2 | Vero | Cytopathic Effect | 0.3 | [21] |
| Calu-3 | Viral Titer | 0.08 | [21] | |
| Vero E6-GFP | GFP Reduction | 0.3 | [21] | |
| Huh7 | Viral Titer | 0.4 | [21] | |
| Vero E6 | CPE | 3.4 (EC₅₀), 5.4 (EC₉₀) | [21] | |
| SARS-CoV-2 Variants | Vero E6 | CPE | Similar potency across Alpha, Beta, Gamma, Delta, Lambda, Mu, and Omicron (BA.1, BA.2, BA.5, XBB.1.5) | [4][20] |
| MERS-CoV | Vero | Viral Titer | 0.58 | [21] |
| Murine Hepatitis Virus | DBT | Viral Titer | 0.17 | [21] |
| HCoV-NL63 | LLC-MK2 | Viral Titer | ~0.4 | [21] |
| Enterovirus A71 | RD | CPE | 5.13 | [22] |
| Influenza A/B | hAEC | Viral Titer | 0.06 - 0.08 | [23] |
| Ebola Virus | VeroE6 | Transcription | 3.0 | [23] |
EC₅₀: 50% effective concentration; IC₅₀: 50% inhibitory concentration. Values can vary based on cell line and experimental conditions.
Clinical Efficacy (MOVe-OUT Study)
The Phase 3 MOVe-OUT trial was a global study in non-hospitalized, high-risk adults with mild-to-moderate COVID-19.[7][11]
| Endpoint (Through Day 29) | This compound (800 mg BID) | Placebo | Risk Reduction / p-value | Reference |
| Hospitalization or Death | 7.3% (28/385) | 14.1% (53/377) | ~50% reduction, p=0.0012 | [11] |
| Final Analysis | 6.8% | 9.7% | 3.0 percentage point reduction | [8] |
| Adverse Events | 35% | 40% | Comparable Incidence | [11] |
| Drug-Related Adverse Events | 12% | 11% | Comparable Incidence | [11] |
Pharmacokinetic Profile
Following oral administration, this compound is rapidly absorbed and hydrolyzed to NHC.[24] The prodrug itself is generally not detectable in plasma.[10][24]
| Parameter | Analyte | Value | Conditions | Reference |
| Tₘₐₓ (Median) | NHC | 1.5 hours | 800 mg oral dose, fasted | [8][10] |
| Cₘₐₓ | NHC | ~2600 - 2970 ng/mL | 800 mg BID | [8][12] |
| AUC₀₋₁₂ | NHC | ~8360 - 8810 h*ng/mL | 800 mg BID | [8][12] |
| Effective Half-life (t₁/₂) | NHC | 3.3 hours | Reflects plasma clearance | [8][10] |
| Terminal Half-life (t₁/₂) | NHC | ~7.1 - 20.6 hours | Slower elimination phase | [2][10] |
| Protein Binding | This compound, NHC | Not bound in plasma | - | [12] |
| Elimination | NHC | Primarily metabolism to uridine/cytidine; ≤3% excreted in urine as NHC | - | [10][12] |
Key Experimental Protocols
Protocol: In Vitro Antiviral Activity by Cytopathic Effect (CPE) Assay
This protocol provides a generalized method for determining the antiviral efficacy of NHC (the active form of this compound) against SARS-CoV-2 in a susceptible cell line.
1. Objective: To determine the 50% effective concentration (EC₅₀) of NHC required to inhibit virus-induced cell death.
2. Materials:
-
Cell Line: Vero E6 cells (highly susceptible to SARS-CoV-2 infection).
-
Virus: SARS-CoV-2 clinical isolate (e.g., USA-WA1/2020 or current variants of concern).
-
Test Compound: N4-hydroxycytidine (NHC), dissolved in DMSO and serially diluted in culture medium.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2-10% fetal bovine serum (FBS), penicillin/streptomycin.
-
Equipment: 96-well cell culture plates, biosafety cabinet (BSL-3), incubator (37°C, 5% CO₂), inverted microscope, plate reader.
-
Reagents: Trypsin-EDTA, CellTiter-Glo® or similar viability reagent, neutral red dye.
3. Methodology:
-
Cell Seeding: Seed Vero E6 cells into 96-well plates at a density of 1-2 x 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment and formation of a semi-confluent monolayer.
-
Compound Preparation: Prepare a 2-fold serial dilution of NHC in culture medium. A typical concentration range would be from 100 µM down to ~0.05 µM. Include a "no drug" (virus control) and "no virus" (cell control) wells.
-
Infection and Treatment:
-
Remove the growth medium from the cells.
-
Add 100 µL of the prepared drug dilutions to the appropriate wells.
-
Add 100 µL of virus suspension at a pre-determined multiplicity of infection (MOI), typically 0.01, to all wells except the cell control wells.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 72 hours, or until significant CPE (e.g., cell rounding, detachment) is observed in the virus control wells.
-
Endpoint Measurement:
-
Visually inspect the plates under a microscope to assess the degree of CPE in each well.
-
Quantify cell viability. For example, using a crystal violet assay:
-
Fix the cells with 10% formalin.
-
Stain the adherent, viable cells with 0.5% crystal violet solution.
-
Wash away excess stain and solubilize the bound dye with methanol.
-
Read the absorbance at 570 nm using a plate reader.
-
-
-
Data Analysis:
-
Convert absorbance readings to percentage of cell viability relative to the cell control wells (100% viability) and virus control wells (0% viability).
-
Plot the percentage of CPE inhibition against the logarithm of the drug concentration.
-
Calculate the EC₅₀ value using a non-linear regression model (e.g., four-parameter variable slope).
-
Caption: Step-by-step workflow for determining antiviral efficacy using a CPE assay.
Conclusion
This compound represents a significant advancement in oral antiviral therapy for RNA viruses. Its unique mechanism of lethal mutagenesis provides a high barrier to resistance and broad-spectrum activity. The conversion from a well-absorbed prodrug to a potent, chain-mutating ribonucleoside analog inside the host cell is a key feature of its design. Comprehensive in vitro, pharmacokinetic, and clinical data support its role as a therapeutic agent for early-stage COVID-19 in at-risk populations. Further research may expand its utility against other existing and emerging RNA virus threats.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. journals.asm.org [journals.asm.org]
- 3. medrxiv.org [medrxiv.org]
- 4. journals.asm.org [journals.asm.org]
- 5. This compound’s mechanism of action drives “error catastrophe” in SARS-CoV-2: A therapeutic strategy that leads to lethal mutagenesis of the virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merck.com [merck.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Viral target and metabolism-based rationale for combined use of recently authorized small molecule COVID-19 medicines: this compound, nirmatrelvir, and remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound: A Versatile Prodrug against SARS-CoV-2 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound: A lethal mutagenic drug against rapidly mutating severe acute respiratory syndrome coronavirus 2—A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. news-medical.net [news-medical.net]
- 19. researchgate.net [researchgate.net]
- 20. This compound maintains antiviral activity against SARS-CoV-2 variants and exhibits a high barrier to the development of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Antiviral activity of this compound against COVID-19: a schematic review of evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Population pharmacokinetics of this compound in adults with COVID‐19: Lack of clinically important exposure variation across individuals - PMC [pmc.ncbi.nlm.nih.gov]
Early Preclinical Data for EIDD-2801: A Technical Guide
Introduction
EIDD-2801, also known as Molnupiravir (MK-4482), is an orally bioavailable prodrug of the ribonucleoside analog β-d-N4-hydroxycytidine (NHC; EIDD-1931).[1][2] It has demonstrated broad-spectrum antiviral activity against several RNA viruses, including SARS-CoV-2, the causative agent of COVID-19.[1][3][4] Developed initially for influenza, its potential was quickly recognized for treating coronavirus infections.[3][5] This technical guide provides a comprehensive overview of the early preclinical data for EIDD-2801, focusing on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile.
Mechanism of Action: Viral Error Catastrophe
EIDD-2801 is designed to be readily absorbed and rapidly hydrolyzed in vivo by host esterases to its active form, NHC (EIDD-1931).[6][7] Once inside host cells, NHC is phosphorylated by host kinases to form NHC 5'-triphosphate (NHC-TP).[6][7] The viral RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2 mistakes NHC-TP for natural cytidine triphosphate (CTP) and uridine triphosphate (UTP).[6][8]
This incorporation of NHC-TP into the replicating viral RNA genome is the key to its antiviral effect.[3][8] The presence of NHC in the RNA strand leads to an accumulation of mutations, a process termed "error catastrophe" or "lethal mutagenesis."[8] This high mutation rate results in the production of non-viable viral particles, thereby inhibiting viral replication.[3][8] This mechanism has been shown to be effective even against viruses that have developed resistance to other antiviral drugs like remdesivir.[9][10]
In Vitro Efficacy
Preclinical studies have demonstrated the potent in vitro activity of the active metabolite of EIDD-2801, NHC (EIDD-1931), against a range of coronaviruses.
| Virus | Cell Line | Assay | IC50 / EC50 (µM) | Cytotoxicity | Reference |
| SARS-CoV-2 | Vero | - | 0.3 | Not cytotoxic | [4] |
| SARS-CoV-2 | Calu-3 (human lung) | - | 0.08 | Not cytotoxic | [4] |
| SARS-CoV-2 | Vero E6-GFP | EC50 | 0.3 | Not cytotoxic | [4] |
| SARS-CoV-2 | Huh7 | EC50 | 0.4 | Not cytotoxic | [4] |
| SARS-CoV | Primary human airway epithelial cells | - | Potently antiviral | Not cytotoxic | [11] |
| MERS-CoV | Primary human airway epithelial cells | - | Potently antiviral | Not cytotoxic | [11] |
| HCV | Huh7 | - | 65 (mM) | - | [3] |
Experimental Protocols: In Vitro Assays
Cell Lines and Culture:
-
Vero E6 Cells: African green monkey kidney epithelial cells were a common model for assessing antiviral activity against SARS-CoV-2.[4]
-
Calu-3 Cells: A human lung adenocarcinoma cell line, providing a more relevant model of respiratory infection.[4]
-
Huh7 Cells: A human liver carcinoma cell line.[4]
-
Primary Human Airway Epithelial (HAE) cells: These cells are cultured to form a differentiated, pseudostratified epithelium, closely mimicking the structure and function of the human airway.[11]
Antiviral Activity Assays:
-
Cytopathic Effect (CPE) Assay: Vero E6 cells were infected with SARS-CoV-2 and treated with varying concentrations of the antiviral compound.[12] The concentration that inhibited the virus-induced cell death by 50% was determined as the EC50.[12]
-
Viral Titer Reduction Assay: Cell cultures were infected with the virus and treated with the compound. After a specified incubation period (e.g., 24 or 96 hours), the supernatant was collected, and the amount of infectious virus was quantified using a TCID50 (50% tissue culture infectious dose) assay.[12]
-
GFP Reporter Virus Assay: Vero E6 cells expressing green fluorescent protein (GFP) upon viral infection were used. The reduction in GFP signal in the presence of the compound was measured to determine antiviral activity.[4]
In Vivo Efficacy
EIDD-2801 has shown significant therapeutic and prophylactic efficacy in various animal models of coronavirus infection.
| Animal Model | Virus | Key Findings | Reference |
| Mice (mouse-adapted) | SARS-CoV | Reduced viral load, lung hemorrhage, and body weight loss.[11] | [11] |
| Mice (mouse-adapted) | MERS-CoV | Robustly reduced infectious titers and viral RNA.[1] | [1] |
| Ferrets | SARS-CoV-2 | Mitigated SARS-CoV-2 infection and blocked transmission to untreated contact animals.[13][14] | [13][14] |
| Hamsters | SARS-CoV-2 | Increased mutation frequency in viral RNA recovered from the lungs.[15] | [15] |
Experimental Protocols: Animal Models
Mouse Models:
-
Due to the incompatibility of mouse ACE2 with SARS-CoV-2, studies often used mouse-adapted strains of SARS-CoV or MERS-CoV.[16][17][18] Another approach involved using transgenic mice expressing human ACE2 (hACE2), such as the K18-hACE2 model.[16][19]
-
Infection: Mice were typically infected intranasally under anesthesia.[19]
-
Treatment: EIDD-2801 was administered orally.[10][11] In some studies, treatment was initiated before (prophylactic) or after (therapeutic) viral challenge.[10][20] For instance, treatment was given 12 or 24 hours post-infection.[10]
-
Endpoints: Measured outcomes included changes in body weight, survival rates, viral titers in lung tissue, and histopathological analysis of lung injury.[11][17][19]
Ferret Model:
-
Ferrets are susceptible to SARS-CoV-2 and can transmit the virus, making them a suitable model for studying transmission.[13][16]
-
Experimental Design: Infected ferrets were treated with EIDD-2801 and then co-housed with uninfected, untreated ferrets to assess transmission.[13]
-
Endpoints: Viral load in nasal washes and tissues was measured to assess both the therapeutic effect and the impact on viral shedding and transmission.[13]
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug. EIDD-2801 was specifically designed as a prodrug to improve the oral bioavailability of its active form, NHC.[2][15]
| Species | Parameter | Value | Reference |
| Healthy Humans (single dose) | Median Tmax (NHC) | 1.00 - 1.75 hours | [2] |
| Healthy Humans (single dose) | Geometric Half-life (NHC) | ~1 hour | [2] |
| Healthy Humans (multiple doses) | Slower Elimination Half-life | ~7.1 hours | [2] |
| Adults with COVID-19 (800 mg dose) | Apparent Elimination Clearance | 70.6 L/h (in 80-kg individuals) | [21] |
| Adults with COVID-19 (800 mg dose) | Cmax (NHC) | 2970 ng/mL | [9] |
| Adults with COVID-19 (800 mg dose) | Tmax (NHC) | 1.5 hours | [9] |
| Adults with COVID-19 (800 mg dose) | AUC0-12h (NHC) | 8360 h*ng/mL | [9] |
Experimental Protocols: Pharmacokinetics
-
Study Population: Early pharmacokinetic data was generated from studies in healthy volunteers and later in patients with COVID-19.[2][21]
-
Dosing: Single and multiple ascending doses were evaluated to assess safety, tolerability, and pharmacokinetic parameters.[2] The effect of food on absorption was also studied.[2]
-
Sample Collection: Plasma samples were collected at various time points after drug administration.[21]
-
Analysis: Plasma concentrations of the active metabolite, NHC, were measured using validated analytical methods (e.g., LC-MS/MS).[22] Pharmacokinetic parameters were then calculated using non-compartmental or population pharmacokinetic (PopPK) modeling approaches.[21][22]
Conclusion
The early preclinical data for EIDD-2801 (this compound) established it as a promising oral antiviral agent against SARS-CoV-2 and other coronaviruses. Its unique mechanism of action, inducing viral error catastrophe, provides a high barrier to resistance. In vitro studies demonstrated potent activity in relevant human cell lines, and in vivo experiments in multiple animal models confirmed its efficacy in reducing viral replication, mitigating disease, and, notably, blocking transmission. The pharmacokinetic profile showed rapid conversion to the active NHC metabolite with good oral bioavailability, supporting the dosing regimens later used in clinical trials. These comprehensive preclinical findings provided a strong rationale for advancing EIDD-2801 into human clinical studies for the treatment of COVID-19.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Human Safety, Tolerability, and Pharmacokinetics of this compound, a Novel Broad-Spectrum Oral Antiviral Agent with Activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | this compound and Its Antiviral Activity Against COVID-19 [frontiersin.org]
- 5. Emory, collaborators testing antiviral drug as potential treatment for coronaviruses [news.emory.edu]
- 6. researchgate.net [researchgate.net]
- 7. This compound: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Antiviral drug for COVID-19 heads to clinical trial - Futurity [futurity.org]
- 11. scienceboard.com [scienceboard.com]
- 12. Frontiers | Preclinical Pharmacokinetics and In Vitro Properties of GS-441524, a Potential Oral Drug Candidate for COVID-19 Treatment [frontiersin.org]
- 13. Animal models for SARS‐CoV‐2 infection and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US researchers discover oral drug that suppresses Covid-19 transmission [clinicaltrialsarena.com]
- 15. Further preclinical characterization of this compound against SARS-CoV-2: Antiviral activity determinants and viral genome alteration patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Animal models of SARS-CoV-2 and COVID-19 for the development of prophylactic and therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pathogenesis and virulence of coronavirus disease: Comparative pathology of animal models for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 19. Animal Models of COVID-19: Transgenic Mouse Model | Springer Nature Experiments [experiments.springernature.com]
- 20. drugtargetreview.com [drugtargetreview.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Molnupiravir's Impact on Viral RNA-Dependent RNA Polymerase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Molnupiravir is an orally bioavailable prodrug of the ribonucleoside analog β-D-N4-hydroxycytidine (NHC) that has demonstrated broad-spectrum antiviral activity against numerous RNA viruses, including SARS-CoV-2.[1][2][3] Its primary mechanism of action involves the targeting of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of the viral genome.[4][5] This technical guide provides an in-depth analysis of this compound's interaction with viral RdRp, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing its operational pathways.
Mechanism of Action: Lethal Mutagenesis
This compound's antiviral effect is not achieved through direct inhibition of the RdRp enzyme in a classical sense, but rather by inducing a process known as "lethal mutagenesis" or "error catastrophe".[6][7] This multi-step process results in the accumulation of a high number of mutations within the viral genome, ultimately leading to the production of non-viable viral progeny.[2][8]
Cellular Uptake and Metabolic Activation
Following oral administration, this compound (a 5′‐isobutyrate prodrug) undergoes rapid hydrolysis in the plasma to its primary circulating metabolite, NHC.[1][2] NHC is then taken up by host cells and is subsequently phosphorylated by host kinases to its active form, NHC-5′-triphosphate (NHC-TP), also referred to as MTP.[2][8][9]
Competition and Incorporation by Viral RdRp
NHC-TP acts as a competitive substrate for the viral RdRp, mimicking natural ribonucleoside triphosphates (rNTPs).[1][10] Specifically, NHC-TP competes primarily with cytidine triphosphate (CTP) and uridine triphosphate (UTP) for incorporation into the nascent viral RNA strand.[10][11] Biochemical assays have shown that the SARS-CoV-2 RdRp can readily utilize NHC-TP as a substrate.[11][12]
Tautomerism and Ambiguous Base Pairing
The mutagenic effect of this compound stems from the ability of the incorporated NHC monophosphate (NHC-MP) to exist in two tautomeric forms.[4][13]
-
The hydroxylamine form of NHC-MP mimics cytidine and preferentially base-pairs with guanine (G).[4][13]
-
The oxime form of NHC-MP mimics uridine and preferentially base-pairs with adenosine (A).[4][13]
This tautomerism allows NHC-MP to ambiguously pair with either G or A in the template RNA strand during subsequent rounds of replication.[11][13]
Induction of Viral Error Catastrophe
The incorporation of NHC-MP into the viral RNA does not cause immediate chain termination, allowing for the synthesis of full-length, albeit mutated, RNA strands.[2][9] When the RdRp uses this NHC-containing RNA as a template, the ambiguous base-pairing of NHC leads to the incorporation of incorrect nucleotides.[8][11] This results in a significant increase in G-to-A and C-to-U transition mutations in the viral genome.[8][11][14] The accumulation of these mutations across the viral population surpasses a viability threshold, leading to an "error catastrophe" where the virus can no longer produce functional proteins or replicate effectively.[6][7] Notably, this compound appears to have a high barrier to the development of viral resistance.[1][15]
Quantitative Data on this compound's Antiviral Activity
The antiviral potency of this compound and its active metabolite, NHC, has been quantified in various in vitro systems. The following tables summarize key findings from cell-based assays.
| Compound | Virus | Cell Line | EC50 (µM) | IC50 (µM) | Reference |
| NHC | SARS-CoV-2 | Vero E6-GFP | 0.3 | [16] | |
| NHC | SARS-CoV-2 | Huh7 | 0.4 | [16] | |
| NHC | SARS-CoV-2 | Vero | 0.3 | [16] | |
| NHC | SARS-CoV-2 | Calu-3 | 0.08 | [16] | |
| This compound | SARS-CoV-2 | (Cell-based RdRp inhibition assay) | 0.22 | [16] | |
| NHC | SARS-CoV-2 (clinical isolate) | Cell Culture | 3.4 | [16] |
EC50: 50% effective concentration; IC50: 50% inhibitory concentration.
Experimental Protocols
The evaluation of this compound's effect on viral RdRp involves a combination of biochemical, cell-based, and sequencing assays.
Biochemical RdRp Elongation Assay
Objective: To determine if the active form of this compound (NHC-TP) is a substrate for purified viral RdRp and to quantify its incorporation efficiency.
Methodology:
-
Protein Expression and Purification: The viral RdRp complex (e.g., SARS-CoV-2 nsp12 in complex with nsp7 and nsp8 cofactors) is expressed in a suitable system (e.g., insect cells) and purified using chromatography techniques.[11]
-
RNA Template-Primer Design: Synthetic RNA template-primer duplexes are designed to allow for the incorporation of a specific nucleotide at a defined position.[11]
-
Reaction Setup: The purified RdRp complex is incubated with the RNA duplex, a mixture of natural NTPs, and varying concentrations of NHC-TP. The reaction is initiated by the addition of Mg2+.[4][11]
-
Product Analysis: The reaction is quenched at different time points, and the RNA products are analyzed by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography or fluorescence.[11]
-
Data Analysis: The rate of NHC-TP incorporation is compared to that of the natural cognate NTP to determine the selectivity of the polymerase.
Cell-Based Antiviral Activity Assay
Objective: To determine the effective concentration of this compound required to inhibit viral replication in a cellular context.
Methodology:
-
Cell Culture: A susceptible cell line (e.g., Vero E6 or Calu-3 for SARS-CoV-2) is seeded in 96-well plates.[16][17]
-
Drug Treatment: The cells are treated with a serial dilution of this compound or its active metabolite, NHC.[16]
-
Viral Infection: The treated cells are then infected with the virus at a specific multiplicity of infection (MOI).[18]
-
Incubation: The infected cells are incubated for a defined period (e.g., 48-72 hours) to allow for viral replication.[19]
-
Quantification of Viral Replication: The extent of viral replication is quantified using various methods, such as:
-
Data Analysis: The dose-response curve is plotted to calculate the EC50 value. Cytotoxicity assays are run in parallel to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).
Viral Mutagenesis Analysis via Next-Generation Sequencing (NGS)
Objective: To identify and quantify the specific mutations induced by this compound in the viral genome.
Methodology:
-
In Vitro or In Vivo Treatment: Virus is passaged in the presence of sub-lethal concentrations of this compound in cell culture, or samples are collected from this compound-treated animals or human subjects.[20][21]
-
Viral RNA Extraction: Viral RNA is extracted from the cell culture supernatant or patient samples.
-
cDNA Synthesis and Library Preparation: The viral RNA is reverse transcribed to cDNA, and sequencing libraries are prepared.
-
Next-Generation Sequencing: The libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina).
-
Bioinformatic Analysis: The sequencing reads are aligned to a reference viral genome. Single nucleotide variants (SNVs) are called, and the frequency and type of mutations (e.g., transitions vs. transversions) are quantified and compared between treated and untreated samples.[20][22][23]
Visualizations: Pathways and Workflows
The following diagrams illustrate the key processes involved in this compound's mechanism of action and its experimental evaluation.
References
- 1. This compound: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and Its Antiviral Activity Against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding Mechanism of the Active Form of this compound to RdRp of SARS-CoV-2 and Designing Potential Analogues: Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. This compound’s mechanism of action drives “error catastrophe” in SARS-CoV-2: A therapeutic strategy that leads to lethal mutagenesis of the virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound: A lethal mutagenic drug against rapidly mutating severe acute respiratory syndrome coronavirus 2—A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of this compound-induced SARS-CoV-2 mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. Frontiers | this compound and Its Antiviral Activity Against COVID-19 [frontiersin.org]
- 17. journals.asm.org [journals.asm.org]
- 18. medrxiv.org [medrxiv.org]
- 19. This compound combined with different repurposed drugs further inhibits SARS-CoV-2 infection in human nasal epithelium in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medrxiv.org [medrxiv.org]
- 21. Antiviral drug linked to SARS-CoV-2 mutations | Crick [crick.ac.uk]
- 22. news-medical.net [news-medical.net]
- 23. medrxiv.org [medrxiv.org]
The Error Catastrophe Theory: Molnupiravir's Mechanism of Lethal Mutagenesis Against SARS-CoV-2
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Molnupiravir, an orally bioavailable ribonucleoside analog, has emerged as a critical therapeutic agent in the management of COVID-19. Its novel mechanism of action, distinct from direct viral enzyme inhibition, operates through the induction of "viral error catastrophe." This process involves the introduction of an overwhelming number of mutations into the viral genome during replication, ultimately leading to a non-viable viral population. This technical guide provides a comprehensive overview of the core principles of this compound-induced viral error catastrophe, detailing the molecular interactions, summarizing key quantitative data from preclinical and clinical studies, and providing detailed protocols for essential experimental assays used to characterize this mechanism. Visualizations of the key pathways and experimental workflows are included to facilitate a deeper understanding of this unique antiviral strategy.
Introduction: The Concept of Viral Error Catastrophe
The concept of "error catastrophe" in virology posits that an increase in the mutation rate of a virus beyond a critical threshold can lead to the collapse of the viral population.[1] RNA viruses, such as SARS-CoV-2, are particularly susceptible to this phenomenon due to their inherently high mutation rates, which are balanced by a need to maintain genomic integrity for successful replication.[1] this compound leverages this vulnerability by artificially inflating the mutation rate, pushing the virus over its "error threshold."[2][3] This guide will dissect the molecular underpinnings of this process.
Molecular Mechanism of this compound-Induced Mutagenesis
The antiviral activity of this compound is a multi-step process that begins with its metabolic activation and culminates in the widespread introduction of mutations into the SARS-CoV-2 genome.
2.1. Prodrug Activation: this compound is an isopropylester prodrug of β-D-N4-hydroxycytidine (NHC).[1][4] Following oral administration, it undergoes hydrolysis in the plasma to release NHC.[1] Host cellular kinases then phosphorylate NHC to its active triphosphate form, NHC-5′-triphosphate (NHC-TP).[1][5]
2.2. Incorporation into Viral RNA: The viral RNA-dependent RNA polymerase (RdRp), the core enzyme of the SARS-CoV-2 replication and transcription machinery, mistakes NHC-TP for natural cytidine triphosphate (CTP) or uridine triphosphate (UTP).[6][7][8] This mimicry allows for the incorporation of NHC monophosphate (NHC-MP) into the nascent viral RNA strand.[5]
2.3. Tautomerism and Ambiguous Base-Pairing: The key to NHC's mutagenic effect lies in its ability to exist in two tautomeric forms. One form mimics cytidine and pairs with guanine, while the other mimics uridine and pairs with adenine.[9] This dual-coding potential is the root of the G-to-A and C-to-U transition mutations that characterize this compound's action.[10]
2.4. Evasion of Proofreading: Coronaviruses possess a proofreading exonuclease (ExoN) that can remove mismatched nucleotides. However, NHC-MP, once incorporated, can form stable base pairs with either guanine or adenine within the RdRp active site, which allows it to evade this proofreading mechanism.[5][6][7]
2.5. Accumulation of Mutations and Viral Extinction: With each round of replication, the incorporated NHC-MP serves as a template, directing the misincorporation of nucleotides in the complementary strand.[9] This leads to an exponential accumulation of mutations throughout the viral genome, resulting in the production of non-functional proteins and defective viral particles, ultimately driving the viral population to extinction.[9]
Quantitative Analysis of this compound's Efficacy
The antiviral activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key data on its potency against different SARS-CoV-2 variants and its impact on viral load in clinical settings.
Table 1: In Vitro Efficacy of this compound (NHC) against SARS-CoV-2 Variants
| Cell Line | SARS-CoV-2 Variant | EC50 (µM) | IC50 (µM) | Reference |
| Vero E6 | Ancestral | 0.32 - 2.03 | - | [1] |
| A549 | Ancestral | 0.67 - 2.66 | - | [1] |
| Vero | Ancestral | - | 0.3 | [1] |
| Calu-3 | Ancestral | - | 0.08 | [1] |
| Vero E6-GFP | Ancestral | 0.3 | - | [1] |
| Huh7 | Ancestral | 0.4 | - | [1] |
| Vero E6 | Alpha (B.1.1.7) | 1.59 | 0.28 - 5.50 | [1][2] |
| Vero E6 | Beta (B.1.351) | 1.77 | 0.28 - 5.50 | [1][2] |
| Vero E6 | Gamma (P.1) | 1.32 | 0.28 - 5.50 | [1][2] |
| Vero E6 | Delta (B.1.617.2) | 1.68 | 0.28 - 5.50 | [1][2] |
| Vero E6 | Omicron (BA.1, BA.2, etc.) | - | 0.28 - 5.50 | [2] |
Table 2: Clinical Trial Data on this compound's Impact on Viral Load and Clearance
| Clinical Trial | Participant Population | Key Finding | Reference |
| MOVe-OUT (Phase 3) | Mild-to-moderate, unvaccinated adults | Reduced risk of hospitalization or death by approximately 30% | [5] |
| Phase 2a | Adult outpatients with COVID-19 | 800mg dose accelerated viral RNA clearance compared to placebo. | [7] |
| Phase 2a | Adult outpatients with COVID-19 | At day 5, no infectious virus was isolated from participants receiving 400mg or 800mg of this compound, compared to 11.1% in the placebo group. | [7] |
| Randomized Controlled Trial | Vaccinated patients with Omicron breakthrough infection | Median viral clearance time was significantly shorter in the this compound group. |
Table 3: Mutational Signature of this compound
| Study Type | Key Finding | Reference |
| Clinical Trial Sequencing | Increased ratio of transition to transversion mutations, specifically G-to-A and C-to-T. | [6] |
| In Vitro Studies | Dose-dependent increase in G-to-A and C-to-U transition frequencies. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the mechanism of this compound.
4.1. In Vitro RNA-Dependent RNA Polymerase (RdRp) Activity Assay
This assay biochemically assesses the ability of the SARS-CoV-2 RdRp to incorporate the active metabolite of this compound (NHC-TP) into a nascent RNA strand.
Materials:
-
Purified SARS-CoV-2 RdRp complex (nsp12, nsp7, and nsp8)
-
RNA template-primer duplex
-
NHC-TP (MTP) and natural NTPs (ATP, GTP, CTP, UTP)
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl2, 0.01% Triton X-100, 1 mM DTT)
-
RNAse inhibitor
-
Quenching solution (e.g., formamide-containing loading buffer)
-
Polyacrylamide gel electrophoresis (PAGE) system
-
Fluorescent label (e.g., FAM) on the primer strand
Procedure:
-
Reaction Setup: In an RNase-free microcentrifuge tube, assemble the reaction mixture on ice. A typical 20 µL reaction includes:
-
2 µL of 10x reaction buffer
-
2 µL of RNA template-primer duplex (e.g., 200 nM final concentration)
-
2 µL of purified RdRp enzyme (e.g., 2 µM final concentration)
-
Varying concentrations of NHC-TP and/or natural NTPs (e.g., 50 µM final concentration)
-
RNase-free water to the final volume.
-
-
Initiation and Incubation: Initiate the reaction by adding the NTPs/NHC-TP mixture. Incubate the reaction at 37°C for a defined period (e.g., 40 minutes).
-
Quenching: Stop the reaction by adding an equal volume of quenching solution.
-
Denaturation: Heat the samples at 95°C for 5 minutes to denature the RNA.
-
Gel Electrophoresis: Analyze the reaction products by denaturing PAGE (e.g., 20% polyacrylamide, 7 M urea).
-
Visualization: Visualize the fluorescently labeled RNA products using a gel imager. The extension of the primer indicates RdRp activity and incorporation of the provided nucleotides.
4.2. SARS-CoV-2 Plaque Assay for Viral Titer Quantification
This assay quantifies the amount of infectious virus in a sample following treatment with this compound.
Materials:
-
Vero E6 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Infection medium (e.g., DMEM with 2% FBS)
-
This compound (or NHC)
-
SARS-CoV-2 stock
-
Agarose or carboxymethylcellulose (CMC) for overlay
-
Formalin for fixation
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 6-well plates to form a confluent monolayer.
-
Virus Dilution: Prepare 10-fold serial dilutions of the virus stock (from treated and untreated conditions) in infection medium.
-
Infection: Remove the culture medium from the cells and infect the monolayer with 100 µL of each viral dilution. Incubate for 1 hour at 37°C, rocking the plates every 15 minutes.
-
Overlay: After incubation, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 1.2% agarose or CMC) to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C for 2-3 days until plaques are visible.
-
Fixation: Fix the cells by adding formalin to each well and incubating for at least 30 minutes.
-
Staining: Remove the overlay and stain the cells with crystal violet solution for 5-10 minutes.
-
Plaque Counting: Gently wash the plates with water and allow them to dry. Count the plaques (clear zones where cells have been lysed) and calculate the viral titer in plaque-forming units per milliliter (PFU/mL).
4.3. Viral RNA Quantification by RT-qPCR
This method measures the amount of viral RNA in samples from this compound-treated and control groups.
Materials:
-
Nasopharyngeal swabs or cell culture supernatants
-
Viral RNA extraction kit
-
One-step RT-qPCR master mix
-
Primers and probe specific for a SARS-CoV-2 gene (e.g., N gene)
-
RT-qPCR instrument
Procedure:
-
RNA Extraction: Extract viral RNA from the samples according to the manufacturer's protocol of the chosen kit.
-
RT-qPCR Reaction Setup: Prepare the RT-qPCR reaction mix in a 96-well plate. Each reaction should include the master mix, primers, probe, and the extracted RNA template.
-
Thermal Cycling: Perform the RT-qPCR using a standard protocol, which includes a reverse transcription step followed by PCR amplification cycles.
-
Data Analysis: Determine the quantification cycle (Cq) values for each sample. A standard curve can be used to quantify the absolute copy number of viral RNA. Compare the viral RNA levels between the this compound-treated and control groups.
4.4. HPRT Gene Mutation Assay
This assay assesses the potential for this compound's active metabolite (NHC) to induce mutations in a mammalian gene.
Materials:
-
Chinese Hamster Ovary (CHO) cells or other suitable mammalian cell line
-
Cell culture medium
-
NHC
-
6-thioguanine (6-TG) for selection
-
Positive and negative controls
Procedure:
-
Cell Treatment: Expose the cells to various concentrations of NHC for a defined period (e.g., 3-6 hours).
-
Expression Period: Subculture the cells for a period (e.g., 7-9 days) to allow for the expression of any induced mutations in the HPRT gene.
-
Mutant Selection: Plate a known number of cells in a medium containing 6-TG. Cells with a functional HPRT gene will incorporate the toxic 6-TG and die, while HPRT-deficient mutant cells will survive and form colonies.
-
Cloning Efficiency: Plate a separate set of cells in a non-selective medium to determine the cloning efficiency.
-
Colony Counting: After an appropriate incubation period (e.g., 6-7 days), fix and stain the colonies and count them.
-
Mutation Frequency Calculation: Calculate the mutation frequency by dividing the number of mutant colonies by the number of viable cells plated (adjusted for cloning efficiency).
Visualizations of Key Pathways and Workflows
5.1. Signaling Pathway of this compound's Mechanism of Action
Caption: Molecular mechanism of this compound leading to viral error catastrophe.
5.2. Experimental Workflow for Assessing this compound's Antiviral Activity
Caption: Workflow for evaluating the antiviral efficacy of this compound.
5.3. Logical Relationship of Viral Error Catastrophe
References
- 1. This compound increases SARS-CoV-2 genome diversity and complexity: A case-control cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Detection of SARS-CoV-2 RNA by direct RT-qPCR on nasopharyngeal specimens without extraction of viral RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mammalian cell HPRT gene mutation assay: test methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Open-source RNA extraction and RT-qPCR methods for SARS-CoV-2 detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Multiplex One-Step RT-qPCR Protocol to Detect SARS-CoV-2 in NP/OP Swabs and Saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medrxiv.org [medrxiv.org]
- 10. bpsbioscience.com [bpsbioscience.com]
Foundational Research on N4-hydroxycytidine (NHC): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-hydroxycytidine (NHC), also known as β-D-N4-hydroxycytidine or EIDD-1931, is a potent ribonucleoside analog that has demonstrated broad-spectrum antiviral activity against a range of RNA viruses.[1][2][3] Its mechanism of action, centered on inducing lethal mutagenesis in the viral genome, represents a significant strategy in antiviral therapy.[4] This technical guide provides an in-depth overview of the foundational research on NHC, focusing on its mechanism of action, quantitative efficacy and cytotoxicity data, and detailed experimental protocols. The development of an orally bioavailable prodrug, Molnupiravir (EIDD-2801), has further highlighted the clinical potential of NHC.[2][3]
Mechanism of Action: Lethal Mutagenesis
The primary antiviral mechanism of N4-hydroxycytidine is the induction of an "error catastrophe" in the replicating virus.[4] This process involves several key steps:
-
Cellular Uptake and Phosphorylation: NHC is taken up by host cells and is intracellularly phosphorylated by host kinases to its active 5'-triphosphate form, NHC-triphosphate (NHC-TP).[5]
-
Incorporation into Viral RNA: The viral RNA-dependent RNA polymerase (RdRp) recognizes NHC-TP as a substrate and incorporates it into the nascent viral RNA strand in place of cytidine triphosphate (CTP) or uridine triphosphate (UTP).[4]
-
Tautomerization and Ambiguous Base-Pairing: Once incorporated, NHC can exist in two tautomeric forms. One form mimics cytidine and pairs with guanine, while the other mimics uridine and pairs with adenine. This dual-coding potential leads to ambiguity during subsequent rounds of RNA replication.
-
Accumulation of Mutations: As the viral RNA containing NHC is used as a template for further replication, the RdRp introduces mutations (transitions) at a high frequency.[4] G-to-A and C-to-U transitions are commonly observed.
-
Viral Error Catastrophe: The accumulation of numerous mutations throughout the viral genome ultimately leads to the production of non-viable viral progeny, a phenomenon known as "error catastrophe."[4]
Quantitative Data Summary
The following tables summarize the in vitro efficacy and cytotoxicity of NHC and its prodrug this compound against various RNA viruses, as well as key pharmacokinetic parameters.
Table 1: In Vitro Antiviral Activity of N4-hydroxycytidine (NHC)
| Virus Family | Virus | Cell Line | EC50 (µM) | Reference(s) |
| Coronaviridae | SARS-CoV-2 | Vero | 3.4 | [4] |
| Coronaviridae | SARS-CoV-2 | A549-ACE2/TMPRSS2 | 0.22 | [4] |
| Coronaviridae | MERS-CoV | Vero | - | [5] |
| Coronaviridae | Feline Infectious Peritonitis Virus (FIPV) | CRFK | 0.09 | [6] |
| Picornaviridae | Enterovirus A71 (EV-A71) | RD | - | [1][7] |
| Flaviviridae | Dengue virus type 2 (DENV-2) | BHK-21 | 3.95 | [8] |
| Orthomyxoviridae | Influenza A (H1N1) | MDCK | 5.80 | [8] |
| Orthomyxoviridae | Influenza A (H3N2) | MDCK | 7.30 | [8] |
| Orthomyxoviridae | Influenza B | MDCK | 3.40 | [8] |
| Alphavirus | Venezuelan Equine Encephalitis Virus (VEEV) | - | - | [2] |
Table 2: In Vitro Cytotoxicity of N4-hydroxycytidine (NHC)
| Cell Line | Assay | Value (µM) | Reference(s) |
| Vero | CC50 | >100 | [8] |
| RD | CC50 | - | [3] |
| Huh7 | CC50 | - | [3] |
| HeLa | IC50 | 1.18 - 9.38 | [9] |
| Hs27 (normal human skin fibroblasts) | IC50 | - | [9] |
Table 3: In Vivo Efficacy and Pharmacokinetics of NHC and this compound
| Compound | Animal Model | Virus | Key Findings | Reference(s) |
| EIDD-1931 (NHC) | Suckling Mice | EV-A71 | Protected against lethal challenge by reducing viral load. | [1][7] |
| EIDD-2801 (this compound) | Suckling Mice | EV-A71 | Protected against lethal challenge by reducing viral load. | [1][7] |
| EIDD-1931 (NHC) | Mice | VEEV | 80-90% reduction in mortality with prophylactic treatment. | [4] |
| EIDD-2801 (this compound) | Ferrets | SARS-CoV-2 | - | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the foundational research of NHC.
Viral Titer Determination by Plaque Assay
This assay is used to quantify the concentration of infectious virus particles.
-
Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., Vero cells for coronaviruses) in 6-well or 12-well plates and incubate overnight to allow for cell adherence.[10][11][12]
-
Serial Dilutions: Prepare 10-fold serial dilutions of the virus stock in an appropriate medium.[10][11][12]
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the virus dilutions. Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15-20 minutes.[10][11][12]
-
Overlay Application: After incubation, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.[10][11][12]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-4 days, depending on the virus).
-
Plaque Visualization: Fix the cells with a formaldehyde solution and stain with a dye such as crystal violet. Plaques will appear as clear zones where cells have been lysed.[10][11][12]
-
Quantification: Count the number of plaques at a dilution that yields a countable number (typically 10-100 plaques per well) and calculate the viral titer in plaque-forming units per milliliter (PFU/mL).[10][11][12]
Cytotoxicity Assessment by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is used to determine the cytotoxicity of a compound.[9][13][14][15][16]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[13][14][15]
-
Compound Treatment: Treat the cells with serial dilutions of NHC or the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[13][14][15]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13][14][15]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[13][14][15]
-
Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570-590 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the 50% cytotoxic concentration (CC50) or 50% inhibitory concentration (IC50).[8]
Viral Load Quantification by Real-Time Quantitative RT-PCR (qRT-PCR)
This technique is used to quantify the amount of viral RNA in a sample.[17][18][19][20][21]
-
RNA Extraction: Isolate viral RNA from cell culture supernatants or tissue samples using a commercial RNA extraction kit.[18]
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted viral RNA using a reverse transcriptase enzyme and specific primers.[17]
-
qPCR Reaction Setup: Prepare a reaction mixture containing the cDNA template, forward and reverse primers targeting a specific viral gene, a fluorescent probe (e.g., TaqMan probe), and a qPCR master mix.[17][19]
-
Thermocycling: Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions typically involve an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.[17]
-
Data Analysis: The instrument measures the fluorescence signal at each cycle. The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is inversely proportional to the amount of target RNA in the sample. A standard curve generated from known quantities of viral RNA is used to determine the absolute viral load in the samples.[21]
In Vivo Efficacy Studies in Animal Models
Animal models are crucial for evaluating the in vivo efficacy and pharmacokinetics of antiviral compounds.[22][23][24][25]
-
Animal Model Selection: Choose an appropriate animal model that is susceptible to the virus of interest and recapitulates aspects of human disease. For coronaviruses, models such as transgenic mice expressing human ACE2 (hACE2), Syrian hamsters, and ferrets are commonly used.[22][24]
-
Infection: Inoculate the animals with a standardized dose of the virus via a relevant route (e.g., intranasal for respiratory viruses).[24]
-
Compound Administration: Administer NHC or its prodrug at various doses and schedules (prophylactic or therapeutic) via an appropriate route (e.g., oral gavage, intraperitoneal injection).[1][7]
-
Monitoring: Monitor the animals for clinical signs of disease (e.g., weight loss, morbidity, mortality) and collect samples (e.g., blood, tissues) at various time points.[5][26][27][28]
-
Endpoint Analysis: Analyze the collected samples to determine viral load (by plaque assay or qRT-PCR), tissue pathology (histopathology), and host immune responses.[22][25]
Visualizations
Metabolic Activation and Mechanism of Action of N4-hydroxycytidine
Metabolic activation and mutagenic mechanism of N4-hydroxycytidine.
Experimental Workflow for In Vitro Antiviral and Cytotoxicity Testing
Workflow for determining in vitro antiviral efficacy and cytotoxicity.
Conclusion
The foundational research on N4-hydroxycytidine has established it as a promising broad-spectrum antiviral agent with a unique mechanism of action. The quantitative data on its efficacy and the detailed experimental protocols outlined in this guide provide a solid basis for further research and development. The successful clinical application of its prodrug, this compound, for the treatment of COVID-19 underscores the therapeutic potential of NHC-based antivirals. Future research will likely focus on expanding its application to other RNA viral infections, optimizing delivery methods, and further elucidating its long-term safety profile.
References
- 1. This compound and Its Active Form, EIDD-1931, Show Potent Antiviral Activity against Enterovirus Infections In Vitro and In Vivo [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Frontiers | this compound and Its Antiviral Activity Against COVID-19 [frontiersin.org]
- 5. Pharmacokinetic profile of N-acetylcysteine amide and its main metabolite in mice using new analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. This compound and Its Active Form, EIDD-1931, Show Potent Antiviral Activity against Enterovirus Infections In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of new β-D-N4-hydroxycytidine analogs against SARS-CoV-2, influenza viruses and DENV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. med.unc.edu [med.unc.edu]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. genomica.uaslp.mx [genomica.uaslp.mx]
- 20. Standardization of a high-performance RT-qPCR for viral load absolute quantification of influenza A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Viral load and Ct values – How do we use quantitative PCR quantitatively? [chs.asu.edu]
- 22. Animal models for SARS-CoV-2 research: A comprehensive literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Animal models for studying COVID-19, prevention, and therapy: Pathology and disease phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Animal Models for Human-Pathogenic Coronavirus and Animal Coronavirus Research [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. unmc.edu [unmc.edu]
- 27. researchgate.net [researchgate.net]
- 28. High-throughput pharmacokinetic method: Cassette dosing in mice associated with minuscule serial bleedings and LC/MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Antiviral Efficacy Assays of Molnupiravir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molnupiravir (EIDD-2801) is an orally bioavailable prodrug of the ribonucleoside analog β-D-N4-hydroxycytidine (NHC). It has demonstrated broad-spectrum antiviral activity against several RNA viruses, including SARS-CoV-2, the causative agent of COVID-19.[1][2] this compound's mechanism of action involves the induction of viral error catastrophe.[3] Once administered, it is rapidly converted to NHC, which is then phosphorylated intracellularly to its active triphosphate form, NHC-triphosphate (NHC-TP).[2][3] The viral RNA-dependent RNA polymerase (RdRp) recognizes NHC-TP as a substrate and incorporates it into the nascent viral RNA.[3][4] The incorporated NHC can then lead to an accumulation of mutations in the viral genome, ultimately resulting in a non-functional virus.[1][3]
These application notes provide detailed protocols for key in vitro assays to evaluate the antiviral efficacy of this compound. The included assays are fundamental for determining the compound's potency, selectivity, and mechanism of action in a laboratory setting.
Quantitative Efficacy and Cytotoxicity Data
The antiviral activity and cytotoxicity of this compound (or its active metabolite NHC) have been evaluated in various cell lines against different viruses. The following tables summarize key quantitative data from published studies.
Table 1: In Vitro Efficacy of this compound (NHC) against Coronaviruses
| Virus | Cell Line | Assay Type | EC50 / IC50 (µM) | Reference |
| SARS-CoV-2 | Vero | CPE Reduction | 0.3 | [5] |
| SARS-CoV-2 | Calu-3 | Not Specified | 0.08 | [5] |
| SARS-CoV-2 | Vero E6-GFP | Not Specified | 0.3 | [5] |
| SARS-CoV-2 | Huh7 | Not Specified | 0.4 | [5] |
| SARS-CoV-2 | Vero E6 | CPE Assay | 0.28 - 5.50 | [6] |
| SARS-CoV-2 (Alpha, Beta, Gamma, Delta) | hACE2-A549 | Plaque Assay | ~0.1 | [7] |
| SARS-CoV-2 (Alpha, Beta, Delta) | Calu-3 | Plaque Assay | 0.11 - 0.38 | [7] |
| MERS-CoV | Vero | Not Specified | 0.56 | [5] |
| SARS-CoV | Vero | CPE Reduction / NR Assay | 5 | [5] |
| Murine Hepatitis Virus (MHV) | DBT | Not Specified | 0.17 | [5] |
| HCoV-NL63 | Not Specified | Not Specified | 0.4 | [5] |
Table 2: Cytotoxicity of this compound (NHC)
| Cell Line | Assay Type | CC50 (µM) | Reference |
| HCoV-NL63 infected cells | Not Specified | ~80 | [5] |
| HaCaT (3-day exposure) | SRB Assay | ~10 | [8] |
| A549 (3-day exposure) | SRB Assay | >30 | [8] |
Table 3: Efficacy of this compound (NHC) against Other RNA Viruses
| Virus | Cell Line | Assay Type | EC50 / IC50 (µM) | Reference | | :--- | :--- | :--- | :--- | | Influenza A and B Viruses | hAEC | Not Specified | 0.06 - 0.08 |[9] | | Chikungunya Virus | Huh-7-CHIKV replicon | Not Specified | 0.8 |[10] | | Chikungunya Virus | Vero | Not Specified | 0.2 |[10] | | Venezuelan Equine Encephalitis Virus (VEEV) | Not Specified | Not Specified | < 1 |[9] | | Zika Virus (ZIKV) | BHK | CPE Protection | Not Specified |[11] | | Ebola Virus | VeroE6 | Not Specified | 3 |[9] | | Norovirus | Replicon cell culture | Not Specified | 1.5 |[9] |
Mechanism of Action: Viral Error Catastrophe
This compound's antiviral activity is attributed to its ability to induce lethal mutagenesis in the viral genome. The following diagram illustrates the proposed signaling pathway.
Caption: Mechanism of action of this compound.
Experimental Protocols
Plaque Reduction Neutralization Test (PRNT)
This assay is considered the gold standard for quantifying infectious virus and assessing the neutralizing activity of antiviral compounds.[12][13]
Objective: To determine the concentration of this compound required to reduce the number of viral plaques by 50% (PRNT50).
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Virus stock (e.g., SARS-CoV-2)
-
This compound (or NHC)
-
2X overlay medium (e.g., containing carboxymethylcellulose or agar)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding: Seed Vero E6 cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate overnight at 37°C with 5% CO2.
-
Compound Dilution: Prepare serial dilutions of this compound in serum-free medium.
-
Virus-Compound Incubation: Mix equal volumes of the diluted compound and a known titer of virus (e.g., 100 plaque-forming units, PFU). Incubate the mixture for 1 hour at 37°C. Include a virus-only control.
-
Infection: Wash the cell monolayers with PBS. Inoculate the cells with the virus-compound mixture. Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution.
-
Overlay: After the incubation period, remove the inoculum and gently overlay the cell monolayer with an equal volume of 2X overlay medium mixed with complete growth medium.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 2-3 days, or until plaques are visible.
-
Staining: Fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.
-
Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. Determine the PRNT50 value by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: Plaque Reduction Neutralization Test Workflow.
50% Tissue Culture Infectious Dose (TCID50) Assay
This assay is used to determine the virus titer that causes cytopathic effect (CPE) in 50% of the infected cell cultures.[14][15] It is a valuable alternative when a virus does not form clear plaques.[14]
Objective: To determine the concentration of this compound that inhibits the virus-induced CPE in 50% of the wells.
Materials:
-
Susceptible cell line (e.g., Vero E6)
-
Complete growth medium
-
Virus stock
-
This compound (or NHC)
-
96-well cell culture plates
-
Inverted microscope
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate to achieve a confluent monolayer on the day of infection.[14]
-
Compound Dilution: Prepare serial dilutions of this compound in serum-free medium.
-
Infection: In a separate 96-well plate, prepare 10-fold serial dilutions of the virus stock. Add the virus dilutions to the cell plate, with multiple replicates for each dilution.
-
Treatment: Add the prepared this compound dilutions to the infected wells. Include cell-only, virus-only, and compound-only controls.
-
Incubation: Incubate the plate at 37°C with 5% CO2 for 3-5 days, or until CPE is clearly visible in the virus-only control wells.[14]
-
CPE Observation: Using an inverted microscope, score each well for the presence or absence of CPE.
-
Data Analysis: Calculate the TCID50 value using the Reed-Muench or Spearman-Kärber method.[14] Determine the concentration of this compound that results in a 50% reduction in CPE.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. This compound: A Versatile Prodrug against SARS-CoV-2 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound maintains antiviral activity against SARS-CoV-2 variants and exhibits a high barrier to the development of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 543. This compound Maintains Antiviral Activity Against SARS-CoV-2 Variants In Vitro and in Early Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detailed antiviral activity test (CC5O & IC5O) | Nawah Scientific [nawah-scientific.com]
- 9. Neutralization Assay for SARS-CoV-2 Infection: Plaque Reduction Neutralization Test | Springer Nature Experiments [experiments.springernature.com]
- 10. 2.3. Cell Cytotoxicity Assay and Half-Maximal Cytotoxic Concentration (CC50) Determination [bio-protocol.org]
- 11. RNA-Dependent RNA Polymerase as a Target for COVID-19 Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison among plaque assay, tissue culture infectious dose (TCID50) and real-time RT-PCR for SARS-CoV-2 variants quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. google.com [google.com]
- 15. Frontiers | Identifying Small-Molecule Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase by Establishing a Fluorometric Assay [frontiersin.org]
Application Notes and Protocols for In Vivo Testing of Molnupiravir
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of various animal models for the in vivo evaluation of Molnupiravir, an oral antiviral agent. The protocols detailed below are synthesized from multiple preclinical studies and are intended to serve as a guide for researchers investigating the efficacy of this compound against RNA viruses, particularly SARS-CoV-2 and its variants.
Introduction
This compound (MK-4482/EIDD-2801) is a prodrug of the ribonucleoside analog N-hydroxycytidine (NHC).[1][2] Following oral administration, this compound is rapidly hydrolyzed to NHC, which is then taken up by cells and phosphorylated to its active form, NHC-triphosphate (NHC-TP).[1] NHC-TP acts as a competitive substrate for the viral RNA-dependent RNA polymerase (RdRp), leading to an accumulation of mutations in the viral genome, a process known as "error catastrophe" or "lethal mutagenesis," which ultimately inhibits viral replication.[1][2][3][4] Preclinical evaluation in various animal models has been crucial in establishing the antiviral efficacy of this compound.
Animal Models for Efficacy Testing
Several animal models have been utilized to assess the in vivo efficacy of this compound, each with distinct characteristics that mimic aspects of human viral diseases. Key models include Syrian hamsters, various mouse strains, and ferrets.
-
Syrian Hamsters (Mesocricetus auratus): This model is widely used for SARS-CoV-2 research as it consistently develops upper and lower respiratory tract infections with associated lung pathology.[5][6][7] Syrian hamsters have been instrumental in demonstrating this compound's efficacy against multiple SARS-CoV-2 variants of concern (VOCs), including Alpha, Beta, Delta, and Omicron.[5][6][7]
-
Mouse Models:
-
K18-hACE2 Transgenic Mice: These mice express the human ACE2 receptor, making them susceptible to SARS-CoV-2 infection, which can lead to severe disease and mortality, providing a model for severe COVID-19.[8][9]
-
SCID (Severe Combined Immunodeficient) Mice: SCID mice can be infected with certain SARS-CoV-2 variants (e.g., Beta) and are useful for evaluating antiviral efficacy in an immunocompromised host context.[10][11]
-
"Lung-only" Mice: These models are used to specifically assess pulmonary viral replication and pathology.[8]
-
-
Ferrets (Mustela putorius furo): Ferrets are a valuable model for studying upper respiratory tract infection and transmission of influenza viruses and SARS-CoV-2.[8][12][13] They typically show mild clinical symptoms, mirroring infections in younger, healthier humans.[8][14][15]
Data Presentation: Summary of Quantitative Efficacy Data
The following tables summarize the quantitative data from key preclinical studies of this compound in various animal models.
Table 1: Efficacy of this compound in Syrian Hamster Models of SARS-CoV-2 Infection
| SARS-CoV-2 Variant | This compound Dose (mg/kg, BID) | Key Findings | Reference |
| Alpha, Beta, Delta, Omicron | 250 | Significantly inhibited virus replication in the lungs. Reduced lung disease and viral antigen load. | [5][6][7] |
| Original and Variant Strains | 250 or 500 | Significantly decreased lung viral titers. | [8] |
| Wuhan, B.1.1.7, B.1.351 | 200 | Significantly reduced viral RNA copies and infectious virus titers in the lung. Improved histopathological lung scores. | [16][17] |
| Not specified | 150 (suboptimal) to 500 | Dose of at least 200 mg/kg was necessary to reduce pulmonary viral titers to near the detection limit. Higher doses provided better protection against weight loss. | [14][18] |
Table 2: Efficacy of this compound in Mouse Models of SARS-CoV-2 Infection
| Mouse Model | This compound Dose (mg/kg, BID) | Key Findings | Reference |
| K18-hACE2 | 20 | Improved clinical score and significantly decreased mortality. Modest protection against weight loss. | [8][18] |
| SCID (Beta variant) | 200 | Significantly reduced infectious virus titers in the lungs by 2 log10 TCID50/mg and improved lung pathology. | [10][11] |
| Lung-only | 500 | Significantly reduced pulmonary viral titers and improved lung pathology. | [8][14] |
| K18-hACE2 | 20 (in combination with Nirmatrelvir) | Combination therapy profoundly inhibited SARS-CoV-2 replication in the lung and brain and synergistically improved survival to 80%. | [9] |
Table 3: Efficacy of this compound in Ferret Models of SARS-CoV-2 and Influenza
| Virus | This compound Dose (mg/kg, BID) | Key Findings | Reference |
| SARS-CoV-2 | 5 or 15 | Lowered nasal titers of SARS-CoV-2. Effectively blocked viral transmission. | [8] |
| SARS-CoV-2 | 1.25 | Infectious titers in the upper respiratory tract were lowered by >2 log orders and direct-contact transmission was stopped. | [19] |
| Influenza A | Not specified | Reduced viral shedding and inflammatory cellular infiltrates in nasal lavages. | [20] |
Experimental Protocols
Protocol for Efficacy Testing in the Syrian Hamster Model (SARS-CoV-2)
This protocol is a generalized procedure based on published studies.[21]
-
Animal Husbandry: House 6-8 week old female Syrian hamsters in BSL-3 facilities, adhering to institutional animal care and use committee (IACUC) guidelines.
-
Groups: Randomly divide hamsters into a vehicle control group and a this compound treatment group (n=10-12 animals per group).
-
Infection: Anesthetize hamsters lightly with isoflurane and intranasally infect with 10³ TCID₅₀ of the desired SARS-CoV-2 variant in a 50 µL volume.
-
Drug Administration:
-
Formulation: Prepare this compound in a vehicle solution (e.g., 10% PEG400 and 2.5% cremophor in water).
-
Dosing: Begin treatment 12 hours post-infection. Administer this compound orally via gavage at a dose of 250 mg/kg every 12 hours (for a total daily dose of 500 mg/kg).
-
-
Monitoring and Sample Collection:
-
Clinical Signs: Monitor animals daily for clinical signs of disease, including weight loss.
-
Oral Swabs: Collect oral swabs at 2 and 4 days post-infection (dpi) to assess viral shedding.
-
-
Necropsy and Tissue Analysis:
-
Euthanasia: Euthanize animals at 4 dpi.
-
Tissue Collection: Collect lung and trachea tissues.
-
Viral Load: Determine viral RNA loads in tissues and oral swabs using quantitative RT-PCR (qRT-PCR) targeting a specific viral gene (e.g., subgenomic E gene).
-
Infectious Titer: Determine infectious virus titers in lung homogenates using a TCID₅₀ assay on Vero E6 cells.
-
Histopathology: Fix lung tissues in 10% formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to evaluate lung pathology. Perform immunohistochemistry to detect viral antigens.
-
Protocol for Efficacy Testing in the SCID Mouse Model (SARS-CoV-2 Beta Variant)
This protocol is based on a study demonstrating the utility of SCID mice for evaluating antivirals.[10][11]
-
Animal Husbandry: Use male SCID mice and house them in appropriate BSL-3 containment.
-
Infection: Intranasally infect mice with 10⁵ TCID₅₀ of the SARS-CoV-2 Beta (B.1.351) variant.
-
Drug Administration:
-
Treatment Groups: Establish vehicle control, this compound, and potentially other antiviral (e.g., Nirmatrelvir) treatment groups.
-
Dosing: Administer this compound orally at 200 mg/kg twice a day (BID) for 3 consecutive days, starting shortly after infection.
-
-
Endpoint Analysis (Day 3 post-infection):
-
Euthanasia and Tissue Collection: Euthanize mice and collect lung tissues.
-
Viral Titer: Homogenize lung tissue and determine infectious virus titers by TCID₅₀ assay.
-
Viral RNA: Quantify viral RNA levels in lung homogenates via qRT-PCR.
-
Lung Pathology: Score histopathological changes in H&E-stained lung sections.
-
Protocol for Transmission Study in the Ferret Model (SARS-CoV-2)
This protocol outlines a general procedure to assess the effect of this compound on viral transmission.[8]
-
Animal Husbandry: Use young adult ferrets, which efficiently transmit SARS-CoV-2.
-
Study Design:
-
Donor Animals: Inoculate a group of ferrets intranasally with SARS-CoV-2.
-
Treatment: Treat the infected donor ferrets with this compound (e.g., 5 mg/kg, BID) or a vehicle control, starting 12 hours post-inoculation.
-
Contact Animals: 12 hours after the first treatment, co-house each donor ferret with a naïve, untreated contact ferret.
-
-
Monitoring and Sampling:
-
Nasal Washes: Collect nasal washes from all donor and contact animals daily to monitor viral shedding.
-
Viral Load Assessment: Quantify viral RNA and infectious virus titers in the nasal wash samples.
-
-
Endpoint: Determine if treatment of donor ferrets prevents or reduces viral transmission to the naïve contact animals.
Visualizations
Mechanism of Action of this compound
References
- 1. This compound: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Repurposing this compound for COVID-19: The Mechanisms of Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] this compound (MK-4482) is efficacious against Omicron and other SARS-CoV-2 variants in the Syrian hamster COVID-19 model | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. A SCID Mouse Model To Evaluate the Efficacy of Antivirals against SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A SCID Mouse Model To Evaluate the Efficacy of Antivirals against SARS-CoV-2 Infection. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 12. Frontiers | Using the Ferret as an Animal Model for Investigating Influenza Antiviral Effectiveness [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. preprints.org [preprints.org]
- 15. news-medical.net [news-medical.net]
- 16. Frontiers | this compound and Its Antiviral Activity Against COVID-19 [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. This compound Revisited—Critical Assessment of Studies in Animal Models of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparing this compound and nirmatrelvir/ritonavir efficacy and the effects on SARS-CoV-2 transmission in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Human Safety, Tolerability, and Pharmacokinetics of this compound, a Novel Broad-Spectrum Oral Antiviral Agent with Activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound inhibits SARS-CoV-2 variants including Omicron in the hamster model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the IC50 and EC50 of Molnupiravir
Audience: Researchers, scientists, and drug development professionals.
Introduction
Molnupiravir (MK-4482, EIDD-2801) is an orally bioavailable prodrug of the ribonucleoside analog β-D-N4-hydroxycytidine (NHC).[1][2] Following administration, this compound is converted to NHC, which is then phosphorylated by host cell kinases to its active 5'-triphosphate form (NHC-TP).[1] NHC-TP acts as a substrate for the viral RNA-dependent RNA polymerase (RdRp), getting incorporated into the nascent viral RNA.[2][3] This incorporation leads to a process known as "viral error catastrophe," where an accumulation of mutations in the viral genome ultimately inhibits replication.[3][4] This mechanism of action provides this compound with broad-spectrum activity against various RNA viruses.[3][5]
These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) of this compound, key metrics for quantifying its antiviral potency in vitro.
Mechanism of Action of this compound
The primary mechanism of this compound involves the induction of lethal mutagenesis in the viral genome.
Caption: Mechanism of this compound action.
Quantitative Data Summary
The antiviral activity of this compound's active form, NHC, has been evaluated against numerous viruses in various cell culture systems. The IC50 and EC50 values are dependent on the specific virus, cell line, and assay conditions.
| Virus | Strain/Variant | Cell Line | Assay Type | IC50 (µM) | EC50 (µM) | Reference(s) |
| SARS-CoV-2 | USA-WA1/2020 | Vero E6 | CPE | 1.23 | - | [6] |
| SARS-CoV-2 | (Not Specified) | Vero | (Not Specified) | 0.3 | - | [3][5] |
| SARS-CoV-2 | (Not Specified) | Calu-3 | (Not Specified) | 0.08 | - | [3][5] |
| SARS-CoV-2 | (Not Specified) | Vero E6-GFP | (Not Specified) | - | 0.3 | [3][5] |
| SARS-CoV-2 | (Not Specified) | Huh7 | (Not Specified) | - | 0.4 | [3][5] |
| SARS-CoV-2 | Alpha (B.1.1.7) | Vero E6 | CPE | 1.59 | - | [7] |
| SARS-CoV-2 | Beta (B.1.351) | Vero E6 | CPE | 1.77 | - | [7] |
| SARS-CoV-2 | Gamma (P.1) | Vero E6 | CPE | 1.32 | - | [7] |
| SARS-CoV-2 | Delta (B.1.617.2) | Vero E6 | CPE | 1.68 | - | [7] |
| SARS-CoV-2 | Omicron (various) | Vero E6 | CPE | 0.28 - 5.50 | - | [6] |
| MERS-CoV | (Not Specified) | Vero | (Not Specified) | - | 0.56 | [1][5] |
| MERS-CoV | (Not Specified) | Calu-3 2B4 | (Not Specified) | 0.15 | - | [1] |
| MHV | A59 | Murine Astrocytoma | (Not Specified) | - | 0.17 | [1][5] |
| HCoV-NL63 | (Not Specified) | LLC-MK2 | (Not Specified) | ~0.4 | - | [5] |
| FCoV-1 | (Not Specified) | fcwf-4 | Plaque Reduction | 17.8 | - | [8] |
| FCoV-2 | (Not Specified) | fcwf-4 | Plaque Reduction | 20.9 | - | [8] |
| CCoV-2 | (Not Specified) | fcwf-4 | Plaque Reduction | 6.1 | - | [8] |
| TGEV | (Not Specified) | fcwf-4 | Plaque Reduction | 6.6 | - | [8] |
Note: IC50 (Half-maximal Inhibitory Concentration) and EC50 (Half-maximal Effective Concentration) are often used interchangeably in antiviral literature. The specific term depends on the assay's endpoint (e.g., inhibition of viral replication vs. protection of cells from virus-induced death).
Experimental Protocols
Protocol 1: Cytopathic Effect (CPE) Inhibition Assay (EC50 Determination)
This assay measures the ability of a compound to protect cells from virus-induced death or morphological changes (CPE). The EC50 is the concentration of the drug that protects 50% of the cells from CPE.
Caption: Workflow for a CPE inhibition assay.
Materials:
-
Susceptible host cells (e.g., Vero E6, Calu-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Virus stock of known titer
-
This compound (or NHC)
-
96-well cell culture plates
-
Reagents for cell viability staining (e.g., Crystal Violet solution, Neutral Red, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed host cells into a 96-well plate at a density that will result in an 80-90% confluent monolayer the next day (e.g., 1-2.5 x 10^4 cells/well). Incubate overnight at 37°C with 5% CO2.[9]
-
Compound Preparation: Prepare a series of 2-fold or 3-fold dilutions of this compound in culture medium. Include a "no drug" (virus control) and "no virus" (cell control) wells.
-
Infection and Treatment:
-
Remove the growth medium from the cells.
-
Add the prepared drug dilutions to the appropriate wells.
-
Add the virus suspension at a low multiplicity of infection (MOI), for example, 0.01, to all wells except the cell control wells.[10]
-
-
Incubation: Incubate the plates for 72-96 hours at 37°C, or until significant CPE (e.g., 80-90% cell death) is observed in the virus control wells.[11]
-
Quantification of Cell Viability:
-
Crystal Violet Method: Gently wash the wells with PBS. Fix the cells with 4% paraformaldehyde for 20 minutes. Stain with 0.5% crystal violet solution for 15 minutes. Wash away excess stain with water, air dry the plate, and solubilize the dye with methanol or a detergent. Read the absorbance at ~570 nm.[10]
-
Neutral Red Method: An alternative staining method that is also cost-effective and sensitive.[9]
-
-
Data Analysis:
-
Normalize the data: Set the absorbance of the cell control wells to 100% viability and the virus control wells to 0% viability.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Calculate the EC50 value using a four-parameter non-linear regression curve fit.[12]
-
Protocol 2: Plaque Reduction Neutralization Test (PRNT) (IC50 Determination)
This "gold standard" assay measures the ability of a compound to inhibit the formation of viral plaques, where each plaque originates from a single infectious virus particle. The IC50 is the drug concentration that reduces the number of plaques by 50%.[13]
Caption: Workflow for a Plaque Reduction Assay.
Materials:
-
Confluent monolayers of susceptible host cells in 6, 12, or 24-well plates
-
Virus stock of known titer
-
This compound (or NHC)
-
Semi-solid overlay medium (e.g., 2% Methylcellulose in 2x MEM)
-
Staining solution (e.g., Crystal Violet with formaldehyde)
Procedure:
-
Cell Seeding: Plate cells in multi-well plates (e.g., 6-well or 12-well) and grow until they form a confluent monolayer.[14]
-
Compound-Virus Incubation:
-
Infection:
-
Wash the cell monolayers with PBS.
-
Inoculate the cells with the drug-virus mixtures.
-
Allow the virus to adsorb for 1 hour at 37°C.[14]
-
-
Overlay:
-
Carefully remove the inoculum from the wells.
-
Overlay the monolayer with a semi-solid medium (e.g., a mixture of 1:1 of 2% methylcellulose and 2x culture medium). This restricts viral spread to adjacent cells, ensuring the formation of distinct plaques.[15]
-
-
Incubation: Incubate the plates at 37°C for 2-3 days, or until plaques are visible.[14]
-
Plaque Visualization and Counting:
-
Remove the overlay medium.
-
Fix and stain the cell monolayer in one step using a solution like 0.5% Crystal Violet in 20% ethanol/formaldehyde.
-
After 20-30 minutes, gently wash the plates with water and let them dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each drug concentration compared to the virus control (no drug).
-
Plot the percentage of plaque reduction against the log of the drug concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Protocol 3: Cytotoxicity Assay (CC50 Determination)
It is critical to assess the cytotoxicity of the compound in the same cell line used for the antiviral assays. This ensures that the observed antiviral effect is not simply due to the compound killing the host cells. The CC50 is the concentration that reduces cell viability by 50%.
Procedure:
-
Follow the same procedure as the CPE assay (Protocol 1), but do not add any virus .
-
Seed cells, add serial dilutions of this compound, and incubate for the same duration as the antiviral assay (e.g., 72-96 hours).
-
Measure cell viability using a method like Crystal Violet, MTT, or SRB assay.[16][17]
-
Calculate the CC50 value, which is the concentration of the compound that causes a 50% reduction in the signal (e.g., absorbance) compared to the untreated cell control.
-
Selectivity Index (SI): The SI is a crucial parameter for evaluating the therapeutic potential of an antiviral. It is calculated as the ratio of cytotoxicity to antiviral activity: SI = CC50 / EC50 (or IC50) . A higher SI value (typically >10) is desirable, indicating that the compound is effective against the virus at concentrations well below those that are toxic to host cells.[18]
References
- 1. Antiviral activity of this compound against COVID-19: a schematic review of evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | this compound and Its Antiviral Activity Against COVID-19 [frontiersin.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. This compound and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound maintains antiviral activity against SARS-CoV-2 variants and exhibits a high barrier to the development of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. This compound Inhibits Replication of Multiple Alphacoronavirus suis Strains in Feline Cells [mdpi.com]
- 9. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. sitesv2.anses.fr [sitesv2.anses.fr]
- 15. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. asianmedjam.com [asianmedjam.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Molnupiravir in Human Airway Epithelial Cell Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Molnupiravir (EIDD-2801, MK-4482) is an orally bioavailable prodrug of the ribonucleoside analog N4-hydroxycytidine (NHC). It has demonstrated broad-spectrum antiviral activity against various RNA viruses, including SARS-CoV-2.[1][2] Its mechanism of action involves the introduction of mutations into the viral RNA genome, a process termed "viral error catastrophe," which ultimately inhibits viral replication.[1][2][3] Human airway epithelial (HAE) cell cultures, which mimic the structure and function of the respiratory tract, serve as a crucial in vitro model for studying respiratory virus infections and evaluating antiviral therapies.[4] These application notes provide detailed protocols and compiled data for the use of this compound in HAE cell cultures.
Mechanism of Action
This compound is metabolized into its active form, NHC-triphosphate (NHC-TP), within host cells.[2] NHC-TP acts as a competitive substrate for the viral RNA-dependent RNA polymerase (RdRp).[2] Due to its ability to exist in two tautomeric forms, the incorporated NHC can pair with either guanosine or adenosine during viral RNA replication.[2] This leads to an accumulation of G-to-A and C-to-U transitions in the newly synthesized viral genomes, resulting in non-viable virions.[2][3]
Caption: Mechanism of action of this compound in viral replication.
Data Presentation
Antiviral Activity of this compound in Human Airway Epithelial Cell Models
| Cell Model | Virus | Endpoint | This compound Concentration | Result | Reference |
| Primary Human Airway Epithelial (HAE) Cells | SARS-CoV-2 | Viral Titer | Not Specified | Effective antiviral activity demonstrated | [5] |
| Human Tracheal Airway Epithelial Cells (HtAEC) | SARS-CoV-2 | Viral RNA Replication & Infectious Virus Titer | 10 µM | Pronounced antiviral effect | [6] |
| Human Tracheal Airway Epithelial Cells (HtAEC) | SARS-CoV-2 | Viral RNA Replication & Infectious Virus Titer | 1 µM | Loss of antiviral effect | [6] |
| Human Nasal Epithelium (MucilAir™) | SARS-CoV-2 | Viral RNA (Apical Wash) | 10 µM | ~2 log reduction | [7][8] |
| Human Nasal Epithelium (MucilAir™) | SARS-CoV-2 | Intracellular Viral RNA | 10 µM | ~2 log reduction | [7][8] |
| Human Nasal Epithelium (MucilAir™) | SARS-CoV-2 | Infectious Titer (Apical Wash) | 10 µM | 2-3 log reduction | [7] |
| Human Nasal Epithelium (MucilAir™) | SARS-CoV-2 | Infectious Titer (Apical Wash) | 20 µM | No infectious virus detected | [7] |
| Human Nasal Epithelium (MucilAir™) | SARS-CoV-2 | Viral RNA (Apical Wash) | 30 µM | 3.3 log reduction | [7][8] |
IC50 and EC50 Values of this compound/NHC
| Cell Line | Endpoint | Value | Reference |
| Vero Cells | IC50 | 0.3 µM | [9][10] |
| Calu-3 (Human Lung Epithelial) | IC50 | 0.08 µM | [9][10] |
| Vero E6-GFP Cells | EC50 | 0.3 µM | [9] |
| Huh7 Cells | EC50 | 0.4 µM | [9] |
| SARS-CoV-2 RdRp Reporter System | EC50 | 0.22 µM | [9][10] |
| Human Nasal Epithelium (MucilAir™) | IC50 (qPCR) | 11.1 µM | [8] |
| Human Nasal Epithelium (MucilAir™) | IC50 (TCID50) | 9.2 µM | [8] |
Experimental Protocols
Protocol 1: General Antiviral Activity Assessment in Human Airway Epithelial Cell Cultures
This protocol provides a generalized workflow for assessing the antiviral efficacy of this compound in a well-differentiated HAE cell culture model, such as primary human bronchial or nasal epithelial cells grown at an air-liquid interface (ALI).
Caption: Workflow for antiviral activity assessment.
Materials:
-
Well-differentiated primary HAE cells on permeable supports (e.g., Transwell® inserts).
-
Cell culture medium appropriate for the HAE model.
-
SARS-CoV-2 viral stock of known titer.
-
This compound stock solution (in DMSO).
-
OptiMEM or similar serum-free medium.
-
Reagents for RNA extraction and RT-qPCR.
-
Vero E6 cells for TCID50 assay.
Procedure:
-
Cell Culture: Maintain well-differentiated HAE cultures at an air-liquid interface (ALI) for at least 28 days to ensure polarization and differentiation.[11]
-
Infection:
-
Treatment:
-
After the 1-hour incubation, remove the viral inoculum from the apical side.[7][8]
-
Prepare fresh basolateral medium containing the desired concentrations of this compound (e.g., 0.36 µM to 30 µM) and a vehicle control (DMSO).[7][8]
-
Replace the existing basolateral medium with the compound-containing medium.[7][8]
-
-
Incubation: Incubate the cultures for 48 to 72 hours. Replenish the compound-containing basolateral medium every 24 hours.[7]
-
Sample Collection (Apical Wash):
-
Sample Collection (Intracellular RNA): At the end of the experiment (e.g., 72 hours), lyse the cells on the permeable support using an appropriate lysis buffer for RNA extraction.
-
Viral Load Quantification:
-
RT-qPCR: Extract viral RNA from the apical wash and/or cell lysates. Perform quantitative reverse transcription PCR (RT-qPCR) to determine the number of viral genome copies.[7][12]
-
TCID50 Assay: Determine the infectious viral titer in the apical wash using a 50% tissue culture infectious dose (TCID50) assay on Vero E6 cells.[6][7]
-
Protocol 2: Cytotoxicity Assessment
It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral effects are not due to cell death.
Materials:
-
HAE cultures treated with this compound as described in Protocol 1.
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit.
-
EVOM™ (Epithelial Volt/Ohm Meter) or equivalent for Transepithelial Electrical Resistance (TEER) measurement.
Procedure:
-
LDH Assay:
-
At 48 and 72 hours post-treatment, collect samples of the basolateral medium.
-
Measure the amount of LDH released from damaged cells into the medium using a commercial LDH cytotoxicity assay kit, following the manufacturer's instructions.[7]
-
-
TEER Measurement:
-
Ciliary Beating Frequency (CBF): At the end of the experiment (e.g., 72 hours), assess the ciliary beating frequency using high-speed video microscopy to evaluate the functional impact on ciliated cells.[7]
Conclusion
The use of this compound in human airway epithelial cell cultures has been shown to effectively inhibit SARS-CoV-2 replication.[6][7] The data indicates a dose-dependent antiviral activity, with significant reductions in both viral RNA and infectious virus titers at concentrations that are well-tolerated by the cells.[7][8] These in vitro models are invaluable for further elucidating the mechanism of action of this compound and for the preclinical evaluation of novel antiviral therapies and combination strategies.[11][13]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medrxiv.org [medrxiv.org]
- 4. corning.com [corning.com]
- 5. Antiviral activity of this compound against COVID-19: a schematic review of evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A robust SARS-CoV-2 replication model in primary human epithelial cells at the air liquid interface to assess antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound combined with different repurposed drugs further inhibits SARS-CoV-2 infection in human nasal epithelium in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Frontiers | this compound and Its Antiviral Activity Against COVID-19 [frontiersin.org]
- 10. This compound and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A High-Throughput, High-Containment Human Primary Epithelial Airway Organ-on-Chip Platform for SARS-CoV-2 Therapeutic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound combined with different repurposed drugs further inhibits SARS-CoV-2 infection in human nasal epithelium in vitro | Medicines for Malaria Venture [mmv.org]
Application Notes and Protocols for Testing Molnupiravir as a Prophylactic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molnupiravir (MK-4482, EIDD-2801) is an orally bioavailable prodrug of the ribonucleoside analog β-D-N4-hydroxycytidine (NHC). It has demonstrated broad-spectrum antiviral activity against several RNA viruses, including SARS-CoV-2.[1][2] Its primary mechanism of action involves the induction of "lethal mutagenesis" or "error catastrophe" in the viral genome.[3][4] Once administered, this compound is rapidly converted to NHC, which is then phosphorylated intracellularly to its active 5'-triphosphate form (NHC-TP).[5] The viral RNA-dependent RNA polymerase (RdRp) incorporates NHC-TP into newly synthesized viral RNA.[4] Due to its ability to exist in two tautomeric forms, NHC can pair with either guanine or adenine, leading to an accumulation of mutations in the viral genome that ultimately renders the virus non-viable.[6][7]
These application notes provide a comprehensive overview of the experimental design for evaluating the prophylactic efficacy of this compound, from in vitro assays to preclinical animal models and clinical trial considerations.
Mechanism of Action: Viral Error Catastrophe
The prophylactic effect of this compound is rooted in its ability to disrupt viral replication before significant infection can be established. By introducing errors during viral RNA synthesis, it prevents the production of functional viral progeny.
Data Presentation: Summary of Prophylactic Efficacy
Preclinical Studies
| Animal Model | Virus | Dosing Regimen (Prophylactic) | Key Findings | Reference |
| Ferret | SARS-CoV-2 | 5 or 15 mg/kg, twice daily, starting 12 hours post-infection | Completely blocked transmission to untreated contact ferrets. Significant reduction in shed virus load within 12 hours. | [7] |
| Syrian Hamster | SARS-CoV-2 Variants (Alpha, Beta, Delta, Omicron) | Treatment initiated 12 hours post-infection | Significant reduction of virus replication in the lower respiratory tract for all variants. Absence of infectious virus in trachea and lung samples for Omicron. | [5][8] |
| Syrian Hamster | SARS-CoV-2 | 250 mg/kg, twice daily, starting 12 hours prior to inoculation | Significantly lower levels of viral titer, RNA, and antigen in the lungs compared to treatment initiated post-inoculation. | [9] |
Clinical Studies
| Trial Name | Phase | Dosing Regimen (Post-Exposure Prophylaxis) | Key Findings | Reference |
| MOVe-AHEAD | 3 | 800 mg twice daily for 5 days | Did not demonstrate a statistically significant reduction in the risk of COVID-19 following household exposure. | [10] |
| PANORAMIC | Platform Adaptive | 800 mg twice daily for 5 days | Reduced hospital admissions or death at 30 days compared with no treatment (relative risk 0.72). | [11] |
| MOVe-OUT | 2/3 | 800 mg twice daily for 5 days | Reduced hospitalization in one pivotal trial by 50%. | [12] |
Experimental Protocols
In Vitro Prophylactic Antiviral Assay
This protocol is designed to assess the ability of this compound to prevent viral infection in cell culture when administered prior to viral challenge.
Materials:
-
Vero E6 cells (or other susceptible cell line, e.g., Calu-3)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (as NHC, the active metabolite)
-
SARS-CoV-2 virus stock of known titer
-
96-well cell culture plates
-
Reagents for endpoint analysis (e.g., crystal violet for plaque staining, reagents for RT-qPCR)
Procedure:
-
Cell Seeding: Seed Vero E6 cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Drug Preparation: Prepare serial dilutions of NHC in DMEM with 2% FBS.
-
Prophylactic Treatment: After 24 hours, remove the growth medium from the cell monolayers and add the prepared NHC dilutions. Include a vehicle control (medium with no drug) and a positive control (e.g., Remdesivir).
-
Pre-incubation: Incubate the plates for 2 hours to allow for drug uptake.
-
Viral Infection: Following pre-incubation, infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01. Leave the drug-containing medium on the cells during and after infection.
-
Incubation: Incubate the infected plates for 48-72 hours.
-
Endpoint Analysis:
-
Plaque Reduction Assay: Fix and stain the cells with crystal violet to visualize and count viral plaques. The concentration of drug that reduces the number of plaques by 50% (EC50) is determined.
-
Virus Yield Reduction Assay: Collect the supernatant and determine the viral titer using a TCID50 assay or RT-qPCR.
-
Cytopathic Effect (CPE) Assessment: Observe the cells microscopically for virus-induced CPE and determine the drug concentration that inhibits CPE by 50%.
-
Cytotoxicity Assay:
A parallel cytotoxicity assay should be performed to determine the concentration of this compound that is toxic to the cells. This is crucial to ensure that the observed antiviral effect is not due to cell death. The 50% cytotoxic concentration (CC50) can be determined using assays such as the MTT or SRB assay.[13]
In Vivo Prophylactic Efficacy in a Ferret Model
Ferrets are a suitable model for SARS-CoV-2 transmission studies as they readily spread the virus with mild clinical signs, mimicking transmission in young adults.[14]
Materials:
-
Young adult female ferrets
-
SARS-CoV-2 virus stock
-
This compound
-
Vehicle for oral gavage
-
Materials for nasal washes, tissue collection, and analysis (RT-qPCR, histology)
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize ferrets for at least one week before the study. Randomly assign animals to a this compound treatment group and a placebo (vehicle) control group.
-
Infection of Source Animals: Inoculate the source ferrets intranasally with a defined dose of SARS-CoV-2.
-
Prophylactic Treatment: Begin oral administration of this compound (e.g., 5-15 mg/kg) or placebo to the source animals at a specified time point post-infection (e.g., 12 hours). Continue treatment twice daily.
-
Co-housing and Transmission Assessment: After the first treatment, co-house the source ferrets with naive (uninfected) contact ferrets.
-
Monitoring: Monitor all animals daily for clinical signs of illness, including body weight and temperature. Collect nasal washes daily to quantify viral shedding by RT-qPCR.
-
Necropsy and Tissue Analysis: At the end of the study (e.g., day 4 post-infection), euthanize the animals and collect respiratory tissues (nasal turbinates, trachea, lungs). Determine viral loads in the tissues and perform histopathological analysis to assess lung injury.
Pharmacokinetic (PK) Studies
Understanding the pharmacokinetic profile of this compound and its active metabolite NHC is crucial for determining appropriate dosing regimens.
Protocol Outline:
-
Subject Enrollment: Recruit healthy volunteers.
-
Dosing: Administer single or multiple ascending doses of this compound.[2]
-
Sample Collection: Collect plasma samples at multiple time points post-administration.
-
Bioanalysis: Quantify the concentrations of this compound and NHC in plasma using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Determine key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.[3][15]
Key Pharmacokinetic Parameters of NHC (Active Metabolite) from a Phase 1 Study:
| Parameter | Value (800 mg dose) |
| Median Tmax | 1.00 - 1.75 hours |
| Geometric Half-life (single dose) | ~1 hour |
| Geometric Half-life (multiple doses) | ~7.1 hours |
Data from a Phase 1 study in healthy volunteers.[2]
Conclusion
The provided protocols and data offer a framework for the preclinical and clinical evaluation of this compound as a prophylactic agent. The in vitro assays are essential for initial screening and mechanism of action studies, while animal models, particularly the ferret transmission model, provide crucial data on in vivo efficacy. Pharmacokinetic studies are fundamental to establishing effective dosing regimens. While preclinical studies have shown promising prophylactic activity, the results from the MOVe-AHEAD clinical trial indicate that translating this to a clinical post-exposure prophylaxis setting is complex.[10] Further research is warranted to fully elucidate the prophylactic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Human Safety, Tolerability, and Pharmacokinetics of this compound, a Novel Broad-Spectrum Oral Antiviral Agent with Activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Population Pharmacokinetics of this compound in Adults With COVID-19: Lack of Clinically Important Exposure Variation Across Individuals - Simulations Plus [simulations-plus.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound (MK-4482) is efficacious against Omicron and other SARS-CoV-2 variants in the Syrian hamster COVID-19 model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: A lethal mutagenic drug against rapidly mutating severe acute respiratory syndrome coronavirus 2—A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Blocks SARS-CoV-2 Transmission in Ferrets [medicaldialogues.in]
- 8. This compound inhibits SARS-CoV-2 variants including Omicron in the hamster model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. medrxiv.org [medrxiv.org]
- 13. asianmedjam.com [asianmedjam.com]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. Population pharmacokinetics of this compound in adults with COVID‐19: Lack of clinically important exposure variation across individuals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Techniques to Measure Molnupiravir-Induced Viral Mutation Rates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molnupiravir is an orally bioavailable antiviral drug that has demonstrated broad-spectrum activity against several RNA viruses, including SARS-CoV-2.[1] Its mechanism of action involves the induction of "error catastrophe" or "lethal mutagenesis" during viral replication.[2][3] this compound is a prodrug that is metabolized to β-D-N4-hydroxycytidine (NHC), which is then phosphorylated to its active triphosphate form (NHC-TP).[1][4] The viral RNA-dependent RNA polymerase (RdRp) mistakes NHC-TP for cytidine triphosphate (CTP) or uridine triphosphate (UTP) and incorporates it into the nascent viral RNA strand.[5] This incorporation leads to an accumulation of mutations, primarily G-to-A and C-to-T transitions, in the viral genome, ultimately resulting in non-viable viral progeny.[6][7][8][9]
Accurately measuring the rate and spectrum of these induced mutations is critical for understanding the drug's efficacy, mechanism of resistance, and potential for off-target effects. These application notes provide detailed protocols for two primary techniques used to quantify this compound-induced viral mutation rates: Next-Generation Sequencing (NGS) for mutational analysis and the Plaque Reduction Assay for assessing antiviral activity.
Section 1: Next-Generation Sequencing (NGS) for Mutational Analysis
NGS is a powerful high-throughput method for determining the precise nucleotide sequence of a viral genome. By comparing the sequences of viruses treated with this compound to untreated controls, researchers can identify and quantify the induced mutations.
Experimental Workflow
The overall workflow for NGS-based analysis of this compound-induced mutations involves several key steps, from sample preparation to data analysis.
Detailed Experimental Protocol: NGS-Based Mutational Analysis
1. Viral Culture and this compound Treatment:
-
Cell Culture: Seed appropriate host cells (e.g., Vero E6, Calu-3 for SARS-CoV-2) in a suitable culture vessel and grow to 80-90% confluency.[4]
-
Infection: Infect the cells with the virus of interest at a defined multiplicity of infection (MOI).
-
Drug Treatment: Immediately following infection, treat the cells with varying concentrations of this compound or its active metabolite, NHC. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the infected and treated cells for a duration appropriate for the virus's replication cycle (e.g., 24-72 hours for SARS-CoV-2).
-
Harvesting: Collect the cell culture supernatant containing the progeny virions.
2. Viral RNA Extraction:
-
Lysis: Lyse the viral particles in the supernatant using a suitable viral lysis buffer.
-
Purification: Extract viral RNA using a commercial kit (e.g., QIAamp Viral RNA Mini Kit) following the manufacturer's instructions.[10][11]
-
Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit). Assess RNA integrity using a bioanalyzer.
3. cDNA Synthesis and Library Preparation:
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the viral RNA using a reverse transcriptase and random primers or virus-specific primers.[12]
-
Second-Strand Synthesis: Generate double-stranded cDNA.
-
Library Preparation: Prepare the sequencing library using a commercial kit (e.g., Illumina Stranded mRNA Prep, NEBNext Ultra II RNA Library Prep Kit). This involves:
-
Fragmentation: Enzymatic or mechanical fragmentation of the cDNA.[13]
-
End Repair and A-tailing: Preparing the ends of the DNA fragments for adapter ligation.
-
Adapter Ligation: Ligation of sequencing adapters to the DNA fragments. These adapters contain sequences for amplification, sequencing, and indexing.[13]
-
Amplification: PCR amplification of the adapter-ligated library to generate a sufficient quantity for sequencing.
-
4. Next-Generation Sequencing:
-
Library Quantification and Pooling: Quantify the final library and pool multiple libraries for multiplexed sequencing.
-
Sequencing: Perform sequencing on an appropriate platform (e.g., Illumina MiSeq, NextSeq) according to the manufacturer's protocols.
5. Bioinformatic Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Adapter and Quality Trimming: Remove adapter sequences and low-quality bases from the reads using tools like Trimmomatic or Cutadapt.[14]
-
Alignment: Align the cleaned reads to a reference viral genome using an aligner such as BWA-MEM or Bowtie2.[15]
-
Variant Calling: Identify single nucleotide variants (SNVs) and insertions/deletions (indels) using variant callers like GATK, VarScan, or iVar.[16]
-
Filtering and Annotation: Filter the called variants based on quality scores and annotate them using tools like SnpEff.[16]
-
Mutation Spectrum Analysis: Analyze the types and frequencies of mutations (e.g., transitions vs. transversions, specific nucleotide changes) in the this compound-treated samples compared to the controls.
Data Presentation: Quantitative Analysis of this compound-Induced Mutations
The primary output of the NGS analysis is a quantitative assessment of the mutational landscape induced by this compound. This data can be summarized in tables for clear comparison.
Table 1: this compound-Induced Mutation Frequencies in SARS-CoV-2
| Treatment Group | Total Mutations | G-to-A Transitions | C-to-T Transitions | Transition/Transversion Ratio |
| Control (Vehicle) | ||||
| This compound (Low Conc.) | ||||
| This compound (High Conc.) |
Data in this table should be populated with results from specific experiments.
Table 2: Mutational Signature of this compound in SARS-CoV-2
| Mutation Type | Frequency in Control (%) | Frequency with this compound (%) | Fold Change |
| G > A | |||
| C > T | |||
| A > G | |||
| T > C | |||
| G > T | |||
| G > C | |||
| C > A | |||
| C > G | |||
| A > T | |||
| A > C | |||
| T > A | |||
| T > G |
This table will highlight the specific mutational bias induced by the drug.
Section 2: Plaque Reduction Assay for Antiviral Activity
The plaque assay is a standard virological method to quantify the number of infectious virus particles in a sample.[17][18] A plaque reduction assay is a modification of this technique used to determine the concentration of an antiviral agent required to inhibit viral replication, typically expressed as the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50).[19]
Experimental Workflow
The plaque reduction assay follows a straightforward workflow to assess the dose-dependent antiviral activity of a compound.
Detailed Experimental Protocol: Plaque Reduction Assay
1. Cell Culture and Plating:
-
Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) into 6-well or 12-well plates.[20]
-
Incubate the plates until the cells form a confluent monolayer.[20]
2. Preparation of Virus and Drug Dilutions:
-
Prepare serial dilutions of this compound or NHC in cell culture medium.
-
Dilute the viral stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).
3. Infection and Treatment:
-
Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS).
-
Inoculate the cells with the diluted virus.
-
After a 1-hour adsorption period, remove the inoculum and add the medium containing the different concentrations of this compound. Include a virus-only control and a cell-only control.
4. Overlay:
-
Prepare an overlay medium containing a semi-solid substance like agarose or methylcellulose.
-
Carefully add the overlay medium to each well to restrict the spread of the virus to adjacent cells.[18]
5. Incubation:
-
Incubate the plates for a period sufficient for plaque formation (e.g., 2-4 days for SARS-CoV-2).
6. Staining and Plaque Counting:
-
Fix the cells with a fixative solution (e.g., 10% formalin).
-
Stain the cell monolayer with a staining solution (e.g., crystal violet). The plaques will appear as clear zones against a stained background of viable cells.[19]
-
Count the number of plaques in each well.
7. Data Analysis:
-
Calculate the percentage of plaque reduction for each drug concentration relative to the virus-only control.
-
Plot the percentage of inhibition against the drug concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation: Antiviral Activity of this compound
The results of the plaque reduction assay provide quantitative measures of the antiviral potency of this compound.
Table 3: In Vitro Antiviral Activity of this compound and NHC against SARS-CoV-2
| Compound | Virus Isolate/Variant | Cell Line | IC50 / EC50 (µM) | Reference(s) |
| This compound | SARS-CoV-2 | Vero | 0.3 | [3][4] |
| This compound | SARS-CoV-2 | Calu-3 | 0.08 | [3][4] |
| NHC | SARS-CoV-2 | Vero E6-GFP | 0.3 | [4] |
| NHC | SARS-CoV-2 | Huh7 | 0.4 | [4] |
| NHC | SARS-CoV-2 (Alpha) | A549-ACE2 | 1.59 | [4] |
| NHC | SARS-CoV-2 (Beta) | A549-ACE2 | 1.77 | [4] |
| NHC | SARS-CoV-2 (Gamma) | A549-ACE2 | 1.32 | [4] |
| NHC | SARS-CoV-2 (Delta) | A549-ACE2 | 1.68 | [4] |
| NHC | SARS-CoV-2 (Omicron) | VeroE6-GFP | <2.5-fold change from ancestral | [2] |
Section 3: Signaling Pathways and Logical Relationships
Mechanism of this compound-Induced Mutagenesis
The mutagenic action of this compound is a multi-step process that occurs during viral RNA replication.
Conclusion
The techniques outlined in these application notes provide a robust framework for the comprehensive evaluation of this compound-induced viral mutation rates. The combination of NGS-based mutational analysis and functional assays like the plaque reduction assay allows for a thorough characterization of the drug's mechanism of action and its antiviral efficacy. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data essential for research and drug development.
References
- 1. Frontiers | this compound and Its Antiviral Activity Against COVID-19 [frontiersin.org]
- 2. This compound: A Versatile Prodrug against SARS-CoV-2 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. This compound and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decoding this compound-induced mutagenesis in SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A this compound-associated mutational signature in global SARS-CoV-2 genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. theo.io [theo.io]
- 8. medrxiv.org [medrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
- 11. rna-seqblog.com [rna-seqblog.com]
- 12. Library preparation for highly accurate population sequencing of RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. frontlinegenomics.com [frontlinegenomics.com]
- 14. Frontiers | AI-enabled pipeline for virus detection, validation, and SNP discovery from next-generation sequencing data [frontiersin.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Bioinformatics Pipeline — INSaFLU 2.1.0 documentation [insaflu.readthedocs.io]
- 17. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 18. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 19. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Molnupiravir Resistance in Viral Strains
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Molnupiravir and investigating potential viral resistance.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered during experiments involving this compound.
Q1: We are not observing the expected reduction in viral titer after this compound treatment in our cell culture experiments. What could be the issue?
A1: Several factors could contribute to a lower-than-expected efficacy. Consider the following troubleshooting steps:
-
Drug Activation: this compound is a prodrug that must be hydrolyzed to its active form, N-hydroxycytidine (NHC), and then phosphorylated by host cell kinases to NHC-triphosphate (NHC-TP).[1][2] Ensure your cell line has the necessary metabolic activity for this conversion.
-
Cell Line Variability: The antiviral activity of this compound can vary between cell lines. For example, IC50 values against SARS-CoV-2 were reported as 0.3 µM in Vero cells and 0.08 µM in Calu-3 cells.[3] Verify the published efficacy for your specific cell line and viral strain.
-
Assay-Related Issues: If using a PCR-based method to quantify viral load, remember that this compound's mechanism is lethal mutagenesis, not chain termination.[4][5] PCR can detect non-viable, mutated RNA, potentially underestimating the true reduction in infectious virus.[6][7] Consider complementing PCR with a plaque assay or TCID50 assay to measure infectious titers.
-
Drug Concentration and Stability: Confirm the concentration and integrity of your this compound stock. Prepare fresh dilutions for each experiment as the compound's stability in media over time could be a factor.
Q2: Our sequencing data from this compound-treated viruses shows a high number of G-to-A and C-to-U mutations, but no consistent amino acid changes associated with resistance. Is this expected?
A2: Yes, this is the expected outcome and is consistent with this compound's mechanism of action.[8][9] The drug works by inducing random mutations across the viral genome, a process termed "error catastrophe."[4][9] This leads to an accumulation of deleterious errors that renders the viral progeny non-viable. Unlike drugs that target a specific site where a single mutation can confer resistance, this compound's random mutagenesis presents a high barrier to the development of viable, resistant variants.[10][11][12] Studies involving up to 30 passages of SARS-CoV-2 in the presence of NHC have failed to identify specific resistance-conferring substitutions.[10][11]
Q3: How can we design an experiment to definitively test for this compound resistance in our viral strain of interest?
A3: The standard method is an in vitro resistance selection study involving serial passage of the virus in the presence of the drug. This involves repeatedly infecting a susceptible cell line with the virus in the presence of sub-optimal to increasing concentrations of this compound. A parallel culture without the drug serves as a control. After a significant number of passages (e.g., 30 or more), the viral populations are assessed for changes in susceptibility (phenotypic analysis) and genetic makeup (genotypic analysis).[10][11][13] A detailed protocol is provided in Section 3.
Q4: We are concerned about the potential for our lab-generated, this compound-treated viral strains to be transmissible. What does the literature say?
A4: While this compound has a high barrier to generating resistant viruses, some studies have identified a this compound-associated mutational signature in globally circulating SARS-CoV-2 genomes.[14] This suggests that, in some cases, viruses from treated patients that are not fully cleared may be transmitted.[14][15] It is crucial to adhere to appropriate biosafety level (BSL) protocols for your virus and to handle all treated viral cultures as potentially infectious.
Q5: What are the current strategies to mitigate or overcome potential this compound resistance, even if the risk is low?
A5: The primary strategy is combination therapy . Combining this compound with an antiviral that has a different mechanism of action can produce a synergistic effect and further reduce the possibility of resistance.[16][17]
-
With Protease Inhibitors (e.g., Nirmatrelvir): This combination targets both viral replication (this compound) and viral maturation (Nirmatrelvir). Studies have shown this approach can reduce the mutagenic effect of this compound by rapidly suppressing viral replication, thus limiting the substrate for mutation.[18][19]
-
With other Nucleoside Analogs (e.g., Favipiravir): Combining two mutagens can potentiate the antiviral efficacy, as demonstrated in hamster models.[20][21]
-
With Next-Generation Antivirals: New compounds are being developed that show synergistic activity with this compound and may be effective against strains resistant to other antivirals.[22]
Section 2: Quantitative Data Summary
The following tables summarize key quantitative data from published studies.
Table 1: In Vitro Antiviral Activity of this compound (NHC) Against SARS-CoV-2 Variants
| Cell Line | SARS-CoV-2 Variant(s) | Assay Type | IC50 / EC50 (µM) | Reference(s) |
| Vero E6 | Alpha, Beta, Gamma, Delta, Lambda, Mu, Omicron (BA.1-XBB.1.5) | CPE | 0.28 - 5.50 | [10] |
| Vero | SARS-CoV-2 (unspecified) | - | 0.3 | [3] |
| Calu-3 | SARS-CoV-2 (unspecified) | - | 0.08 | [3] |
| Vero E6-GFP | SARS-CoV-2 | - | 0.3 | [3] |
| Huh7 | SARS-CoV-2 | - | 0.4 | [3] |
| Vero | SARS-CoV-2 (clinical isolate) | - | EC50: 3.4, EC90: 5.4 | [3] |
| Human Nasal Epithelium | SARS-CoV-2 | Genome Copies | IC50: 11.1 | [23] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; CPE: Cytopathic Effect.
Table 2: Summary of this compound Efficacy in Key Clinical Trials
| Trial Name | Predominant Variant(s) | Population | Key Virologic Outcome | Reference(s) |
| MOVe-OUT | Delta, Gamma, Mu | Unvaccinated, high-risk | 0.3 log10 reduction in viral RNA vs. placebo at Day 5 | [6] |
| Phase 2a | (Not specified) | Symptomatic outpatients | 1.9% infectious virus vs. 16.7% in placebo at Day 3 (800mg dose) | [3] |
| PANORAMIC | Omicron | Vaccinated, high-risk | 0.94 log10 reduction in viral RNA vs. usual care | |
| PLATCOV | Omicron | Low-risk | 1.09 log10 reduction in viral RNA vs. usual care |
Section 3: Detailed Experimental Protocols
Protocol 1: In Vitro Resistance Selection by Serial Passage
This protocol outlines a general method for assessing the potential of a virus to develop resistance to this compound.
Objective: To determine if a viral strain can develop phenotypic and/or genotypic resistance to this compound after prolonged exposure in cell culture.
Materials:
-
Virus stock of known titer.
-
Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2).
-
Cell culture medium and supplements.
-
This compound (or its active metabolite, NHC).
-
Appropriate tissue culture plates (e.g., 24-well or 48-well plates).
-
Reagents for viral titration (e.g., plaque assay or TCID50).
-
Reagents for RNA extraction and sequencing.
Methodology:
-
Initial Susceptibility: Determine the baseline EC50 of this compound against the parental virus stock using a standard antiviral assay (e.g., CPE reduction or plaque reduction assay).
-
Initiate Passages:
-
Prepare triplicate lineages for the drug-treated condition and at least one lineage for a no-drug (vehicle control) condition.
-
Seed cells in plates to form a confluent monolayer.
-
For the first passage (P1), infect cells at a low multiplicity of infection (MOI, e.g., 0.01) in the presence of this compound at a concentration of 1x EC50.
-
-
Incubation and Harvest: Incubate the plates until a specific level of cytopathic effect (e.g., a score of ≥2, or 50-75% CPE) is observed in the drug-treated wells. This may take longer than the no-drug control.
-
Subsequent Passages:
-
Harvest the supernatant from the wells exhibiting the target CPE. This supernatant is the viral stock for the next passage.
-
Use this harvested virus to infect fresh cell monolayers (P2).
-
Gradually increase the concentration of this compound in subsequent passages (e.g., 2x, 4x, 8x EC50), especially if the virus continues to replicate efficiently. The goal is to maintain selective pressure.
-
-
Monitoring and Analysis:
-
Continue this process for a pre-determined number of passages (e.g., 30 passages have been used in studies that found no resistance).[10][11]
-
At regular intervals (e.g., every 5 passages), perform a phenotypic assessment by determining the EC50 of the passaged virus population. A significant increase (>4-fold) in EC50 compared to the parental strain suggests the development of resistance.
-
At the same intervals, harvest viral RNA from the supernatant for whole-genome deep sequencing to identify any emerging mutations (genotypic analysis).
-
-
Data Interpretation: Compare the EC50 values and genomic sequences of the drug-passaged lineages to the no-drug control and the original parental virus. The absence of a consistent increase in EC50 or the lack of specific, recurring amino acid substitutions in the viral polymerase would support this compound's high barrier to resistance.[13]
Section 4: Visualizations (Diagrams)
The following diagrams illustrate key concepts and workflows related to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A Versatile Prodrug against SARS-CoV-2 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound and Its Antiviral Activity Against COVID-19 [frontiersin.org]
- 4. This compound’s mechanism of action drives “error catastrophe” in SARS-CoV-2: A therapeutic strategy that leads to lethal mutagenesis of the virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repurposing this compound for COVID-19: The Mechanisms of Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medrxiv.org [medrxiv.org]
- 7. This compound clinical trial simulation suggests that polymerase chain reaction underestimates antiviral potency against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. This compound maintains antiviral activity against SARS-CoV-2 variants and exhibits a high barrier to the development of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A this compound-associated mutational signature in global SARS-CoV-2 genomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. biorxiv.org [biorxiv.org]
- 17. The effect of this compound and nirmatrelvir on SARS-CoV-2 genome diversity in severe models of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound in Combination With Nirmatrelvir/Ritonavir: No Cause for Alarm - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. The combined treatment of this compound and Favipiravir results in a potentiation of antiviral efficacy in a SARS-CoV-2 hamster infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. contagionlive.com [contagionlive.com]
- 23. biorxiv.org [biorxiv.org]
Technical Support Center: Molnupiravir Long-Term Efficacy Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in long-term efficacy studies of Molnupiravir.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during your research on this compound.
1. Viral Rebound and Persistent Viral Shedding
-
Question: We are observing a rebound in viral load in some subjects after the completion of a 5-day course of this compound. Is this an expected outcome?
Answer: Yes, viral rebound after this compound treatment has been documented in some studies. While the initial viral decline during treatment may be significant, a slowing of this decline and even an increase in viral load post-treatment can occur.[1][2] Research suggests that the standard 5-day course may be too short to completely clear the virus in all individuals, potentially leading to a resurgence.[1][2] It is crucial to continue monitoring viral load for an extended period after treatment cessation to capture these dynamics.
-
Question: How can we differentiate between a true viral rebound and persistent low-level viral shedding in our study participants?
Answer: Differentiating between rebound and persistent shedding requires a combination of quantitative and qualitative virological assays.
-
Quantitative PCR (qPCR): Continue to monitor viral RNA levels post-treatment. A significant increase in viral load after an initial decline would indicate a rebound.
-
Viral Culture: Attempt to culture infectious virus from nasopharyngeal swabs. The presence of viable, replicating virus confirms active infection rather than just the shedding of non-infectious viral RNA fragments. In the MOVe-OUT trial, no infectious virus was detected in the this compound group by day 3, suggesting a rapid reduction in infectivity.[3]
-
Genomic Sequencing: Sequence the viral genome at different time points to assess for any changes in the viral population.
-
2. Emergence of Viral Resistance
-
Question: What is the likelihood of SARS-CoV-2 developing resistance to this compound, and how can we detect it in our long-term studies?
Answer: this compound has a high barrier to the development of resistance in vitro.[4][5][6][7] Its mechanism of inducing random mutations throughout the viral genome makes it difficult for the virus to develop specific escape mutations without compromising its fitness.[5][7] However, the potential for this compound to drive viral evolution, especially in immunocompromised patients with persistent infections, is a significant concern.[8][9]
To detect potential resistance, the following methodologies are recommended:
-
Whole-Genome Deep Sequencing: Perform longitudinal deep sequencing of viral RNA from patient samples. This will allow for the identification of any emerging mutational signatures. A hallmark of this compound's action is an increase in G-to-A and C-to-T transition mutations.[10][11][12][13][14]
-
Phenotypic Assays: If specific mutations are identified, their impact on this compound susceptibility should be assessed using in vitro phenotypic assays, such as cytopathic effect (CPE) assays or plaque reduction assays.[4][6]
-
-
Question: We have identified a number of mutations in viral sequences from this compound-treated subjects. How do we determine if these are random, drug-induced mutations or signs of emerging resistance?
Answer: Distinguishing between random mutagenesis and resistance requires careful analysis:
-
Mutation Signature Analysis: Analyze the pattern of mutations. This compound induces a characteristic signature of G-to-A and C-to-T transitions.[10][12][13][14] A high frequency of these transitions is indicative of the drug's mechanism of action.
-
Selection Pressure Analysis: Look for evidence of positive selection on specific genes, particularly the RNA-dependent RNA polymerase (RdRp), which is the target of this compound. An accumulation of non-synonymous mutations in the RdRp gene could suggest the development of resistance.
-
In Vitro Resistance Selection Studies: Attempt to select for resistant viruses in cell culture by passaging the virus in the presence of increasing concentrations of NHC (the active metabolite of this compound).[4][6]
-
3. Mutagenicity and Long-Term Safety
-
Question: What are the long-term safety concerns associated with this compound's mutagenic mechanism of action, and how can we assess this in our studies?
Answer: A primary concern with this compound is its potential for mutagenicity in host cells, as it is a ribonucleoside analog that can be incorporated into RNA and potentially DNA.[15] While in vivo studies in animal models have not shown evidence of mutagenicity or carcinogenicity at clinically relevant doses, in vitro studies have demonstrated mutagenic potential in bacteria and mammalian cells.[16][17][18]
Assessing mutagenicity in clinical studies is challenging but can be approached through:
-
Genotoxicity Assays: In preclinical studies, a battery of in vitro and in vivo genotoxicity assays are conducted, including the bacterial reverse mutation (Ames) assay, in vitro micronucleus assay, and in vivo rodent bone marrow micronucleus assay.[16]
-
Somatic Cell Mutation Analysis: In long-term follow-up of clinical trial participants, it is theoretically possible to analyze mutations in somatic cells (e.g., from blood samples) using highly sensitive sequencing techniques, though this is a complex and evolving area of research.[19]
-
Quantitative Data Summary
| Parameter | This compound Group | Placebo/Usual Care Group | Study/Reference |
| Viral Load Reduction | |||
| Mean reduction from baseline SARS-CoV-2 RNA at Day 5 | Greater reduction | Lower reduction | MOVe-OUT[3] |
| Infectious virus detected at Day 3 (among those with detectable virus at baseline) | 0% | 21% | MOVe-OUT[3] |
| Mutation Frequency | |||
| Median low-frequency transition errors | 143.5 | 15 | MOVe-OUT[3] |
| Median transversion errors | 2 | 2 | MOVe-OUT[3] |
| Average new low/mid frequency variants by 10 days post-treatment (immunocompromised) | 30 | Not observed | Fountain-Jones et al.[8] |
| Average mutations acquired per day (immunocompromised) | 3.3 | Not observed | Fountain-Jones et al.[8] |
| Clinical Outcomes | |||
| Hospitalization or death (at-risk, unvaccinated adults) | 6.8% | 9.7% | MOVe-OUT[20][21] |
| Hospitalization or death (high-risk, vaccinated adults) | No significant reduction | - | PANORAMIC[22][23] |
Experimental Protocols
1. Protocol for SARS-CoV-2 Viral Load Quantification by RT-qPCR (as per MOVe-OUT Trial)
-
Sample Collection: Collect nasopharyngeal swabs at baseline (Day 1, prior to first dose) and on Days 3, 5, 10, 15, and 29.[3]
-
RNA Extraction: Extract viral RNA from the swabs using a validated commercial kit.
-
RT-qPCR Assay: Perform one-step reverse transcription quantitative polymerase chain reaction (RT-qPCR) targeting a conserved region of the SARS-CoV-2 genome (e.g., the N gene).
-
Standard Curve: Include a standard curve of known concentrations of a synthetic viral RNA transcript to enable absolute quantification of viral copies per milliliter.
-
Data Analysis: Calculate the change in viral load from baseline at each time point for both the this compound and placebo/control groups.
2. Protocol for In Vitro Resistance Selection Assay
-
Cell Culture: Plate a suitable cell line (e.g., Vero E6 cells) in 24-well plates.[4][6]
-
Viral Inoculation: Infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI).
-
Drug Treatment: Add serial dilutions of N-hydroxycytidine (NHC), the active metabolite of this compound, to the cell culture medium.
-
Serial Passaging: Culture the virus for several days until a cytopathic effect (CPE) is observed.[4][6] Harvest the supernatant and use it to infect fresh cells with a new round of NHC treatment. Repeat this process for multiple passages (e.g., 30 passages).[4][6]
-
Phenotypic Analysis: At each passage, determine the half-maximal inhibitory concentration (IC50) of NHC using a CPE assay to assess for any changes in susceptibility.[4][6]
-
Genotypic Analysis: Perform whole-genome deep sequencing on viral RNA isolated at each passage to identify any emerging mutations.[4][6]
3. Protocol for Mutagenicity Assessment (Bacterial Reverse Mutation Assay - Ames Test)
-
Bacterial Strains: Utilize multiple strains of Salmonella typhimurium and Escherichia coli with known mutations in the histidine or tryptophan operon, respectively, that render them unable to synthesize the essential amino acid.[16]
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 mix) to detect mutagens that require metabolic activation.
-
Exposure: Expose the bacterial strains to various concentrations of this compound or NHC.
-
Plating: Plate the treated bacteria on a minimal agar medium lacking the essential amino acid.
-
Incubation and Colony Counting: Incubate the plates for 48-72 hours. Only bacteria that have undergone a reverse mutation will be able to grow and form colonies.
-
Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[16]
Visualizations
Caption: Mechanism of action of this compound leading to viral error catastrophe.
Caption: Experimental workflow for the detection of this compound resistance.
Caption: Logical relationship between this compound's mechanism and long-term study challenges.
References
- 1. Randomized controlled trial of this compound SARS-CoV-2 viral and antibody response in at-risk adult outpatients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. COVID-19 antiviral treatment should be taken for longer | UCL News - UCL – University College London [ucl.ac.uk]
- 3. Virologic Outcomes with this compound in Non-hospitalized Adult Patients with COVID-19 from the Randomized, Placebo-Controlled MOVe-OUT Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound maintains antiviral activity against SARS-CoV-2 variants and exhibits a high barrier to the development of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 153. This compound Exhibits a High Barrier to the Development of SARS-CoV-2 Resistance in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. academic.oup.com [academic.oup.com]
- 8. news-medical.net [news-medical.net]
- 9. The effect of this compound and nirmatrelvir on SARS-CoV-2 genome diversity in severe models of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A this compound-associated mutational signature in global SARS-CoV-2 genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medrxiv.org [medrxiv.org]
- 13. medrxiv.org [medrxiv.org]
- 14. medrxiv.org [medrxiv.org]
- 15. This compound: A lethal mutagenic drug against rapidly mutating severe acute respiratory syndrome coronavirus 2—A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comprehensive genotoxicity and carcinogenicity assessment of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of the mutagenic effects of this compound and N4-hydroxycytidine in bacterial and mammalian cells by HiFi sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Investigation of potential mutagenicity of this compound in COVID-19 patients | FDA [fda.gov]
- 20. This compound for Oral Treatment of Covid-19 in Nonhospitalized Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. rebelem.com [rebelem.com]
- 22. This compound plus usual care versus usual care alone as early treatment for adults with COVID-19 at increased risk of adverse outcomes (PANORAMIC): an open-label, platform-adaptive randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. clinicalevidence.net.au [clinicalevidence.net.au]
Troubleshooting unexpected results in Molnupiravir experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Molnupiravir. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Troubleshooting Guides
Issue: Inconsistent Antiviral Activity (IC50/EC50 Values) in Cell-Based Assays
Question: We are observing significant variability in the IC50/EC50 values for this compound against SARS-CoV-2 in our in vitro assays. What are the potential causes and how can we troubleshoot this?
Answer:
Variability in in vitro antiviral assays is a common challenge. Several factors can contribute to inconsistent results with this compound. Here’s a systematic approach to troubleshooting:
-
Cell Line Integrity and Passage Number:
-
Problem: Different cell lines (e.g., Vero E6, Calu-3, A549-ACE2) exhibit varying sensitivities to both the virus and the drug.[1] High passage numbers can lead to genetic drift and altered cellular responses.
-
Solution: Standardize the cell line and use cells within a narrow passage range for all experiments. Regularly perform cell line authentication.
-
-
Virus Stock Titer and Quality:
-
Problem: Inconsistent multiplicity of infection (MOI) due to inaccurate virus titration can significantly impact the apparent efficacy of the drug.
-
Solution: Ensure your viral stock is accurately titered using a reliable method like a plaque assay or TCID50 assay before each experiment. Use a consistent MOI across all experiments.
-
-
Drug Stability and Handling:
-
Problem: this compound is a prodrug that is hydrolyzed to its active form, N-hydroxycytidine (NHC). It is susceptible to degradation under certain conditions.[2]
-
Solution: Prepare fresh drug solutions for each experiment from a validated stock. Avoid repeated freeze-thaw cycles. Refer to the stability data below to understand its degradation profile.
-
-
Assay Protocol and Timing:
-
Problem: The timing of drug addition relative to viral infection is critical. The antiviral effect of this compound is most pronounced when administered early in the viral replication cycle.
-
Solution: Standardize the time of drug addition. For mechanism of action studies, consider a time-of-addition experiment to pinpoint the stage of viral replication affected.
-
-
Assay Readout Method:
-
Problem: The method used to quantify viral activity (e.g., CPE reduction, plaque reduction, qRT-PCR) can yield different results. Standard qRT-PCR detects all viral RNA, including non-viable, mutated RNA, which can underestimate the true antiviral effect of this compound.
-
Solution: A plaque assay is considered the gold standard for quantifying infectious virus particles. If using qRT-PCR, consider specialized assays that can differentiate between infectious and non-infectious viral genomes.
-
Issue: Discrepancy Between In Vitro and In Vivo Results
Question: Our in vitro data for this compound doesn't seem to correlate well with published in vivo efficacy. Why is this and how should we interpret our results?
Answer:
This is a known phenomenon with this compound. Mathematical modeling and clinical trial data suggest that in vitro assays can underestimate the in vivo potency of this compound.[3] Here are the key reasons for this discrepancy:
-
Metabolism to Active Compound: this compound is a prodrug that is rapidly converted to its active metabolite, NHC, in vivo.[4] The pharmacokinetics of this conversion and the distribution of NHC to target tissues are not fully replicated in simple cell culture models.
-
Underestimation by PCR: As mentioned previously, standard PCR methods used to quantify viral load in clinical trials detect both infectious and non-infectious (mutated) viral RNA. Since this compound works by inducing mutations, this leads to an underestimation of the reduction in viable virus.
Interpretation Guidance: When interpreting your in vitro data, it is crucial to consider it within the context of this compound's mechanism of action. Your in vitro results are valuable for determining direct antiviral activity and for comparative studies, but they may not be directly predictive of the absolute clinical efficacy.
Frequently Asked Questions (FAQs)
1. Mechanism of Action
Question: What is the precise mechanism of action of this compound?
Answer: this compound is a prodrug of the ribonucleoside analog N-hydroxycytidine (NHC). After oral administration, it is hydrolyzed to NHC, which is then taken up by cells and phosphorylated to its active form, NHC-triphosphate (NHC-TP). The viral RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2 mistakes NHC-TP for natural cytidine or uridine triphosphates and incorporates it into the newly synthesized viral RNA. This incorporation is not immediately chain-terminating. However, the incorporated NHC can lead to an accumulation of mutations in the viral genome through a process known as "lethal mutagenesis" or "viral error catastrophe," ultimately rendering the progeny virions non-infectious.
Caption: Mechanism of action of this compound.
2. Drug Stability and Degradation
Question: What is the stability of this compound in solution and what are its degradation products?
Answer: this compound is susceptible to degradation under oxidative, acidic, and alkaline conditions. It shows significant stability against thermal degradation. The primary degradation product upon hydrolysis is its active metabolite, NHC.[2] Under forced degradation conditions, other degradation products can be formed.
| Condition | Stability | Primary Degradation Product(s) |
| Acidic (e.g., 0.1 M HCl) | Liable to degradation | N-hydroxycytidine (NHC) and isobutyric acid[3] |
| Alkaline (e.g., 0.1 M NaOH) | Liable to degradation | N-hydroxycytidine (NHC) and isobutyrate[3] |
| Oxidative (e.g., 30% H2O2) | Liable to degradation | Oxidized derivatives[2] |
| Thermal | Stable | Minimal degradation |
3. Resistance
Question: How likely is the development of viral resistance to this compound?
Answer: this compound is considered to have a high barrier to the development of resistance.[5] Its mechanism of inducing random mutations throughout the viral genome, rather than targeting a specific site on a single viral protein, makes it difficult for the virus to develop escape mutations without compromising its overall fitness. Studies have shown that even after multiple passages in the presence of the drug, no specific resistance-conferring mutations consistently emerge.[5]
4. Cytotoxicity
Question: What is the expected cytotoxicity of this compound in cell culture?
Answer: The active metabolite of this compound, NHC, has shown variable cytotoxicity against different mammalian cell lines, with CC50 values generally in the micromolar range.[6] It is important to determine the CC50 in the specific cell line being used in your experiments to establish a therapeutic index (CC50/IC50).
| Cell Line | CC50 of NHC (µM) |
| Human lymphoid CEM | 7.5 |
| HCoV-NL63 | ~80 |
Note: These values are approximate and can vary between studies and experimental conditions.
Experimental Protocols
1. Antiviral Activity Assay (Plaque Reduction Assay)
This protocol is a general guideline for determining the antiviral activity of this compound by quantifying the reduction in infectious virus particles.
Caption: Workflow for a plaque reduction assay.
Methodology:
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero E6) in 6-well plates at a density that will form a confluent monolayer after 24 hours of incubation.
-
Drug Preparation: Prepare serial dilutions of this compound in an appropriate cell culture medium.
-
Infection: Once the cell monolayer is confluent, remove the growth medium and infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI), typically 0.01, to allow for the formation of distinct plaques.
-
Adsorption: Incubate the infected plates for 1 hour at 37°C to allow the virus to adsorb to the cells.
-
Treatment: Remove the viral inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the different concentrations of this compound. Include a virus-only control (no drug) and a cell-only control (no virus, no drug).
-
Incubation: Incubate the plates for 2-3 days at 37°C in a CO2 incubator until visible plaques are formed in the virus control wells.
-
Staining: Fix the cells with a solution such as 4% formaldehyde and then stain with a crystal violet solution.
-
Quantification: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control. The IC50 value is then determined by non-linear regression analysis.
2. Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic concentration of this compound's active metabolite, NHC.
Methodology:
-
Cell Seeding: Seed the desired cell line in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[7]
-
Treatment: Prepare serial dilutions of NHC in cell culture medium and add them to the wells. Include a no-drug control.
-
Incubation: Incubate the plate for a period that corresponds to the duration of your antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is calculated as a percentage of the no-drug control. The CC50 value is determined by non-linear regression analysis.
Quantitative Data Summary
Table 1: In Vitro Antiviral Activity of NHC (Active Metabolite) Against SARS-CoV-2 Variants
| SARS-CoV-2 Variant | Cell Line | IC50 (µM) | Reference |
| Ancestral | Vero | 0.3 | [6] |
| Ancestral | Calu-3 | 0.08 | [6] |
| Alpha (B.1.1.7) | hACE2-A549 | ~0.1 | [1] |
| Beta (B.1.351) | hACE2-A549 | ~0.1 | [1] |
| Delta (B.1.617.2) | hACE2-A549 | ~0.1 | [1] |
| Omicron (BA.1) | Vero E6 | 1.06 - 1.12 | [8] |
| Omicron (BA.2) | Vero E6 | 2.50 - 3.40 | [8] |
Table 2: Pharmacokinetic Parameters of NHC in Humans (800 mg Oral Dose)
| Parameter | Value | Unit | Reference |
| Cmax (Maximum Concentration) | 2970 | ng/mL | [4] |
| Tmax (Time to Cmax) | 1.5 | hours | [4] |
| AUC0-12h (Area Under the Curve) | 8360 | h*ng/mL | [4] |
| Half-life (t1/2) | 3.3 | hours | |
| Plasma Protein Binding | Not protein bound | - |
Table 3: Distribution of NHC in Non-plasma Compartments (Ratio to Plasma Concentration)
| Compartment | Concentration Ratio to Plasma | Reference |
| Saliva | ~3% | [9] |
| Nasal Secretions | ~21% | [9] |
| Tears | ~22% | [9] |
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. White targeted chromatographic screening method of this compound and its metabolite with degradation kinetics characterization and in-silico toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | this compound and Its Antiviral Activity Against COVID-19 [frontiersin.org]
- 7. goldbio.com [goldbio.com]
- 8. researchgate.net [researchgate.net]
- 9. medrxiv.org [medrxiv.org]
Minimizing off-target effects of Molnupiravir in cell cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of Molnupiravir in cell culture experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound in cell culture.
Q1: What is the mechanism of action of this compound?
This compound is a prodrug that is metabolized to its active form, β-D-N4-hydroxycytidine (NHC).[1][2] NHC is then phosphorylated within the cell to NHC-triphosphate (NHC-TP).[3] Viral RNA-dependent RNA polymerase (RdRp) recognizes NHC-TP as a substrate, incorporating it into the viral RNA.[3][4] The incorporation of NHC leads to an accumulation of mutations in the viral genome, a process known as "error catastrophe," which ultimately inhibits viral replication.[3][4]
Q2: What are the primary off-target effects of this compound in cell culture?
The main off-target effects observed in vitro are cytotoxicity and mutagenicity.
-
Cytotoxicity: this compound and its active metabolite NHC can be cytotoxic at high concentrations. For instance, in HepG2 cells, cytotoxicity was observed at concentrations of ≥10 μM.[5]
-
Mutagenicity: this compound and NHC have been shown to induce mutations in in vitro assays using bacteria and mammalian cells.[6][7] However, in vivo studies in animal models have not demonstrated a significant risk of mutagenicity or carcinogenicity.[6]
Q3: Does this compound cause mitochondrial toxicity?
Current evidence suggests that mitochondrial toxicity is not a primary off-target effect of this compound at non-cytotoxic concentrations.[5] Studies in HepG2 and HepaRG cells have shown that this compound and NHC do not significantly alter mitochondrial DNA copy number, gene expression, or respiration at clinically relevant exposures.[5][8][9]
Q4: What is a safe concentration range for this compound in cell culture?
The optimal concentration of this compound depends on the cell line and the virus being studied. It is crucial to perform a dose-response curve to determine the half-maximal effective concentration (EC50) for antiviral activity and the 50% cytotoxic concentration (CC50) for your specific cell line. The therapeutic window is the range of concentrations where the drug is effective against the virus with minimal toxicity to the cells.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro experiments with this compound.
Problem 1: High levels of cytotoxicity are observed in my cell cultures.
-
Possible Cause 1: this compound concentration is too high.
-
Solution: Perform a dose-response experiment to determine the CC50 of this compound in your specific cell line. Use a concentration well below the CC50 for your antiviral assays.
-
-
Possible Cause 2: The cell line is particularly sensitive to this compound.
-
Solution: Consider using a different cell line that may be less sensitive. Refer to the literature for cytotoxicity data on various cell lines.
-
-
Possible Cause 3: Extended exposure time.
-
Solution: Reduce the duration of this compound treatment. The intracellular half-life of the active metabolite is relatively short, so prolonged exposure may not be necessary for antiviral activity and could increase cytotoxicity.
-
Problem 2: I am concerned about the potential for this compound-induced mutations in my host cells.
-
Possible Cause: this compound's mechanism of action involves mutagenesis.
-
Solution 1: Use the lowest effective concentration. Determine the EC50 and use a concentration that is effective against the virus but minimizes the risk of off-target effects.
-
Solution 2: Limit the duration of exposure. For short-term antiviral assays, the risk of significant host cell mutagenesis is lower. For long-term experiments, consider the potential for accumulated mutations.
-
Solution 3: Perform a micronucleus assay. If there are significant concerns about genotoxicity, you can perform an in vitro micronucleus test to assess chromosomal damage in your cell line after this compound treatment.
-
Problem 3: Inconsistent antiviral activity in replicate experiments.
-
Possible Cause 1: Variability in cell health and density.
-
Solution: Ensure that cells are healthy and seeded at a consistent density for each experiment. Perform cell counts and viability checks before seeding.
-
-
Possible Cause 2: Degradation of this compound.
-
Solution: Prepare fresh stock solutions of this compound for each experiment. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Delayed treatment initiation.
-
Solution: The timing of drug administration post-infection can significantly impact its effectiveness. Standardize the time point of this compound addition after viral infection across all experiments.[10]
-
III. Data Presentation
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound/NHC
| Compound | Virus | Cell Line | EC50 / IC50 (µM) | CC50 (µM) | Reference |
| NHC | SARS-CoV-2 | A-549 | 0.67 - 2.66 | >10 | [11] |
| NHC | SARS-CoV-2 | Vero E6 | 0.32 - 2.03 | >10 | [11] |
| NHC | SARS-CoV-2 (Alpha) | Vero E6 | 1.59 | - | [11] |
| NHC | SARS-CoV-2 (Beta) | Vero E6 | 1.77 | - | [11] |
| NHC | SARS-CoV-2 (Gamma) | Vero E6 | 1.32 | - | [11] |
| NHC | SARS-CoV-2 (Delta) | Vero E6 | 1.68 | - | [11] |
| This compound | SARS-CoV-2 | Human Airway Epithelium | 11.1 (IC50) | - | |
| This compound | - | HepG2 | - | ≥10 | [5] |
| NHC | - | HepG2 | - | ≥10 | [5] |
EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration; CC50: 50% cytotoxic concentration.
IV. Experimental Protocols
A. WST-8 Cytotoxicity Assay
This protocol is adapted from standard WST-8 assay kits and is used to determine the cytotoxicity of this compound.
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
Your cell line of interest
-
This compound
-
WST-8 reagent (e.g., Cell Counting Kit-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include wells with untreated cells (vehicle control) and wells with medium only (blank control).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
WST-8 Reagent Addition:
-
Add 10 µL of WST-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the metabolic activity of your cells.
-
-
Absorbance Measurement:
-
Gently shake the plate to ensure a homogenous distribution of the formazan product.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate cell viability as a percentage of the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) * 100
-
-
Plot the % viability against the log of the this compound concentration to determine the CC50 value.
-
B. In Vitro Micronucleus Assay
This protocol is based on the OECD 487 guideline for the in vitro mammalian cell micronucleus test and is used to assess the genotoxic potential of this compound.[2][3]
Materials:
-
Your chosen mammalian cell line (e.g., CHO, TK6, human lymphocytes)
-
Cell culture medium and flasks
-
This compound
-
Positive controls (a known clastogen and a known aneugen)
-
Vehicle control
-
Cytochalasin B (for cytokinesis-blocked method)
-
Hypotonic solution (e.g., KCl)
-
Fixative (e.g., methanol:acetic acid)
-
Staining solution (e.g., Giemsa, DAPI)
-
Microscope slides
-
Microscope
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to an appropriate density.
-
Treat the cells with at least three concentrations of this compound, a vehicle control, and positive controls. Treatment can be for a short duration (3-6 hours) or a longer duration (1.5-2 normal cell cycles).
-
-
Cell Harvest and Cytotoxicity Assessment:
-
At the end of the treatment period, harvest the cells.
-
Determine the cytotoxicity of each concentration. The highest concentration tested should not cause more than 55±5% cytotoxicity.
-
-
Micronucleus Expression:
-
After treatment, wash the cells and culture them for a period that allows for nuclear division (1.5-2 cell cycles).
-
If using the cytokinesis-block method, add Cytochalasin B to the culture medium to inhibit cytokinesis, resulting in binucleated cells.
-
-
Slide Preparation:
-
Harvest the cells and treat them with a hypotonic solution to swell the cytoplasm.
-
Fix the cells with a suitable fixative.
-
Drop the fixed cells onto microscope slides and allow them to air dry.
-
-
Staining and Scoring:
-
Stain the slides with a DNA-specific stain.
-
Score at least 2000 binucleated cells per concentration for the presence of micronuclei. Micronuclei are small, round, membrane-bound DNA fragments in the cytoplasm.
-
-
Data Analysis:
-
Calculate the frequency of micronucleated cells for each concentration.
-
A positive result is characterized by a dose-dependent and statistically significant increase in the frequency of micronucleated cells compared to the vehicle control.
-
V. Visualizations
Caption: Mechanism of action of this compound.
Caption: Potential pathway for this compound-induced mutagenicity.
Caption: Workflow for assessing and minimizing this compound's off-target effects.
References
- 1. 101.200.202.226 [101.200.202.226]
- 2. oecd.org [oecd.org]
- 3. nucro-technics.com [nucro-technics.com]
- 4. dojindo.com [dojindo.com]
- 5. assaygenie.com [assaygenie.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Function | Abnormal CCK-8 Experimental Results? This Article Will Help You Troubleshoot [elabscience.com]
- 9. himedialabs.com [himedialabs.com]
- 10. criver.com [criver.com]
- 11. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PubMed [pubmed.ncbi.nlm.nih.gov]
Molnupiravir Therapeutic Window Enhancement: Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the therapeutic window of Molnupiravir.
Section 1: Combination Therapy Strategies
Combining this compound with other antiviral agents is a primary strategy to increase efficacy, reduce required dosages, and minimize the risk of drug resistance.[1][2][3] This approach targets different stages of the viral life cycle, potentially leading to synergistic effects.[1][2]
Frequently Asked Questions (FAQs)
Q1: How can combination therapy widen this compound's therapeutic window?
A1: Combination therapy can widen the therapeutic window by:
-
Increasing Efficacy: A synergistic or additive effect can lead to greater viral inhibition at lower concentrations of each drug.[1][4]
-
Reducing Toxicity: By using lower doses of this compound in a combination regimen, dose-dependent side effects may be minimized.[2]
-
Lowering the Risk of Resistance: Attacking the virus at multiple points in its replication cycle makes it more difficult for resistance to develop.[1][3] this compound itself has a high genetic barrier to resistance, and combining it with another agent further strengthens this advantage.[1][5][6]
Q2: We are seeing high variability in our in vitro synergy assays (e.g., checkerboard). What are the common causes?
A2: High variability in synergy assays can stem from several factors:
-
Cell Culture Conditions: Inconsistent cell seeding density, passage number, or cell health can significantly impact results. Ensure cells are in the exponential growth phase and seeded uniformly.
-
Compound Preparation: Errors in serial dilutions, improper mixing, or compound instability can lead to inaccurate concentrations. Prepare fresh stock solutions and verify concentrations.
-
Assay Timing: The timing of infection relative to drug addition is critical. Standardize this window across all experiments.
-
Viral Titer: Using an inconsistent multiplicity of infection (MOI) will lead to variable results. Always titrate your viral stock and use a consistent MOI.
-
Data Analysis: The mathematical model used to calculate synergy (e.g., Bliss, Loewe) can influence the outcome. Ensure you are using a consistent and appropriate model for your experimental design.
Experimental Protocols
Protocol 1: In Vitro Checkerboard Assay for Synergy Assessment
This protocol outlines a standard method to assess the synergistic, additive, or antagonistic effects of this compound combined with another antiviral agent.
-
Cell Plating: Seed host cells (e.g., Vero E6) in 96-well plates at a predetermined density to achieve 80-90% confluency on the day of infection. Incubate overnight.
-
Compound Dilution:
-
Prepare a serial dilution of this compound (Drug A) horizontally across the plate.
-
Prepare a serial dilution of the second compound (Drug B) vertically down the plate.
-
Include wells for Drug A alone, Drug B alone, and untreated virus controls.
-
-
Infection: Aspirate the cell culture medium and infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI), typically 0.01-0.05.
-
Drug Addition: After a 1-hour incubation period for viral adsorption, remove the inoculum and add the media containing the pre-diluted drug combinations.
-
Incubation: Incubate the plates for 48-72 hours, or until a significant cytopathic effect (CPE) is observed in the virus control wells.
-
Quantification of Viral Activity: Measure the antiviral effect using a suitable method, such as:
-
CPE Assay: Visually score the wells for cytopathic effect.
-
Cell Viability Assay: Use reagents like MTT or CellTiter-Glo® to quantify cell viability.
-
Viral RNA Quantification: Measure viral RNA in the supernatant using RT-qPCR.
-
-
Data Analysis: Use software like SynergyFinder or CompuSyn to calculate synergy scores based on models such as Loewe Additivity or Bliss Independence.
Quantitative Data
Table 1: In Vivo Efficacy of this compound Monotherapy vs. Combination Therapy in Animal Models
| Treatment Group | Animal Model | Outcome Measure | Result | Reference |
| This compound (Mono) | K18-hACE2 Mice | Survival Rate | ~40% | [4] |
| Nirmatrelvir (Mono) | K18-hACE2 Mice | Survival Rate | ~20% | [4] |
| This compound + Nirmatrelvir | K18-hACE2 Mice | Survival Rate | ~80% | [4] |
| This compound (Mono) | Rhesus Macaques | Viral Shedding (Upper Respiratory Tract) | Reduction Observed | [2] |
| Nirmatrelvir (Mono) | Rhesus Macaques | Viral Shedding (Upper Respiratory Tract) | Reduction Observed | [2] |
| This compound + Nirmatrelvir | Rhesus Macaques | Viral Shedding (Upper Respiratory Tract) | Stronger Reduction vs. Monotherapy | [2] |
Visualizations
Section 2: Dose Optimization and Pharmacokinetics
Optimizing the dosing regimen of this compound is crucial for maintaining drug concentrations above the minimum effective level while staying below toxic thresholds.[7][8]
Frequently Asked Questions (FAQs)
Q1: What is the standard dosing regimen for this compound and what is the pharmacokinetic rationale?
A1: The standard authorized dose is 800 mg taken orally every 12 hours for 5 days.[5][9] this compound is a prodrug that is rapidly converted to its active metabolite, N-hydroxycytidine (NHC).[9][10] NHC reaches maximum plasma concentrations about 1.5 hours after administration.[5][11] The effective half-life of NHC is approximately 3.3 hours, which supports the twice-daily (Q12H) dosing schedule to maintain adequate therapeutic levels.[5][11]
Q2: We are observing inconsistent viral load reduction in our animal model studies. What are some potential pharmacokinetic issues?
A2: Inconsistent results in animal models can be due to:
-
Drug Administration: Ensure accurate and consistent oral gavage technique. Incomplete dosing or stress from the procedure can affect absorption and outcomes.
-
Food Effect: While studies in humans show food does not significantly decrease overall exposure (AUC), it can delay the rate of absorption.[12] Standardize the feeding schedule of your animals relative to drug administration.
-
Metabolism Differences: Animal models (e.g., mice, ferrets) may metabolize this compound differently than humans.[13][14] It's important to perform pharmacokinetic studies in your specific model to correlate plasma NHC levels with efficacy.
-
Timing of Treatment: The timing of treatment initiation after infection is critical. Efficacy is often highest when treatment begins early in the course of infection.[15]
Experimental Protocols
Protocol 2: Basic Pharmacokinetic (PK) Study in a Mouse Model
This protocol provides a framework for determining the PK profile of NHC after oral administration of this compound.
-
Animal Acclimation: Acclimate mice to the facility for at least one week before the study.
-
Dosing: Administer a single oral dose of this compound via gavage. Use a dose that is allometrically scaled from the human equivalent dose.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or cardiac puncture for terminal samples) at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Plasma Preparation: Process blood samples immediately to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of NHC in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
PK Parameter Calculation: Use software like Phoenix WinNonlin to calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).
Quantitative Data
Table 2: Pharmacokinetic Parameters of NHC in Humans After 800 mg this compound Dose
| Parameter | Value | State | Reference |
| Tmax (Median) | 1.5 hours | Fasted | [5] |
| Cmax (Mean) | 2970 ng/mL | Fasted | [16] |
| AUC0-12h (Mean) | 8360 h*ng/mL | Fasted | [16] |
| Effective Half-life (t1/2) | 3.3 hours | - | [5][11] |
| Terminal Half-life (t1/2) | ~7-20 hours | - | [9][12] |
Note: NHC is the active metabolite of this compound. The prodrug itself is barely detectable in plasma.[5][9]
Section 3: Targeted Drug Delivery
Developing advanced drug delivery systems, such as liposomal or nanoparticle formulations, can enhance the therapeutic window by targeting the drug to specific tissues (e.g., the lungs), thereby increasing local concentration and reducing systemic exposure and potential toxicity.[17]
Frequently Asked Questions (FAQs)
Q1: What are the theoretical benefits of a lung-targeted liposomal formulation for this compound?
A1: A lung-targeted liposomal formulation could offer several advantages:
-
Increased Lung Concentration: Liposomes can be designed to accumulate in the lungs, the primary site of SARS-CoV-2 infection, leading to higher local drug concentrations and potentially greater efficacy.[17]
-
Reduced Systemic Exposure: By concentrating the drug at the target site, the overall systemic exposure can be lowered, which may reduce the risk of off-target side effects.[17]
-
Sustained Release: Liposomal formulations can provide a sustained release of the drug, potentially allowing for less frequent dosing.
-
Improved Solubility: For drugs with poor water solubility, liposomes can act as effective carriers.
Q2: Our liposome formulation for this compound shows low encapsulation efficiency. What are some troubleshooting steps?
A2: Low encapsulation efficiency is a common challenge. Consider the following:
-
Lipid Composition: The choice of lipids (e.g., phospholipids, cholesterol) is critical.[17] Vary the ratio of lipids to optimize membrane fluidity and drug interaction.
-
pH Gradient: For ionizable drugs, using a pH gradient between the interior and exterior of the liposome can significantly improve drug loading (remote loading).
-
Preparation Method: The method used (e.g., thin-film hydration, sonication, extrusion) affects liposome size and encapsulation.[17] Ensure parameters like sonication time or extrusion pore size are optimized and consistently applied.
-
Drug-to-Lipid Ratio: An excessively high drug-to-lipid ratio can lead to drug precipitation and low encapsulation. Experiment with different ratios to find the optimal loading capacity.
Visualizations
References
- 1. Combined this compound and Nirmatrelvir Treatment Improves the Inhibitory Effect on SARS-CoV-2 in Rhesus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined this compound-nirmatrelvir treatment improves the inhibitory effect on SARS-CoV-2 in macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimal dose and safety of this compound in patients with early SARS-CoV-2: a Phase I, open-label, dose-escalating, randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Population Pharmacokinetics of this compound in Adults With COVID-19: Lack of Clinically Important Exposure Variation Across Individuals - Simulations Plus [simulations-plus.com]
- 9. This compound: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. medrxiv.org [medrxiv.org]
- 13. Antiviral activity of this compound against COVID-19: a schematic review of evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimal dose and safety of this compound in patients with early SARS-CoV-2: a Phase I, open-label, dose-escalating, randomized controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. tandfonline.com [tandfonline.com]
Addressing variability in Molnupiravir efficacy across different cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in Molnupiravir's efficacy across different cell lines during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in cell culture?
A1: this compound is a prodrug that is rapidly hydrolyzed to its active form, β-D-N4-hydroxycytidine (NHC), in plasma and cell culture media.[1][2] NHC is a ribonucleoside analog that is taken up by host cells and phosphorylated by host kinases to form NHC-5'-triphosphate (NHC-TP).[2] The viral RNA-dependent RNA polymerase (RdRp) of viruses like SARS-CoV-2 mistakes NHC-TP for a natural nucleotide and incorporates it into the replicating viral RNA. This incorporation leads to an accumulation of mutations in the viral genome, a process known as "lethal mutagenesis" or "error catastrophe," ultimately resulting in non-functional and non-infectious viral particles.[2][3]
Q2: Why am I observing different EC50 values for this compound (NHC) in different cell lines?
A2: Variability in the half-maximal effective concentration (EC50) of NHC across different cell lines is an expected phenomenon and can be attributed to several key cellular factors:
-
Metabolic Activation: The conversion of NHC to its active triphosphate form (NHC-TP) is dependent on the activity of host cell kinases, such as uridine-cytidine kinases (UCK).[4] The expression levels and activity of these kinases can vary significantly between different cell lines, leading to differences in the amount of active drug available to inhibit viral replication.[4]
-
Cellular Uptake: NHC enters the cell via nucleoside transporters, including equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs).[5][6][7] The type and density of these transporters on the cell surface can differ between cell lines, influencing the intracellular concentration of NHC.
-
Viral Replication Rate: The kinetics of viral replication can vary between cell lines. In cell lines that support rapid viral replication, a higher concentration of the antiviral may be required to achieve the same level of inhibition.
Q3: How does the cytotoxicity of NHC vary between cell lines?
A3: The cytotoxic concentration (CC50 or IC50 for cytotoxicity) of NHC can also differ significantly among cell lines. For example, the IC50 for cytotoxicity has been reported to be lower in HaCaT cells compared to A549 cells.[8] It is crucial to determine the cytotoxicity of NHC in your specific cell line to establish a suitable therapeutic window for your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro testing of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Higher than expected EC50 value | 1. Low expression/activity of activating kinases (e.g., UCK) in the cell line. 2. Low expression of nucleoside transporters (ENTs/CNTs). 3. High viral multiplicity of infection (MOI) used. 4. Degradation of the compound. | 1. Consider using a different cell line known to have higher metabolic capacity for nucleoside analogs. If possible, quantify the expression of relevant kinases.2. Assess the expression of key nucleoside transporters in your cell line. If transporter expression is low, this may inherently limit drug uptake.3. Optimize the MOI. A lower MOI may increase the apparent potency of the drug.4. Ensure proper storage and handling of this compound and NHC solutions. Prepare fresh dilutions for each experiment. |
| Inconsistent results between experiments | 1. Variability in cell passage number. 2. Inconsistent cell density at the time of infection. 3. Variations in the virus stock titer. | 1. Use cells within a consistent and defined passage number range for all experiments, as cellular characteristics can change with extensive passaging.2. Ensure a consistent cell seeding density and confluency at the start of each experiment.3. Aliquot and titer your virus stock carefully. Use a fresh aliquot for each experiment to avoid freeze-thaw cycles that can reduce viral infectivity. |
| High cytotoxicity observed at effective concentrations | 1. The chosen cell line is particularly sensitive to NHC. 2. Incorrect assessment of cell viability. | 1. Determine the CC50 of NHC in your cell line using a sensitive cytotoxicity assay (e.g., CellTiter-Glo, SRB, or WST-8 assay).[4][9] Calculate the selectivity index (SI = CC50/EC50) to ensure a sufficient therapeutic window. If the SI is low, consider using a more resistant cell line.2. Use a reliable method to measure cytotoxicity and ensure that the vehicle control (e.g., DMSO) is not contributing to cell death at the concentrations used. |
Data Presentation
This compound (NHC) Antiviral Activity (EC50/IC50) in Various Cell Lines
| Cell Line | Virus | EC50/IC50 (µM) | Reference(s) |
| Vero | SARS-CoV-2 | 0.3 | [1] |
| Vero E6-GFP | SARS-CoV-2 | 0.3 | [1] |
| Huh7 | SARS-CoV-2 | 0.4 | [1] |
| Calu-3 | SARS-CoV-2 | 0.08 - 0.38 | [1][10] |
| hACE2-A549 | SARS-CoV-2 (various variants) | 0.1 | [10] |
| fcwf-4 | FCoV-1 | 17.8 | [4] |
| fcwf-4 | FCoV-2 | 20.9 | [4] |
| fcwf-4 | CCoV-2 | 6.1 | [4] |
| fcwf-4 | TGEV | 6.6 | [4] |
| Vero | MERS-CoV | 0.56 | [11] |
| Murine astrocytoma | MHV-A59 | 0.17 | [11] |
| HAE | MERS-CoV | 0.024 | [11] |
| HAE | SARS-CoV | 0.14 | [11] |
| Norovirus replicon cells | Norovirus | 1.5 | [12] |
| VeroE6 | Ebola virus | 3.0 | [12] |
| Primary macrophages | Ebola virus | 3.8 | [12] |
| HAE | Influenza A and B | 0.06 - 0.08 | [12] |
Cytotoxicity of NHC in Various Cell Lines
| Cell Line | Cytotoxicity Metric (µM) | Reference(s) |
| Peripheral blood mononuclear (PBM) | CC50: 30.6 | [1] |
| Vero | CC50: 7.7 | [1] |
| CEM | CC50: 2.5 | [1] |
| HaCaT (3-day exposure) | IC50: 4.40 ± 0.09 | [8] |
| A549 (3-day exposure) | IC50: 23.21 ± 3.42 | [8] |
| HepG2 (48-hour exposure) | Cytotoxic at ≥ 10 | [9] |
Experimental Protocols
General Antiviral Assay (Plaque Reduction Assay)
This protocol provides a general framework for assessing the antiviral activity of NHC using a plaque reduction assay.
-
Cell Seeding: Seed the desired cell line (e.g., Vero E6) in 12-well or 24-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of NHC in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest drug dilution.
-
Infection: When the cells are confluent, remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (typically 50-100 plaques per well). Adsorb the virus for 1 hour at 37°C.
-
Treatment: After adsorption, remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS). Add the prepared dilutions of NHC or vehicle control to the respective wells.
-
Overlay: Add an overlay medium (e.g., containing 1.2% Avicel or methylcellulose) to restrict viral spread to adjacent cells, leading to the formation of distinct plaques.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-3 days, depending on the virus and cell line).
-
Plaque Visualization: After incubation, fix the cells (e.g., with 4% paraformaldehyde) and stain with a solution such as crystal violet to visualize and count the plaques.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each drug concentration compared to the vehicle control. Determine the EC50 value by fitting the dose-response data to a non-linear regression curve.
Cytotoxicity Assay (e.g., WST-8 Assay)
This protocol outlines a general procedure for determining the cytotoxicity of NHC.
-
Cell Seeding: Seed the chosen cell line in 96-well plates at an appropriate density.
-
Compound Treatment: The following day, add serial dilutions of NHC to the wells. Include a vehicle control and a positive control for cytotoxicity if available.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C.
-
Viability Assessment: Add the WST-8 reagent to each well and incubate for 1-4 hours. Measure the absorbance at the appropriate wavelength (typically 450 nm).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC50 value by plotting the dose-response curve and using non-linear regression.
Visualizations
Caption: Mechanism of this compound activation and antiviral action.
Caption: Standard workflow for in vitro evaluation of this compound efficacy.
Caption: Key factors contributing to variability in this compound's in vitro efficacy.
References
- 1. This compound and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: From Hope to Epic Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Replication of Multiple Alphacoronavirus suis Strains in Feline Cells [mdpi.com]
- 5. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 6. Transporter modulation of this compound and its metabolite β-D-N4-hydroxycytidine across the blood-brain barrier in a rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Important roles of transporters in the pharmacokinetics of anti-viral nucleoside/nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianmedjam.com [asianmedjam.com]
- 9. This compound; molecular and functional descriptors of mitochondrial safety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiviral activity of this compound precursor NHC against SARS-CoV-2 Variants of Concern (VOCs) and implications for the therapeutic window and resistance | bioRxiv [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Antiviral activity of this compound against COVID-19: a schematic review of evidences - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Molnupiravir and Remdesivir for the Treatment of COVID-19
This guide provides a detailed, data-driven comparison of two prominent antiviral agents, Molnupiravir and Remdesivir, which have been utilized in the management of COVID-19. The analysis is intended for researchers, scientists, and drug development professionals, offering an objective look at their mechanisms of action, clinical efficacy, and safety profiles, supported by experimental data from key clinical trials.
Mechanism of Action
Both this compound and Remdesivir are nucleoside analogs that target the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of the SARS-CoV-2 virus. However, they employ distinct molecular strategies to inhibit viral propagation.
This compound: An orally administered prodrug, this compound is metabolized into its active form, β-D-N4-hydroxycytidine (NHC) triphosphate (NHC-TP).[1][2] The viral RdRp enzyme incorporates NHC-TP into the newly synthesized viral RNA strand instead of the natural cytidine or uridine nucleosides.[2][3] NHC can exist in two forms (tautomers), one that mimics cytidine and another that mimics uridine.[3][4] This dual identity leads to the introduction of widespread mutations throughout the viral genome during replication, a process termed "viral error catastrophe" or "lethal mutagenesis."[2][4] This accumulation of errors ultimately renders the virus replication-incompetent.[1][5]
Remdesivir: Administered intravenously, Remdesivir is a prodrug that is converted within host cells to its active triphosphate form, remdesivir triphosphate (RDV-TP).[6][7] RDV-TP acts as an analog of adenosine triphosphate (ATP) and competes with the natural nucleotide for incorporation into the nascent viral RNA chain by the RdRp.[6][8] Following its incorporation, RDV-TP causes delayed chain termination.[9] A steric clash between the 1'-cyano group of the incorporated remdesivir and the RdRp enzyme prevents the addition of subsequent nucleotides, thereby halting viral genome replication.[6][10]
Signaling Pathway Diagrams
Caption: Mechanism of action for this compound.
Caption: Mechanism of action for Remdesivir.
Clinical Efficacy and Performance
The clinical utility of this compound and Remdesivir has been evaluated in numerous studies, including large-scale randomized controlled trials and meta-analyses.
A systematic review and meta-analysis of 10 studies, encompassing 5,766 patients, found no statistically significant differences between this compound and Remdesivir in terms of mortality, hospitalizations, or viral clearance rates for COVID-19 outpatients.[11][12][13] Similarly, a study on lung transplant recipients with mild-to-moderate COVID-19 found comparable rates of hospitalization, ICU admission, mechanical ventilation, and mortality between the two treatments.[14]
Table 1: Comparative Efficacy from Meta-Analysis
| Outcome | Odds Ratio (OR) | 95% Confidence Interval (CI) | p-value | Certainty of Evidence |
| Mortality | 2.54 | 0.67 - 9.57 | Not Significant | Low to Moderate |
| Hospitalizations | 2.43 | 0.81 - 7.24 | Not Significant | Low to Moderate |
| Viral Clearance Rate | 1.49 | 0.64 - 3.46 | 0.34 | Low |
Source: Data compiled from a meta-analysis of 10 studies (N=5766).[11][12][13]
Table 2: Viral Clearance Dynamics from Meta-Analysis
| Outcome | Standardized Mean Difference (SMD) | 95% Confidence Interval (CI) | p-value | Certainty of Evidence |
| Mean Viral Clearance Time | 0.02 | -0.40 - 0.46 | 0.89 | Low |
Source: Data compiled from a meta-analysis including five studies (N=2474).[11]
Individual landmark trials provide further context. The PANORAMIC trial, a large UK-based study, found that in a highly vaccinated population of high-risk adults, this compound did not significantly reduce hospitalizations or deaths.[15][16][17] However, it did accelerate recovery time by about four days and reduced viral load.[18] The SOLIDARITY trial, a large international study by the WHO, indicated that Remdesivir had little to no effect on 28-day mortality or the in-hospital course of COVID-19 among hospitalized patients.[19][20][21]
Safety and Tolerability
The safety profiles of both drugs are a critical consideration in their clinical application.
A pooled analysis from a meta-analysis of five studies (2,573 patients) indicated a statistically significant difference in the incidence of adverse events, with a lower incidence observed in the Remdesivir group compared to the this compound group.[11]
Table 3: Comparative Safety from Meta-Analysis
| Outcome | Odds Ratio (OR) | 95% Confidence Interval (CI) | p-value | Certainty of Evidence |
| Any Adverse Events | 0.49 | 0.26 - 0.93 | 0.03 | Moderate |
Source: Data compiled from a meta-analysis of five studies (N=2573).[11][13]
Commonly reported adverse events for this compound include diarrhea, nausea, and dizziness.[4][22] For Remdesivir, the most common side effect in people with COVID-19 is nausea, while raised blood levels of liver enzymes have been observed in healthy volunteers.[9]
Experimental Protocols
The clinical data presented are derived from rigorous experimental designs. Below are summaries of the methodologies for key trials.
PANORAMIC Trial (this compound)
-
Study Design: A UK-based, national, multicenter, open-label, platform-adaptive randomized controlled trial.[17]
-
Participants: Approximately 25,000 individuals in the community, aged 50 or over (or 18+ with comorbidities), with confirmed COVID-19 and symptom onset within the previous 5 days.[17][18]
-
Intervention: Participants were randomized to receive either usual care alone or usual care plus 800 mg of this compound orally twice daily for 5 days.[17]
-
Primary Outcome: All-cause, non-elective hospital admission or death within 28 days of randomization.[17]
-
Key Secondary Outcomes: Time to self-reported recovery, contact with health services, and virology studies.[17]
SOLIDARITY Trial (Remdesivir)
-
Study Design: A large, international, open-label, randomized trial conducted in 30 countries.[21]
-
Participants: 11,330 hospitalized patients with COVID-19.[21]
-
Intervention: Patients were randomized to receive either the local standard of care or one of four repurposed antiviral drugs, including Remdesivir (depending on local availability), in addition to the standard of care.[21]
-
Primary Outcome: In-hospital mortality.[23]
-
Key Secondary Outcomes: Initiation of mechanical ventilation and duration of hospital stay.[20]
In Vitro Antiviral Assay Workflow
The in vitro activity of these compounds against SARS-CoV-2 variants is often assessed using a cytopathogenic effect (CPE) inhibition assay.
Caption: A typical workflow for an in vitro antiviral assay.
Conclusion
This compound and Remdesivir are both prodrugs of nucleoside analogs that effectively target the SARS-CoV-2 RdRp but through different mechanisms: lethal mutagenesis for this compound and delayed chain termination for Remdesivir.[1][9] Meta-analytic data suggest comparable efficacy in outpatients concerning mortality, hospitalization, and viral clearance, though the certainty of this evidence is generally low to moderate.[11] A key differentiator is the route of administration, with this compound offering the convenience of oral delivery compared to the intravenous administration required for Remdesivir.[3][9] In terms of safety, current evidence from comparative analyses suggests a lower incidence of adverse events with Remdesivir. The choice between these agents may be guided by patient-specific factors, such as disease severity, risk factors, vaccination status, and logistical considerations like the setting of care (outpatient vs. inpatient). Further large-scale, head-to-head clinical trials are warranted to provide a more definitive comparison, especially as new SARS-CoV-2 variants emerge.
References
- 1. This compound: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Remdesivir? [synapse.patsnap.com]
- 8. Remdesivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Remdesivir - Wikipedia [en.wikipedia.org]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Comparing the Effectiveness and Safety of Remdesivir and this compound in COVID‐19: A Systematic Review and Meta‐Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparing the Effectiveness and Safety of Remdesivir and this compound in COVID-19: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Remdesivir and this compound had comparable efficacy in lung transplant recipients with mild-to-moderate COVID-19: a single center experience [frontiersin.org]
- 15. clinicalevidence.net.au [clinicalevidence.net.au]
- 16. expert reaction to PANORAMIC trial results looking at this compound in adults in the community with COVID-19 who are at increased risk of severe outcomes | Science Media Centre [sciencemediacentre.org]
- 17. iars.org [iars.org]
- 18. PANORAMIC trial - Wikipedia [en.wikipedia.org]
- 19. news-medical.net [news-medical.net]
- 20. Solidarity Therapeutics Trial produces conclusive evidence on the effectiveness of repurposed drugs for COVID-19 in record time [who.int]
- 21. jwatch.org [jwatch.org]
- 22. Comparison of the acceptability and safety of this compound in COVID-19 patients aged over and under 80 years - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Placing the results of the SOLIDARITY trial with regards to remdesivir in perspective - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Molnupiravir versus Favipiravir: A Comparative Analysis
For Immediate Release
This guide provides a detailed comparison of the in vivo efficacy of two antiviral agents, Molnupiravir and Favipiravir, primarily focusing on their activity against SARS-CoV-2. The information presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of key experimental findings to inform further research and development efforts.
Summary of In Vivo Efficacy Data
The following table summarizes the quantitative data from in vivo studies comparing the efficacy of this compound and Favipiravir as monotherapies in animal models of SARS-CoV-2 infection.
| Animal Model | Virus Strain | Treatment Group | Dosage | Treatment Start | Key Efficacy Endpoint | Result | Citation |
| Syrian Hamster | SARS-CoV-2 | This compound | 150 mg/kg, BID | - | Lung Viral Titer Reduction | Reduced to below detection limit | [1] |
| Syrian Hamster | SARS-CoV-2 | This compound | 200 mg/kg, BID | - | Lung Viral Titer Reduction | Approached detection limit | [1] |
| Syrian Hamster | SARS-CoV-2 | This compound | 250 mg/kg, BID | 12 hours post-inoculation | Lung Viral Titer Reduction | Significantly decreased lung viral titers | [1] |
| Syrian Hamster | SARS-CoV-2 | This compound | 500 mg/kg, BID | 12 and 24 hours post-inoculation | Lung Viral Titer Reduction | Significantly decreased lung viral titers | [1] |
| Syrian Hamster | SARS-CoV-2 | This compound | Not Specified | Not Specified | Lung Infectious Titer Reduction | ~1.5 Log10 reduction | [2][3][4] |
| Syrian Hamster | SARS-CoV-2 | Favipiravir | 300 mg/kg, BID | At time of infection | Lung Viral RNA Reduction | 0.7 Log10 reduction | [5] |
| Syrian Hamster | SARS-CoV-2 | Favipiravir | 75 mg/day, TID | Pre-infection | Lung Infectious Titer Reduction | 1.9 - 3.7 Log10 reduction | [6] |
| Syrian Hamster | SARS-CoV-2 | Favipiravir | 37.5 mg/day, TID | Pre-infection | Lung Infectious Titer Reduction | ~0.8 Log10 reduction | [6] |
Detailed Experimental Protocols
The following sections detail the methodologies employed in key in vivo studies that form the basis of this comparison.
Syrian Hamster Model for SARS-CoV-2 Infection
A commonly utilized animal model for studying SARS-CoV-2 is the Syrian hamster, which reliably mimics aspects of human infection and disease progression.
-
Animal Model: Male and female Syrian hamsters (Mesocricetus auratus), typically 6-8 weeks old.
-
Virus Inoculation: Animals are intranasally inoculated with a specific dose of a SARS-CoV-2 strain (e.g., Wuhan strain, B.1.1.7, or B.1.351 variants).
-
Drug Administration:
-
This compound: Administered orally (e.g., by gavage) twice daily (BID). Dosages in the cited studies ranged from 50 to 500 mg/kg.[1]
-
Favipiravir: Administered orally twice daily (BID) or three times daily (TID). Dosages have been reported as 300 mg/kg BID or in daily totals of 37.5 and 75 mg/day TID.[5][6]
-
-
Treatment Timing: Treatment initiation has been explored at various time points, including pre-infection (prophylactic) and at different hours post-inoculation (therapeutic).[1][6]
-
Efficacy Assessment:
-
Viral Load Quantification: Lungs and other tissues are harvested at specific days post-infection (e.g., day 4). Viral loads are quantified using methods such as quantitative reverse transcription PCR (qRT-PCR) for viral RNA and tissue culture infectious dose 50 (TCID50) assays for infectious virus titers.
-
Clinical Signs: Animal body weight is monitored daily as an indicator of disease progression.
-
Histopathology: Lung tissues are examined for pathological changes.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of antiviral compounds in a Syrian hamster model of SARS-CoV-2 infection.
Caption: General experimental workflow for in vivo antiviral efficacy studies.
Concluding Remarks
The presented in vivo data, primarily from Syrian hamster models of SARS-CoV-2 infection, indicates that both this compound and Favipiravir demonstrate antiviral activity. However, direct comparisons are challenging due to variations in experimental designs, including dosages and treatment timing. This compound has been shown to reduce viral titers in the lungs to near or below detectable levels at higher doses.[1] Favipiravir has also demonstrated significant reductions in lung viral titers, particularly when administered prophylactically.[6] Notably, some studies suggest that Favipiravir may exhibit lower activity and potential for severe toxicity compared to this compound.[2][3][4] Further head-to-head studies with standardized protocols are necessary to definitively delineate the comparative in vivo efficacy of these two antiviral agents.
References
- 1. preprints.org [preprints.org]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. researchgate.net [researchgate.net]
- 4. cyberleninka.ru [cyberleninka.ru]
- 5. The combined treatment of this compound and Favipiravir results in a potentiation of antiviral efficacy in a SARS-CoV-2 hamster infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Favipiravir antiviral efficacy against SARS-CoV-2 in a hamster model - PMC [pmc.ncbi.nlm.nih.gov]
Validating Molnupiravir's Lethal Mutagenesis Mechanism Against Emerging RNA Viruses: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel and re-emerging RNA viruses poses a significant and ongoing threat to global health. The development of broad-spectrum antiviral agents is a critical component of pandemic preparedness. Molnupiravir, an orally bioavailable ribonucleoside analog, has demonstrated potent activity against a range of RNA viruses. This guide provides a comparative analysis of this compound's mechanism and efficacy, supported by experimental data, to aid researchers in their drug development and validation efforts.
Mechanism of Action: Lethal Mutagenesis
This compound is a prodrug of β-D-N4-hydroxycytidine (NHC), which is metabolized into its active triphosphate form, NHC-triphosphate (NHC-TP).[1][2] The viral RNA-dependent RNA polymerase (RdRp) mistakes NHC-TP for natural cytidine triphosphate (CTP) or uridine triphosphate (UTP) and incorporates it into the nascent viral RNA strand.[3][4] This incorporation does not cause immediate chain termination.[2] Instead, the ambiguous base-pairing potential of NHC—pairing with either guanine or adenine—leads to an accumulation of mutations in the viral genome during subsequent rounds of replication.[2][3] This process, known as "error catastrophe" or "lethal mutagenesis," ultimately results in the production of non-viable viral progeny.[4][5] This mechanism of action suggests a high barrier to the development of resistance.[6]
Comparative In Vitro Efficacy
The following tables summarize the in vitro efficacy of this compound (as its active metabolite NHC) compared to other notable antiviral agents, Remdesivir and Favipiravir, against a selection of emerging RNA viruses. Efficacy is primarily reported as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50), which represent the concentration of a drug that is required for 50% of its maximum effect or inhibition, respectively.
Table 1: Antiviral Activity against Coronaviruses
| Virus | Drug | Cell Line | EC50 / IC50 (µM) | Reference(s) |
| SARS-CoV-2 | This compound (NHC) | Vero E6 | EC50: 0.3 | [7] |
| Calu-3 | IC50: 0.08 | [7] | ||
| Remdesivir | Vero E6 | EC50: 0.77 | [8][9] | |
| Favipiravir | Vero E6 | EC50: 61.88 | [10] | |
| MERS-CoV | This compound (NHC) | Vero | EC50: 0.56 | [1][11] |
| Remdesivir | Huh7 | EC50: 0.07 | [4] | |
| Favipiravir | Vero E6 | EC50: 92.4 | [12] |
Table 2: Antiviral Activity against Other Emerging RNA Viruses
| Virus | Drug | Cell Line | EC50 / IC50 (µM) | Reference(s) |
| Ebola Virus (EBOV) | This compound (NHC) | Vero | EC50: 16 | [1] |
| Remdesivir | HeLa | EC50: 0.024-0.068 | [4] | |
| Favipiravir | Vero | EC50: 10.8-63 | [13] | |
| Venezuelan Equine Encephalitis Virus (VEEV) | This compound (NHC) | Vero | EC50: 0.426 | [1] |
| Remdesivir | - | Minimal activity | [4] | |
| Favipiravir | - | Data not readily available | ||
| Influenza A Virus | This compound (NHC) | hAEC | EC50: 0.06-0.08 | [14] |
| Oseltamivir | MDCK | EC50 varies by strain | [3] | |
| Chikungunya Virus (CHIKV) | This compound (NHC) | Vero | EC50: 0.2 | [15] |
| Remdesivir | - | Minimal activity | [4] |
In Vivo Efficacy in Animal Models
Preclinical studies in various animal models have demonstrated the in vivo efficacy of this compound in reducing viral titers and mitigating disease pathology.
Table 3: In Vivo Efficacy of this compound
| Virus | Animal Model | Key Findings | Reference(s) |
| SARS-CoV-2 | Syrian Hamster | Significantly reduced viral load in the lungs and nasal turbinates. | [16] |
| Ferret | Blocked transmission to untreated contact animals. | [17][18] | |
| MERS-CoV | Mouse | Reduced viral load and improved lung function. | [19] |
| Ebola Virus | Mouse | 92-100% survival with prophylactic or early therapeutic treatment. | [11] |
| Venezuelan Equine Encephalitis Virus | Mouse | Prophylactic and therapeutic efficacy in a lethal infection model. | [5][20] |
| Influenza Virus | Ferret | Reduced viral shedding and transmission. | [6] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the validation of antiviral compounds like this compound.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from virus-induced cell death.
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero E6, A549) to form a confluent monolayer.[1][8]
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) and a positive control antiviral.
-
Infection and Treatment: Infect the cell monolayer with the target virus at a predetermined multiplicity of infection (MOI). Immediately after, add the diluted compounds to the respective wells.[19] Include virus-only (no treatment) and cell-only (no virus, no treatment) controls.[8]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus-only control wells (typically 2-5 days).[8]
-
Quantification of Cell Viability: Assess cell viability using a colorimetric or fluorometric assay. A common method is staining with crystal violet, followed by dye elution and measurement of absorbance.[1][8]
-
Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the virus and cell controls. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration.[2]
Plaque Reduction Assay
This assay quantifies the reduction in infectious virus particles.
-
Cell Seeding: Seed 6-well or 12-well plates with a host cell line to form a confluent monolayer.[20]
-
Virus-Compound Incubation: In separate tubes, incubate serial dilutions of the test compound with a fixed amount of virus for 1-2 hours at 37°C.[21]
-
Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures.[20]
-
Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.[19]
-
Overlay: Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells, thus forming localized plaques.[21]
-
Incubation: Incubate the plates for several days until visible plaques are formed in the virus-only control wells.[20]
-
Plaque Visualization and Counting: Fix the cells (e.g., with formaldehyde) and stain with a dye such as crystal violet to visualize and count the plaques.[19]
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The IC50 value is determined from the dose-response curve.
Virus Yield Reduction Assay
This assay measures the quantity of infectious virus produced in the presence of an antiviral compound.
-
Cell Seeding and Infection: Seed cells in multi-well plates and infect them with the target virus at a high MOI to ensure nearly all cells are infected.[4]
-
Treatment: Add serial dilutions of the test compound to the infected cells.
-
Incubation: Incubate the plates for one full viral replication cycle (e.g., 24-48 hours).[21]
-
Harvesting Progeny Virus: After incubation, harvest the cell culture supernatant (and/or cell lysate) which contains the progeny virus.[4]
-
Titration of Viral Yield: Determine the titer of the harvested virus using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers.[21]
-
Data Analysis: Compare the viral titers from the compound-treated wells to the untreated control wells. The data is often expressed as a log reduction in viral titer. The concentration that reduces the viral yield by a certain percentage (e.g., 90% or 99%) can be calculated.
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the key pathways and processes described in this guide.
Caption: Mechanism of action of this compound leading to lethal mutagenesis of RNA viruses.
Caption: General experimental workflows for key in vitro antiviral assays.
References
- 1. This compound and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of a brain-penetrant antiviral in lethal Venezuelan and eastern equine encephalitis mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expanded profiling of Remdesivir as a broad-spectrum antiviral and low potential for interaction with other medications in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of a brain-penetrant antiviral in lethal Venezuelan and eastern equine encephalitis mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. drugsincontext.com [drugsincontext.com]
- 9. Remdesivir: From Ebola to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. virosin.org [virosin.org]
- 12. biomed.papers.upol.cz [biomed.papers.upol.cz]
- 13. Favipiravir pharmacokinetics in Ebola-Infected patients of the JIKI trial reveals concentrations lower than targeted - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antiviral activity of this compound against COVID-19: a schematic review of evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound and Favipiravir in the therapeutics of SARS-CoV-2 - A review | Indian Journal of Pharmacy & Drug Studies [mansapublishers.com]
- 16. scispace.com [scispace.com]
- 17. preprints.org [preprints.org]
- 18. globalbiodefense.com [globalbiodefense.com]
- 19. Frontiers | this compound and Its Antiviral Activity Against COVID-19 [frontiersin.org]
- 20. Developing a direct acting, orally available antiviral agent in a pandemic: the evolution of this compound as a potential treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Comparative Analysis of Cross-Resistance Between Molnupiravir and Other Nucleoside Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-resistance profiles of Molnupiravir and other key nucleoside analogs, Remdesivir and Favipiravir, used in the context of SARS-CoV-2. The information is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
Executive Summary
This compound operates through a distinct mechanism of "lethal mutagenesis" or "error catastrophe," which gives it a high barrier to resistance. This mechanism also suggests a low probability of cross-resistance with other nucleoside analogs like Remdesivir, which primarily act as chain terminators of viral RNA synthesis. While in vitro studies have successfully selected for Remdesivir-resistant mutations in the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), evidence suggests that this compound retains its activity against these resistant variants. Cross-resistance data involving Favipiravir and this compound for SARS-CoV-2 is limited, largely due to the low in vitro activity of Favipiravir against this particular virus.
Mechanism of Action: A Tale of Two Strategies
The potential for cross-resistance between antiviral drugs is fundamentally linked to their mechanisms of action. This compound and Remdesivir, while both targeting the viral RdRp, employ different strategies to inhibit viral replication.
This compound: Inducing "Error Catastrophe"
This compound is a prodrug of β-D-N4-hydroxycytidine (NHC).[1][2][3] Following oral administration, it is rapidly hydrolyzed to NHC, which is then taken up by cells and phosphorylated to its active triphosphate form, NHC-TP.[1][3] NHC-TP is a ribonucleoside analog that can be incorporated into the nascent viral RNA strand by the RdRp.[1] The key to its mechanism lies in its ability to exist in two tautomeric forms, one that mimics cytidine and another that mimics uridine.[1] This dual identity leads to ambiguous base-pairing during subsequent rounds of RNA replication, causing a significant increase in G-to-A and C-to-U transition mutations throughout the viral genome.[4] This accumulation of errors, termed "lethal mutagenesis," ultimately results in non-viable viral progeny.[4]
Remdesivir: A Delayed Chain Terminator
Remdesivir is also a prodrug that is metabolized to its active triphosphate form. It acts as an adenosine analog and is incorporated into the growing RNA chain by the RdRp. Unlike a classic chain terminator, Remdesivir allows for the addition of a few more nucleotides before halting RNA synthesis. This delayed chain termination mechanism is a key feature of its antiviral activity.
Figure 1. Comparative mechanism of action for this compound and Remdesivir.
Cross-Resistance Data
Direct quantitative cross-resistance studies between this compound and other nucleoside analogs for SARS-CoV-2 are not extensively available in the published literature. However, existing data on the resistance profiles of individual drugs provide strong indications of a lack of cross-resistance, particularly between this compound and Remdesivir.
Table 1: In Vitro Resistance Profile of Nucleoside Analogs against SARS-CoV-2
| Drug | Resistance Selection in Vitro | Key Resistance Mutations (in nsp12/RdRp) | Fold-Change in EC50/IC50 (for the drug itself) | Cross-Resistance with this compound |
| This compound | Not readily selected; high barrier to resistance.[4] | No specific resistance mutations consistently selected. Instead, a random accumulation of mutations is observed.[4] | No significant change observed after serial passaging.[4] | N/A |
| Remdesivir | Yes | E802D, V166L, V166A, N198S, S759A, V792I, C799F/R | Modest (e.g., ~2.5-fold for E802D; up to 10.4-fold for others).[5][6] | This compound is reported to have high potency against coronaviruses with Remdesivir resistance mutations. |
| Favipiravir | Limited data for SARS-CoV-2. | Not well-characterized for SARS-CoV-2. | Low in vitro activity against SARS-CoV-2 makes resistance selection difficult.[3][7] | Data not available, but unlikely to be significant given the different viral targets and low in vitro efficacy of Favipiravir against SARS-CoV-2. |
EC50/IC50 values are assay-dependent and can vary between studies.
Experimental Protocols
The assessment of antiviral cross-resistance relies on a set of standardized in vitro experiments. Below are the methodologies for the key assays cited in this guide.
In Vitro Resistance Selection by Serial Passaging
This method is used to select for drug-resistant viral variants under controlled laboratory conditions.
Objective: To determine if a virus can develop resistance to an antiviral agent over time.
Methodology:
-
Cell Culture: Vero E6 cells, or another susceptible cell line, are seeded in culture plates and grown to confluence.
-
Viral Inoculation: The cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Drug Exposure: The infected cells are incubated in the presence of the antiviral drug at a starting concentration typically around the EC50 value.
-
Passaging: After a set incubation period (e.g., 2-3 days), the supernatant containing the progeny virus is harvested.
-
Subsequent Passages: A portion of the harvested supernatant is used to infect fresh cells, again in the presence of the antiviral drug. The drug concentration may be gradually increased in subsequent passages.
-
Monitoring: This process is repeated for a number of passages (e.g., 30 or more). The viral titer and cytopathic effect (CPE) are monitored at each passage.
-
Analysis: If the virus continues to replicate in the presence of increasing drug concentrations, it suggests the development of resistance. The viral RNA from resistant populations is then sequenced to identify potential resistance mutations.
Figure 2. General workflow for in vitro resistance selection.
Cytopathic Effect (CPE) Reduction Assay
This assay is used to quantify the antiviral activity of a compound by measuring its ability to protect cells from virus-induced death.
Objective: To determine the half-maximal effective concentration (EC50) of an antiviral drug.
Methodology:
-
Cell Seeding: A susceptible cell line (e.g., Vero E6) is seeded in a 96-well plate and incubated to form a monolayer.
-
Compound Dilution: The antiviral drug is serially diluted to create a range of concentrations.
-
Treatment and Infection: The cell monolayer is treated with the different drug concentrations and subsequently infected with SARS-CoV-2. Control wells with no drug and no virus are also included.
-
Incubation: The plate is incubated for a period sufficient to allow for viral replication and CPE in the untreated, infected wells (typically 3-5 days).
-
CPE Assessment: The extent of CPE is evaluated. This can be done visually or, more quantitatively, by using a cell viability dye (e.g., Neutral Red, MTS, or a reagent that measures ATP content like CellTiter-Glo).
-
Data Analysis: The cell viability is plotted against the drug concentration, and a dose-response curve is generated. The EC50 value, the concentration of the drug that inhibits CPE by 50%, is calculated from this curve.
Viral RNA Extraction and Sequencing
This protocol is essential for identifying the genetic basis of resistance.
Objective: To identify mutations in the viral genome that may confer drug resistance.
Methodology:
-
Sample Collection: Viral RNA is isolated from the supernatant of infected cell cultures or from clinical specimens.
-
RNA Extraction: Commercially available viral RNA extraction kits are used to purify the viral RNA. These kits typically involve lysis of the virus, binding of the RNA to a silica membrane, washing to remove impurities, and elution of the purified RNA.
-
Reverse Transcription and PCR: The extracted RNA is reverse transcribed into complementary DNA (cDNA). The cDNA is then amplified using polymerase chain reaction (PCR) with primers that target the gene of interest (e.g., the RdRp-coding region of nsp12).
-
Sequencing: The amplified DNA is sequenced using methods such as Sanger sequencing or next-generation sequencing (NGS).
-
Sequence Analysis: The obtained sequences are compared to the wild-type viral sequence to identify any mutations.
Conclusion
References
- 1. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physicochemical Characteristics and In Vitro Toxicity/Anti-SARS-CoV-2 Activity of Favipiravir Solid Lipid Nanoparticles (SLNs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. This compound maintains antiviral activity against SARS-CoV-2 variants and exhibits a high barrier to the development of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutations in the SARS-CoV-2 RNA dependent RNA polymerase confer resistance to remdesivir by distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
Head-to-Head Comparison of Molnupiravir and Paxlovid Efficacy in the Treatment of COVID-19
A comprehensive guide for researchers, scientists, and drug development professionals.
This guide provides an objective, data-driven comparison of the efficacy of two prominent oral antiviral treatments for COVID-19: Molnupiravir (marketed as Lagevrio) and Paxlovid (a combination of nirmatrelvir and ritonavir). The information presented is collated from pivotal clinical trials and real-world evidence studies, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.
Executive Summary
Both this compound and Paxlovid have demonstrated efficacy in reducing the risk of severe outcomes from COVID-19 in high-risk, non-hospitalized adults. However, clinical trial and real-world data consistently indicate that Paxlovid offers a higher degree of protection against hospitalization and death compared to this compound. Paxlovid has shown a risk reduction of approximately 89% in its pivotal trial, while this compound's pivotal trial demonstrated a 30% risk reduction.[1][2] Real-world studies have further supported the superior efficacy of Paxlovid. The choice between these antivirals may also be influenced by factors such as potential drug interactions, which are more numerous with the ritonavir component of Paxlovid, and specific patient characteristics.
Data Presentation: Efficacy in High-Risk, Non-Hospitalized Adults
The following tables summarize the key efficacy data from the pivotal clinical trials and comparative real-world evidence studies for this compound and Paxlovid.
Pivotal Clinical Trial Efficacy Data
| Outcome | This compound (MOVe-OUT Trial) [2] | Paxlovid (EPIC-HR Trial) [3] |
| Primary Endpoint | All-cause hospitalization or death by Day 29 | COVID-19-related hospitalization or death from any cause through Day 28 |
| Treatment Group | 6.8% (48/709) | 0.7% (5/697) |
| Placebo Group | 9.7% (68/699) | 6.5% (44/682) |
| Relative Risk Reduction | 30% | 89% (within 3 days of symptom onset) |
| Absolute Risk Reduction | 2.9% | 5.8% |
| Deaths in Treatment Group | 1 | 0 |
| Deaths in Placebo Group | 9 | 12 |
Comparative Real-World Evidence
Real-world studies have consistently shown a lower risk of hospitalization and death with Paxlovid compared to this compound. One large observational study found that Paxlovid was associated with a significantly lower risk of all-cause mortality and progression to severe COVID-19 than this compound across all age groups when prescribed within five days of a confirmed infection.
| Study | Comparison | Key Findings |
| Hong Kong Study (2022) | Paxlovid vs. This compound in hospitalized patients | A direct comparison showed that nirmatrelvir/ritonavir treatment reduced the mortality risk more than this compound use. |
| Cleveland Clinic Study (2022-2023) [4] | Paxlovid vs. This compound in outpatients | Paxlovid recipients had lower risks of all-cause death and hospitalization compared with this compound users.[4] |
| PLATCOV Trial (Thailand) [5] | Paxlovid vs. This compound (Viral Clearance) | Nirmatrelvir (Paxlovid) was more effective, clearing the virus from the throat more rapidly than this compound.[5] |
Experimental Protocols
MOVe-OUT Trial (this compound)
-
Study Design: A Phase 3, randomized, placebo-controlled, double-blind, multi-site study.[6]
-
Participants: Non-hospitalized, unvaccinated adults with symptomatic, laboratory-confirmed mild-to-moderate COVID-19 and at least one risk factor for poor disease outcomes.[6]
-
Intervention: Participants were randomized 1:1 to receive either 800 mg of this compound or a placebo orally every 12 hours for 5 days.[7] Treatment was initiated within 5 days of symptom onset.[7]
-
Primary Efficacy Endpoint: The composite of the incidence of hospitalizations for any cause or death through day 29.[7]
-
Key Secondary Endpoints: Included assessments of the time to resolution or improvement of COVID-19 signs and symptoms, and the time to a composite endpoint of all-cause hospitalization, respiratory intervention, or death.
EPIC-HR Trial (Paxlovid)
-
Study Design: A Phase 2/3, randomized, double-blind, placebo-controlled trial.[8]
-
Participants: Non-hospitalized, symptomatic, unvaccinated adults with a confirmed diagnosis of SARS-CoV-2 infection and at least one risk factor for progression to severe disease.[8]
-
Intervention: Participants were randomized 1:1 to receive either 300 mg of nirmatrelvir with 100 mg of ritonavir, or a placebo, orally every 12 hours for 5 days.[5] Treatment was initiated within 5 days of symptom onset.[8]
-
Primary Efficacy Endpoint: The proportion of participants with COVID-19-related hospitalization or death from any cause through Day 28.[3]
-
Key Secondary Endpoints: Included viral load reduction, time to alleviation of COVID-19 signs and symptoms, and all-cause mortality.[3]
Mandatory Visualization
Signaling Pathways
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Paxlovid.
Experimental Workflows
Caption: Generalized workflow for pivotal clinical trials.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. This compound for Oral Treatment of Covid-19 in Nonhospitalized Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pfizer Announces Additional Phase 2/3 Study Results Confirming Robust Efficacy of Novel COVID-19 Oral Antiviral Treatment Candidate in Reducing Risk of Hospitalization or Death | Pfizer [pfizer.com]
- 4. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]
- 5. Oral Nirmatrelvir for High-Risk, Nonhospitalized Adults with Covid-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merck.com [merck.com]
- 7. vancehowertonpharmacy.com [vancehowertonpharmacy.com]
- 8. paxlovid.my [paxlovid.my]
Molnupiravir Demonstrates Potent In Vivo Efficacy in Ferret Models of SARS-CoV-2
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the in vivo efficacy of Molnupiravir in ferret models of SARS-CoV-2. This guide synthesizes data from multiple preclinical studies, providing a clear and objective evaluation of this compound's performance against placebo and other antiviral agents. The findings consistently highlight this compound's ability to significantly reduce viral loads and block transmission of the virus.
Ferrets are considered a relevant model for SARS-CoV-2 transmission as they efficiently spread the virus with minimal clinical symptoms, mirroring transmission in the young adult human population.[1][2] Studies utilizing this model have demonstrated that orally administered this compound (also known as MK-4482/EIDD-2801) effectively curtails SARS-CoV-2 replication and transmission.[1][3]
Comparative Efficacy of this compound
This compound has been evaluated for its therapeutic and prophylactic efficacy in ferret models. The data presented below summarizes key findings from these studies, comparing this compound to both placebo and another oral antiviral, nirmatrelvir/ritonavir (Paxlovid).
Therapeutic Efficacy Against SARS-CoV-2
In therapeutic studies, this compound was administered to ferrets after they were infected with SARS-CoV-2. The primary endpoints were the reduction in viral load in the upper respiratory tract and the prevention of transmission to uninfected contact animals.
| Treatment Group | Dose | Time of Treatment Initiation (post-infection) | Viral Load Reduction (Infectious Virus Titer) | Transmission to Contacts | Reference |
| This compound | 5 mg/kg, twice daily | 12 hours | Significant reduction within 12 hours; undetectable within 24 hours | Completely blocked | [1] |
| This compound | 15 mg/kg, twice daily | 12 hours | Significant reduction within 12 hours; undetectable within 24 hours | Not Assessed | [1] |
| This compound | 15 mg/kg, twice daily | 36 hours | Significant reduction | Not Assessed | [1] |
| This compound | 1.25 mg/kg, twice daily | Not Specified | >2 log order reduction | Completely blocked | [4][5][6] |
| Nirmatrelvir/Ritonavir | 20 mg/kg, twice daily | Not Specified | 1-2 log order reduction | Efficient transmission | [4][5][6] |
| Nirmatrelvir/Ritonavir | 100 mg/kg, twice daily | Not Specified | 1-2 log order reduction | Partially blocked | [4][5][6] |
| Vehicle (Placebo) | N/A | 12 hours | None | Efficient transmission | [1] |
Prophylactic Efficacy Against SARS-CoV-2
Prophylactic studies assessed the ability of this compound to prevent infection in ferrets that were in direct contact with infected animals.
| Treatment Group | Dose | Outcome | Reference |
| This compound | 5 mg/kg | Blocked productive transmission | [4][5][6] |
| Nirmatrelvir/Ritonavir | 20 mg/kg | Did not prevent spread | [4][5][6] |
| Nirmatrelvir/Ritonavir | 100 mg/kg | Blocked productive transmission | [4][5][6] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison guide.
Ferret Model of SARS-CoV-2 Transmission
-
Animal Model: Young adult female ferrets are used as they readily transmit SARS-CoV-2 with minimal disease, mimicking spread in the human population.[1][2]
-
Virus Inoculation: Ferrets are intranasally inoculated with SARS-CoV-2.[7] The viral dose can be varied to study dose-dependent effects.[7]
-
Treatment Administration: this compound is administered orally via gavage, typically twice daily (b.i.d.).[1] Dosing regimens have included 1.25, 5, and 15 mg/kg body weight.[1][3][4][5][6]
-
Transmission Study Design:
-
A group of ferrets is infected with SARS-CoV-2 (source animals).
-
At a specified time post-infection (e.g., 12 or 36 hours), treatment with this compound or a placebo begins for the source animals.[1]
-
Untreated, uninfected ferrets (contact animals) are then co-housed with the source animals to assess direct-contact transmission.[1]
-
-
Sample Collection: Nasal washes, throat swabs, and rectal swabs are collected from both source and contact animals at various time points to measure viral load.[8][9] Tissues such as nasal turbinates, lungs, and intestines may be collected at the end of the study.[1][8]
-
Viral Load Quantification:
-
RT-qPCR: Viral RNA levels are quantified using real-time quantitative reverse transcription polymerase chain reaction.[8][10] This method detects the presence of the viral genome but does not distinguish between infectious and non-infectious virus.
-
TCID50 Assay: The 50% tissue culture infectious dose (TCID50) assay is used to determine the titer of infectious virus particles in the collected samples.[8] This is a more direct measure of the replication-competent virus.
-
Visualizing the Experimental Workflow and Mechanism of Action
To further clarify the experimental process and the underlying mechanism of this compound, the following diagrams have been generated.
References
- 1. This compound Blocks SARS-CoV-2 Transmission in Ferrets [medicaldialogues.in]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. This compound Revisited—Critical Assessment of Studies in Animal Models of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparing this compound and nirmatrelvir/ritonavir efficacy and the effects on SARS-CoV-2 transmission in animal models [ideas.repec.org]
- 5. Comparing this compound and nirmatrelvir/ritonavir efficacy and the effects on SARS-CoV-2 transmission in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dose-dependent response to infection with SARS-CoV-2 in the ferret model and evidence of protective immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ferrets are valuable models for SARS-CoV-2 research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Molnupiravir: A Comparative Meta-Analysis of Clinical Trial Data for COVID-19 Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data on Molnupiravir for the treatment of COVID-19. It offers an objective comparison with other key antiviral alternatives—Paxlovid (Nirmatrelvir/Ritonavir) and Remdesivir—supported by experimental data from pivotal clinical trials.
Comparative Efficacy and Safety of Antiviral Treatments for COVID-19
The following tables summarize the quantitative data from meta-analyses comparing the efficacy and safety of this compound against placebo and other leading antiviral treatments for COVID-19.
Table 1: Efficacy of this compound vs. Placebo in Non-hospitalized Adults with Mild-to-Moderate COVID-19
| Outcome | This compound Group | Placebo Group | Risk Ratio (RR) / Odds Ratio (OR) [95% CI] | Citation |
| All-Cause Mortality | 1 (0.1%) | 9 (1.3%) | RR 0.35 [0.12-0.98] | [1] |
| Hospitalization or Death | 6.8% | 9.7% | RR 0.67 [0.45-1.00] | [2][3] |
| Viral Clearance (Day 5) | Higher | Lower | RR 2.78 [1.38–5.62] | [4][5] |
| Clinical Improvement (Day 10) | Higher | Lower | RR 1.45 [1.04–2.01] | [4][5] |
Table 2: Comparative Efficacy of this compound vs. Paxlovid and Remdesivir
| Outcome | This compound vs. Paxlovid | This compound vs. Remdesivir | Citation |
| All-Cause Mortality | OR 0.54 [0.44-0.67] (Favors Paxlovid) | OR 2.54 [0.67, 9.57] (No Significant Difference) | [6][7] |
| Hospitalization | OR 0.61 [0.54-0.69] (Favors Paxlovid) | OR 2.43 [0.81, 7.24] (No Significant Difference) | [6][7] |
| Viral Clearance | MD -1.55 [-1.74 to -1.37] (Favors Paxlovid) | OR 1.49 [0.64, 3.46] (No Significant Difference) | [6][7] |
Table 3: Safety Profile of this compound vs. Alternatives
| Adverse Event | This compound vs. Placebo | This compound vs. Paxlovid | This compound vs. Remdesivir | Citation |
| Any Adverse Events | No Significant Difference | OR 2.52 [1.57-4.06] (Higher in Paxlovid group) | OR 0.49 [0.26, 0.93] (Lower in Remdesivir group) | [4][5][6][7] |
| Serious Adverse Events | No Significant Difference | Not Reported | Not Reported | [4][5] |
| Treatment Discontinuation due to Adverse Events | No Significant Difference | OR 1.18 [0.69-2.00] (No Significant Difference) | Not Reported | [6] |
Detailed Experimental Protocols
This section outlines the methodologies of the key clinical trials cited in this guide, providing a basis for the interpretation of the presented data.
This compound: MOVe-OUT Trial (NCT04575597)
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial.[8]
-
Population: Non-hospitalized, unvaccinated adults with mild-to-moderate COVID-19 and at least one risk factor for severe disease.[8][9] Symptom onset had to be within 5 days of randomization.[9]
-
Inclusion Criteria: Age ≥18 years, laboratory-confirmed SARS-CoV-2 infection, and one or more risk factors such as age >60, active cancer, chronic kidney disease, COPD, obesity, or serious heart conditions.[9]
-
Exclusion Criteria: Anticipated need for hospitalization within 48 hours, dialysis or eGFR <30 mL/min/1.73 m², pregnancy, and SARS-CoV-2 vaccination.[5]
-
Intervention: this compound (800 mg) or placebo administered orally every 12 hours for 5 days.[8]
-
Primary Endpoints: The primary outcome was the incidence of all-cause hospitalization or death through day 29.[10]
-
Virological Assessment: Nasopharyngeal swabs were collected at baseline and on days 3, 5, 10, 15, and 29 for SARS-CoV-2 RNA quantification by RT-PCR.[11]
Paxlovid (Nirmatrelvir/Ritonavir): EPIC-HR Trial (NCT04960202)
-
Study Design: A Phase 2/3, randomized, double-blind, placebo-controlled trial.[12]
-
Population: Non-hospitalized, symptomatic, unvaccinated adults with confirmed SARS-CoV-2 infection and at least one risk factor for progression to severe disease.[12]
-
Inclusion Criteria: Age ≥18 years, confirmed SARS-CoV-2 infection, symptom onset within 5 days, and at least one risk factor such as age ≥60, diabetes, obesity (BMI >25), chronic lung disease, or hypertension.[2]
-
Exclusion Criteria: History of prior COVID-19 infection or vaccination, and use of medications with significant drug interactions with Paxlovid.[2]
-
Intervention: Nirmatrelvir (300 mg) with Ritonavir (100 mg) or placebo administered orally every 12 hours for 5 days.[13]
-
Primary Endpoints: The primary endpoint was the proportion of participants with COVID-19-related hospitalization or death from any cause through day 28.[13]
-
Virological Assessment: Nasopharyngeal swabs were collected for viral load assessment by RT-PCR at baseline and specified follow-up visits.[14]
Remdesivir: ACTT-1 Trial (NCT04280705)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[15]
-
Population: Hospitalized adults with COVID-19 and evidence of lower respiratory tract infection.[15]
-
Inclusion Criteria: Age ≥18 years, laboratory-confirmed SARS-CoV-2 infection, and evidence of lung involvement such as radiographic infiltrates or need for supplemental oxygen.[15]
-
Exclusion Criteria: ALT/AST >5 times the upper limit of normal, impaired renal function (eGFR < 30 mL/min), pregnancy or breastfeeding, and anticipated hospital discharge within 72 hours.[16]
-
Intervention: A 10-day course of treatment with intravenous Remdesivir (200 mg loading dose on day 1, followed by 100 mg daily for up to 9 days) or placebo.[15]
-
Primary Endpoints: The primary outcome was the time to recovery, defined as the first day during the 28 days after enrollment that a patient was in category 1, 2, or 3 of an eight-category ordinal scale.[15]
-
Virological Assessment: Not a primary focus of this specific trial's publicly available protocol summaries.
Visualizing Key Processes
The following diagrams, generated using Graphviz, illustrate the workflow of a typical meta-analysis and the mechanism of action of this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound’s mechanism of action drives “error catastrophe” in SARS-CoV-2: A therapeutic strategy that leads to lethal mutagenesis of the virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rebelem.com [rebelem.com]
- 6. Structural basis for inhibition of the RNA-dependent RNA polymerase from SARS-CoV-2 by remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis of SARS-CoV-2 polymerase inhibition by nonnucleoside inhibitor HeE1-2Tyr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound for the treatment of COVID-19 in immunocompromised participants: efficacy, safety, and virology results from the phase 3 randomized, placebo-controlled MOVe-OUT trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of this compound Treatment on Patient-Reported COVID-19 Symptoms in the Phase 3 MOVe-OUT Trial: A Randomized, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fredhutch.org [fredhutch.org]
- 11. Virologic Outcomes with this compound in Non-hospitalized Adult Patients with COVID-19 from the Randomized, Placebo-Controlled MOVe-OUT Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trial Design | PAXLOVID® (nirmatrelvir tablets; ritonavir tablets) [paxlovidhcp.com]
- 13. rxfiles.ca [rxfiles.ca]
- 14. PAXLOVID Trial Design | NextGen Global Brand site - Paxlovid [paxlovid.my]
- 15. rebelem.com [rebelem.com]
- 16. PulmCrit - Preliminary report on NIAID trial of remdesivir (ACTT-1) [emcrit.org]
Safety Operating Guide
Proper Disposal of Molnupiravir: A Guide for Laboratory Professionals
The proper disposal of Molnupiravir is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is essential to mitigate health risks and ensure regulatory compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste in a laboratory or research setting.
The primary route for disposal is through an approved waste disposal plant, as mandated by safety data sheets (SDS) for the compound.[1][2][3] this compound is known to cause damage to the gastrointestinal tract through prolonged or repeated exposure if swallowed, and its dust may form explosive mixtures in the air, necessitating careful handling.[1][2][3]
Summary of Safety and Disposal Guidelines
All quantitative and qualitative data regarding the handling and disposal of this compound are summarized in the table below for clear and easy reference.
| Parameter | Guideline | Source (SDS Reference) |
| Primary Hazard Statement | H372: Causes damage to organs (Gastrointestinal tract) through prolonged or repeated exposure if swallowed. | Merck/MSD SDS[1][2][3][4] |
| Disposal Precautionary Statement | P501: Dispose of contents/container to an approved waste disposal plant. | Merck/MSD SDS[1][2][3] |
| Handling Precautionary Statement | P260: Do not breathe dust. | Merck/MSD SDS[1][2][3][4] |
| Personal Protective Equipment (PPE) | Wear safety glasses with side shields or goggles; wear protective gloves (consider double gloving). | Merck/MSD SDS[2][5] |
| Spill Containment Protocol | Sweep or vacuum spillage into a suitable container for disposal. Avoid creating dust. | Merck/MSD SDS[2][3] |
| Environmental Safety | Avoid release to the environment; prevent leakage or spillage. | Merck/MSD SDS[2][3] |
Experimental Protocol: Standard Disposal Procedure
This protocol outlines the standard methodology for the collection, storage, and disposal of this compound waste in a professional laboratory environment.
1. Risk Assessment and Personal Protective Equipment (PPE)
-
Before handling this compound waste, conduct a thorough risk assessment.
-
Always wear appropriate PPE, including safety glasses with side shields or goggles and chemical-resistant gloves.[2][5] Double gloving may be considered for added protection.[2]
-
Handle the material in a way that minimizes dust generation and accumulation.[2][3]
2. Waste Segregation and Containment
-
Segregate this compound waste from general laboratory trash. This includes expired or unused pure compounds, contaminated labware (e.g., vials, pipette tips), and contaminated PPE.
-
Place all solid waste into a designated, durable, and sealable container.[2][3]
-
Ensure the container is clearly labeled as "Hazardous Waste" and includes the chemical name "this compound."
3. Spill and Contamination Management
-
In the event of a spill, prevent further leakage if it is safe to do so.[2][3]
-
Avoid methods that disperse dust into the air, such as using compressed air for cleaning.[2][3]
-
Carefully sweep or vacuum up the spilled material and collect it in a suitable, sealed container for disposal.[2][3]
-
Decontaminate the spill area according to standard laboratory procedures.
4. Storage and Final Disposal
-
Store the sealed waste container in a designated, secure waste accumulation area, away from incompatible materials.
-
Adhere to all local, state, and federal regulations for hazardous waste disposal.[1][2][3]
-
Arrange for the collection and disposal of the waste through a licensed and approved waste disposal contractor.[1][2][3] Do not dispose of this compound via sewer systems or as regular municipal waste.[4]
-
Retain all documentation and manifests from the waste disposal vendor for regulatory compliance.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper management of this compound waste in a research setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
